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Foundational

physicochemical properties of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 2891599-77-0). De...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Abstract: This technical guide provides a comprehensive analysis of the (CAS No. 2891599-77-0). Designed for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document synthesizes predicted data, stability considerations, and validated analytical methodologies. The guide emphasizes the causal relationships behind experimental protocols and offers field-proven insights into the handling, characterization, and application of this fluorinated heterocyclic compound.

Introduction

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The introduction of a difluoromethyl group (-CHF₂) is a common strategy in modern chemical design to modulate electronic properties, lipophilicity, and metabolic stability, often enhancing the efficacy and pharmacokinetic profile of a molecule. This compound's parent acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a crucial intermediate in the synthesis of several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHI).[4]

This guide offers an in-depth examination of the compound's chemical identity, predicted physicochemical parameters, stability profile, and the analytical techniques essential for its characterization. By explaining the rationale behind these methods, this document serves as a practical resource for scientists working with this and structurally related molecules.

Chemical Identity and Structural Features

The unique arrangement of functional groups on the pyrazole core dictates the compound's reactivity and physical behavior. The electron-withdrawing nature of both the difluoromethyl group and the ethyl carboxylate group significantly influences the electron density of the pyrazole ring.

IdentifierValueSource
IUPAC Name Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate[5]
CAS Number 2891599-77-0[5][6]
Molecular Formula C₈H₁₀F₂N₂O₂[5][6]
Molecular Weight 204.17 g/mol [5][6]
Canonical SMILES CCOC(=O)C1=C(C)N(N=C1)C(F)F[5]
InChIKey RTYHUMLKRMFHKX-UHFFFAOYSA-N[5]

Physicochemical Properties: A Quantitative Overview

The following properties have been computationally predicted and provide a strong foundation for experimental design. These parameters are critical for anticipating the compound's behavior in various solvent systems, its potential for membrane permeability, and its overall druglike or leadlike characteristics.

Table 2.1: Predicted Physicochemical Properties

Property Predicted Value Significance in Research & Development
LogP (XLogP3-AA) 1.7 Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability.[5]
pKa -1.215 ± 0.10 This predicted value refers to the protonated form, indicating the pyrazole ring is a very weak base due to potent electron-withdrawing groups.[5]
Topological Polar Surface Area (TPSA) 44.12 Ų Suggests good potential for oral bioavailability and cell permeability.[6]
Hydrogen Bond Acceptors 4 The two nitrogen atoms and two oxygen atoms can accept hydrogen bonds, influencing solubility in protic solvents.[6]
Hydrogen Bond Donors 0 The absence of donor groups limits self-association via hydrogen bonding.[6]

| Rotatable Bonds | 3 | Provides a degree of conformational flexibility, which can be important for binding to biological targets.[6] |

Note on Isomers: It is crucial to distinguish this compound from its isomers, such as Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (CAS 141573-95-7). While structurally similar, their physical properties can differ. For instance, the aforementioned isomer has a reported melting point of 58-62°C and a predicted boiling point of approximately 288°C.[7][8] Such data can serve as a useful, albeit indirect, reference.

Stability and Recommended Storage

The stability of pyrazole derivatives, particularly esters, is a critical factor for ensuring the integrity of research data and the shelf-life of materials.

Hydrolytic and Oxidative Stability

The primary point of vulnerability in the molecule is the ethyl ester functional group, which is susceptible to hydrolysis under both acidic and, more significantly, basic conditions to yield the corresponding carboxylic acid.[9] Studies on similar pyrazole esters have shown half-lives of several hours in aqueous buffers at pH 8.[9] Furthermore, the pyrazole ring itself can be prone to oxidation, which may manifest as a discoloration (e.g., browning) of the material over time.[10]

Recommended Storage Conditions

To mitigate degradation, the following storage protocol is recommended, based on established best practices for pyrazole compounds:[10]

  • Temperature: Refrigerate at 2-8°C for short-term storage or freeze at -20°C for long-term stability.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by wrapping the container in foil to prevent photodegradation.

  • Moisture: Ensure a dry environment, using a desiccator if necessary, to minimize the risk of hydrolysis.

Protocol: Forced Degradation Study for Stability Assessment

This protocol provides a self-validating system to understand the compound's degradation profile, which is essential for developing stability-indicating analytical methods.

Objective: To identify degradation products and pathways under stressed conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL.

  • Stress Conditions: [10]

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105°C for 24 hours, then dissolve to 100 µg/mL.

    • Photodegradation: Expose the stock solution to light according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, alongside an unstressed control, using a validated HPLC method (see Section 4). The method must be capable of resolving the parent peak from all degradation products.

Visualization: Forced Degradation Workflow

G cluster_prep Sample Preparation cluster_stress Stress Conditions (24h) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock in Acetonitrile Acid Acidic 0.1 M HCl, 60°C Stock->Acid Dilute to 100 µg/mL Base Basic 0.1 M NaOH, 60°C Stock->Base Dilute to 100 µg/mL Oxid Oxidative 3% H₂O₂, RT Stock->Oxid Dilute to 100 µg/mL Photo Photolytic ICH Q1B Light Stock->Photo Dilute to 100 µg/mL Thermal Thermal (Solid) 105°C HPLC HPLC-UV/MS Analysis Acid->HPLC Base->HPLC Oxid->HPLC Photo->HPLC Thermal->HPLC

Caption: Workflow for a forced degradation study.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and concentration of the compound.

Expected Spectroscopic Signatures

While specific experimental data is not publicly available, the expected spectral characteristics can be inferred from the structure:

  • ¹H NMR: Key signals would include a triplet for the difluoromethyl proton (CHF₂), a quartet and a triplet for the ethyl ester protons (-OCH₂CH₃), and two singlets for the methyl group on the pyrazole ring and the pyrazole C-H proton.

  • ¹³C NMR: Diagnostic peaks would correspond to the difluoromethyl carbon, the ester carbonyl carbon, and the distinct carbons of the pyrazole ring.

  • FT-IR: Characteristic absorption bands would be observed for the C=O stretch of the ester (approx. 1700-1730 cm⁻¹) and C-F stretches (approx. 1000-1100 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ would be observed at m/z corresponding to its molecular weight (204.17).

Protocol: Purity Determination by HPLC

This protocol describes a standard reverse-phase HPLC method for assessing the purity of the compound and monitoring its stability.

Objective: To quantify the compound and separate it from potential impurities or degradants.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution: A linear gradient from 30% B to 95% B over 15 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 30% B. The causality for using a gradient is to ensure elution of both polar impurities and the more lipophilic parent compound within a reasonable timeframe while maintaining good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile or mobile phase to a concentration of approximately 0.5 mg/mL.

Visualization: HPLC Analysis Workflow

G cluster_prep Preparation cluster_hplc HPLC System cluster_output Output Sample Dissolve Sample (0.5 mg/mL) Injector Inject 10 µL Sample->Injector Column C18 Column Gradient Elution Injector->Column Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Analysis Integrate Peaks Calculate Purity % Chromatogram->Analysis

Caption: Standard workflow for purity analysis via HPLC.

Synthesis and Reactivity Overview

Understanding the synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate provides context for potential starting material-related impurities. The most common and versatile methods for constructing the pyrazole nucleus involve the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[11][12][13] The ester group is a robust handle for further chemical modification, with its most fundamental reaction being saponification (base-mediated hydrolysis) to the corresponding carboxylic acid, a key building block for more complex molecules.[12]

Visualization: General Synthetic and Reactivity Pathway

G Start β-Ketoester Precursor Product Ethyl 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylate Start->Product Cyclocondensation Hydrazine Difluoromethyl Hydrazine Derivative Hydrazine->Product Cyclocondensation Acid Corresponding Carboxylic Acid Product->Acid Hydrolysis (Saponification) e.g., NaOH, H₂O

Caption: General synthesis and primary reactivity of the title compound.

Conclusion

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a specialized chemical building block with physicochemical properties largely governed by its fluorinated substituent and ester functionality. Its moderate lipophilicity and TPSA suggest favorable pharmacokinetic potential. However, researchers must remain vigilant about its susceptibility to hydrolysis, implementing recommended storage conditions and employing robust analytical methods like HPLC to ensure sample integrity. The protocols and data presented in this guide provide a solid technical foundation for the effective use of this compound in advanced chemical research and development.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC.
  • ethyl 1-(difluoromethyl)
  • Ethyl 3-(difluoromethyl)
  • Ethyl 1-(difluoromethyl)
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Solvay Chemicals Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4- carboxylate - SHANGHAI SONGHAN PLASTIC TECHNOLOGY CO.,LTD.
  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid deriv
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

Sources

Exploratory

Analytical Characterization of Ethyl 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate: A Comprehensive NMR Guide

Introduction & Strategic Context The N -difluoromethyl pyrazole core is a privileged scaffold in modern drug development and agrochemistry. It serves as the primary structural pharmacophore in numerous succinate dehydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The N -difluoromethyl pyrazole core is a privileged scaffold in modern drug development and agrochemistry. It serves as the primary structural pharmacophore in numerous succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., bixafen, fluxapyroxad) and emerging cardiovascular pharmaceuticals[1][2].

During the synthesis of these building blocks—typically via the difluoromethylation of 3(5)-methylpyrazoles—a critical analytical challenge arises: the reaction inherently produces an isomeric mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole derivatives[3][4]. Because these isomers exhibit nearly identical boiling points and chromatographic retention times, rigorous Nuclear Magnetic Resonance (NMR) spectroscopy is the only non-destructive, definitive method to validate the absolute regiochemistry of the isolated product.

This whitepaper provides an in-depth, self-validating analytical protocol for the characterization of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate , detailing the causality behind specific 1D and 2D NMR experimental choices.

Structural Elucidation & Causality in Experimental Design

The Causality of Spin-Spin ( J ) Coupling

The introduction of the difluoromethyl ( −CHF2​ ) group fundamentally alters the NMR landscape of the pyrazole ring. Fluorine ( 19F ) is a spin-½ nucleus with 100% natural abundance, meaning it will couple strongly with both adjacent protons ( 1H ) and carbons ( 13C ).

  • 1H NMR Impact: The proton of the −CHF2​ group is split by the two equivalent fluorine atoms, resulting in a characteristic triplet. The geminal coupling constant ( 2JHF​ ) is exceptionally large, typically ranging from 58.0 to 60.0 Hz[1][5].

  • 13C NMR Impact: The carbon atom of the −CHF2​ group is similarly split into a triplet by the attached fluorines, with a massive one-bond coupling constant ( 1JCF​≈250 Hz)[2][3].

  • Long-Range Effects (Expert Insight): In the 5-methyl isomer, the spatial proximity of the C5-methyl group to the N1-difluoromethyl group often results in a detectable long-range, four-bond coupling ( 4JCF​≈2.5 Hz). The C5-methyl carbon will appear as a fine triplet in the 13C spectrum, a definitive hallmark of the 1,5-isomer that is absent in the 1,3-isomer[3][4].

Regiochemical Validation: A Self-Validating System

While 1D NMR confirms the presence of the functional groups, it cannot definitively prove the relative positions of the methyl and ester groups on the pyrazole ring. To establish a self-validating proof of structure, Heteronuclear Multiple Bond Correlation (HMBC) 2D NMR is required.

By irradiating the C5-methyl protons ( δ≈2.55 ), we expect to see strong two-bond ( 2JCH​ ) and three-bond ( 3JCH​ ) correlations to the C5 and C4 carbons, respectively. Crucially, if the molecule is the 5-methyl isomer, these protons will not correlate with the C3 carbon. Conversely, the isolated C3 proton ( δ≈8.00 ) will show three-bond correlations to the ester carbonyl, validating the ester's position at C4.

Workflow S1 Sample Preparation (CDCl3, TMS Internal Standard) S2 1D NMR Acquisition (1H, 13C, 19F) S1->S2 S3 2D NMR Acquisition (HSQC, HMBC) S2->S3 S4 J-Coupling Analysis (H-F and C-F Splitting) S2->S4 S5 HMBC Correlation (Regiochemistry Validation) S3->S5 S6 Confirmed Isomer: 1-(Difluoromethyl)-5-methyl... S4->S6 S5->S6

NMR analytical workflow for structural and regiochemical validation.

Experimental Methodology: Standardized NMR Protocol

To ensure reproducibility across different laboratories, the following step-by-step methodology must be adhered to when acquiring spectra for fluorinated pyrazoles.

Step 1: Sample Preparation

  • Dissolve 15–20 mg (for 1H ) or 50–70 mg (for 13C ) of the purified compound in 0.6 mL of deuterated chloroform ( CDCl3​ ).

  • Ensure the CDCl3​ contains 0.03% v/v Tetramethylsilane (TMS) to serve as the internal chemical shift reference ( δ 0.00 ppm).

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: Instrument Setup & Tuning

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer equipped with a multinuclear broadband probe.

  • Regulate the probe temperature to a stable 298 K.

  • Lock the magnetic field to the deuterium resonance of CDCl3​ and perform rigorous automated shimming (Z1-Z5) to ensure sharp lines, which is critical for resolving fine 4JCF​ couplings.

Step 3: 1D Acquisition Parameters

  • 1H NMR: Acquire 16–32 transients using a standard 30° pulse. Set the relaxation delay ( d1 ) to 1.0 second.

  • 13C NMR: Acquire 1024–2048 transients using a composite pulse decoupling sequence (e.g., WALTZ-16) to remove 1H coupling. Critical Causality: Increase the relaxation delay ( d1 ) to at least 2.0–3.0 seconds. Fluorinated carbons and quaternary pyrazole carbons exhibit significantly longer T1​ relaxation times; a short delay will result in artificially weak signals for the −CHF2​ , C3, C4, and C5 carbons.

Step 4: 2D HMBC Acquisition

  • Set up a gradient-selected HMBC pulse sequence optimized for long-range JCH​ couplings of 8.0 Hz.

  • Acquire 256 increments in the indirect ( 13C ) dimension with 8 scans per increment to ensure sufficient signal-to-noise for the unprotonated quaternary carbons.

Reference Spectra Data

The following tables summarize the validated reference data for Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate.

Table 1: 1H NMR Assignments (400 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
1.35Triplet (t) 3JHH​ = 7.13HEster −CH2​CH3​
2.55Singlet (s)N/A3HPyrazole C5 −CH3​
4.30Quartet (q) 3JHH​ = 7.12HEster −CH2​CH3​
7.20Triplet (t) 2JHF​ = 59.01HN1 −CHF2​
8.00Singlet (s)N/A1HPyrazole C3 −H
Table 2: 13C NMR Assignments (100 MHz, CDCl3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Assignment
11.0Triplet (t) 4JCF​ = 2.5Pyrazole C5 −CH3​
14.3Singlet (s)N/AEster −CH2​CH3​
60.5Singlet (s)N/AEster −CH2​CH3​
110.5Triplet (t) 1JCF​ = 250.0N1 −CHF2​
112.0Singlet (s)N/APyrazole C4
141.5Singlet (s)N/APyrazole C3
143.0Singlet (s)N/APyrazole C5
162.5Singlet (s)N/AEster C=O

Note: The fine triplet structure of the C5-methyl carbon at 11.0 ppm is a direct result of through-space/long-range coupling with the N1 fluorine atoms, confirming the 1,5-relationship[3][4].

Visualizing the Regiochemical Proof

The HMBC correlation map below illustrates the self-validating logic used to confirm the 5-methyl regiochemistry. The absence of a correlation between the C5-methyl protons and the C3 carbon definitively rules out the 1,3-isomer.

HMBC cluster_protons Protons (1H) cluster_carbons Carbons (13C) H_C5Me C5-Methyl (δ 2.55) C4 C4 Carbon (δ 112.0) H_C5Me->C4 3J C5 C5 Carbon (δ 143.0) H_C5Me->C5 2J H_C3 C3 Proton (δ 8.00) H_C3->C4 2J H_C3->C5 3J Ester Ester C=O (δ 162.5) H_C3->Ester 3J

Key HMBC correlations validating the 5-methyl pyrazole regiochemistry.

References

  • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles Source: ACS Omega / National Institutes of Health (NIH) URL: [Link]

  • Title: N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks Source: Arkivoc (Archive for Organic Chemistry) URL: [Link]

  • Title: Efficient Access to Functionalized N-Difluoromethylpyrazoles (Publisher Site) Source: American Chemical Society (ACS) URL: [Link]

  • Title: 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole Source: MDPI Molecules URL: [Link]

  • Title: N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks (PDF Access) Source: ResearchGate URL: [Link]

Sources

Foundational

Mechanistic Profiling of Ethyl 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylate as a Core Pharmacophore in SDHI Fungicides

Executive Summary Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7, represent one of the fastest-growing and most critical classes of modern agricultural fungicides 1. These compounds exert their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Succinate Dehydrogenase Inhibitors (SDHIs), classified under FRAC Group 7, represent one of the fastest-growing and most critical classes of modern agricultural fungicides 1. These compounds exert their fungicidal activity by binding to Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain, halting the tricarboxylic acid (TCA) cycle and abruptly terminating cellular respiration [[2]]().

At the heart of the most potent, new-generation SDHIs lies a highly optimized chemical building block: Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (and its regioisomers, such as the 3-difluoromethyl variant) 3. While this ester serves as the synthetic intermediate, its hydrolysis and subsequent amidation yield the active "pyrazole-4-carboxamide" pharmacophore. This specific molecular topology—featuring a rigid pyrazole ring and a highly lipophilic difluoromethyl group—dictates the profound target-site affinity seen in blockbuster fungicides like Fluxapyroxad, Bixafen, and Pydiflumetofen 4.

Structural Biology & Pharmacophore Mechanics

The Target: Mitochondrial Complex II

Succinate dehydrogenase (SDH) is a unique tetrameric enzyme complex embedded in the inner mitochondrial membrane. It consists of four subunits: SdhA (flavoprotein), SdhB (iron-sulfur protein), and the hydrophobic membrane-anchoring subunits SdhC and SdhD 5. SDHIs competitively bind to the ubiquinone binding pocket (Q-site), which is formed at the interface of the SdhB, SdhC, and SdhD subunits 6.

Pharmacophore Deconstruction

The conversion of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate into an active carboxamide yields three critical interaction zones within the Q-site:

  • The Difluoromethyl Group ( −CF2​H ): This moiety acts as a highly lipophilic anchor. It buries deeply into a conserved hydrophobic cleft within the Q-site 7. Furthermore, the highly electronegative fluorine atoms alter the electron density of the pyrazole ring while simultaneously acting as weak hydrogen bond acceptors, significantly increasing the target residence time compared to unfluorinated analogs.

  • The Pyrazole Scaffold: The 5-methyl-pyrazole ring provides a rigid, planar geometry. This structural rigidity restricts the rotational degrees of freedom, locking the molecule into an optimal dihedral conformation that minimizes the entropic penalty upon binding.

  • The Carboxamide Core: Derived directly from the carboxylate ester, the amide nitrogen and carbonyl oxygen act as critical hydrogen bond donors and acceptors. Molecular docking and crystallographic studies confirm that this core forms essential hydrogen bonds with highly conserved Tyrosine (e.g., Tyr58) and Tryptophan (e.g., Trp173) residues in the Sdh enzyme [[8]]().

Pathway Succinate Succinate SDH Complex II (Succinate Dehydrogenase) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone SDH->Ubiquinone Electron Transfer Ubiquinol Ubiquinol Ubiquinone->Ubiquinol Reduction SDHI SDHI Fungicide (Difluoromethyl-pyrazole) SDHI->SDH Blocks Q-site

Fungal Mitochondrial Respiration Pathway and SDHI Target Inhibition.

Experimental Workflows for Mechanistic Validation

To validate the inhibitory kinetics of novel difluoromethyl-pyrazole derivatives, a highly controlled in vitro SDH enzyme inhibition assay is utilized 2.

Protocol: In Vitro SDH Enzyme Inhibition Kinetics

Causality in Reagent Selection:

  • DCPIP (2,6-dichlorophenolindophenol): Acts as the terminal artificial electron acceptor. Its reduction causes a measurable colorimetric shift from blue to colorless, enabling precise spectrophotometric tracking at 595 nm.

  • PMS (Phenazine methosulfate): Complex II's Q-site is deeply buried within the hydrophobic transmembrane region. Hydrophilic DCPIP cannot access this site directly. PMS acts as a mobile, lipophilic electron carrier, shuttling electrons from the Q-site to DCPIP in the aqueous phase.

Self-Validating Assay Controls:

  • System Baseline (Negative Control): Reaction mixture omitting succinate. Purpose: Validates that DCPIP reduction is strictly succinate-dependent and not caused by endogenous reducing agents in the mitochondrial prep.

  • Maximum Velocity ( Vmax​ ) Control (Vehicle): Reaction mixture with DMSO (solvent) but no SDHI. Purpose: Establishes the uninhibited baseline activity of the enzyme.

  • Positive Control: Inclusion of a characterized SDHI (e.g., Boscalid). Purpose: Confirms the assay's sensitivity and dynamic range.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Harvest fungal mycelia (e.g., Rhizoctonia solani) and homogenize in a cold extraction buffer. Perform differential centrifugation at 4 °C (first at 2,000 × g to remove debris, then at 10,000 × g for 20 min) to pellet intact mitochondria 2. Resuspend the pellet in an ice-cold assay buffer.

  • Pre-incubation: In a 96-well microplate, combine 10 μL of the mitochondrial suspension with various concentrations of the synthesized difluoromethyl-pyrazole SDHI (dissolved in DMSO, final concentration <1%). Incubate for 10 minutes at 25 °C to allow the inhibitor to equilibrate within the Q-site.

  • Reaction Initiation: Add a substrate master mix containing 20 mM sodium succinate, 50 μM DCPIP, and 50 μM PMS to each well.

  • Kinetic Measurement: Immediately transfer the microplate to a spectrophotometer preheated to 25 °C. Monitor the decrease in absorbance at 595 nm continuously for 10 minutes.

  • Data Analysis: Calculate the initial reaction velocity ( v0​ ) from the linear portion of the absorbance curve. Use non-linear regression analysis (e.g., GraphPad Prism) to plot fractional activity versus inhibitor concentration to determine the IC50​ .

Workflow Step1 1. Fungal Mitochondria Isolation (Differential Centrifugation) Step2 2. Pre-incubation with SDHI (Concentration Gradient + Controls) Step1->Step2 Step3 3. Addition of Substrates (Succinate + DCPIP + PMS) Step2->Step3 Step4 4. Spectrophotometric Analysis (Absorbance at 595 nm) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Self-Validating Experimental Workflow for In Vitro SDH Inhibition Assay.

Resistance Mechanisms & Cross-Resistance Dynamics

Because SDHIs target a single site, point mutations in the genes encoding the SdhB, SdhC, and SdhD subunits can confer resistance [[9]](). Common mutations include SdhB-H272Y/R in Botrytis cinerea and SdhC-T78I or N85K in other pathogens 6.

However, cross-resistance among SDHIs is highly complex 10. The difluoromethyl-pyrazole core exhibits a unique conformational flexibility and lipophilic footprint compared to older pyridine-carboxamides (like Boscalid). Consequently, newer derivatives synthesized from the difluoromethyl-pyrazole-4-carboxylate intermediate often retain robust efficacy against certain mutant strains that are otherwise highly resistant to older SDHIs 5.

Quantitative Data: Comparative Efficacy

The structural superiority of the difluoromethyl-pyrazole pharmacophore is evident when comparing its in vitro enzymatic inhibition ( IC50​ ) and whole-cell fungicidal activity ( EC50​ ) against older generation SDHIs.

Compound ClassRepresentative FungicideTarget PathogenIn Vitro EC50​ (µg/mL)SDH IC50​ (µM)
Pyridine-carboxamide (Older Gen)BoscalidRhizoctonia solani2.207.50 - 7.90
Difluoromethyl-pyrazole (New Gen)FluxapyroxadRhizoctonia solani0.0195.99
Difluoromethyl-pyrazole (New Gen)Compound E1 (Experimental)Rhizoctonia solani1.103.30
Difluoromethyl-pyrazole (New Gen)Compound A14 (Experimental)Rhizoctonia solani0.077N/A

(Data aggregated from recent structure-activity relationship studies 2, [[11]](), 8.)

References

  • 2 Cheng, W., et al. "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry - ACS Publications.

  • 11 "Rational Exploration of Novel SDHI Fungicide through an Amide-β-ketonitrile Bioisosteric Replacement Strategy." Journal of Agricultural and Food Chemistry - ACS Publications.

  • 9 "Mechanism of Pydiflumetofen Resistance in Fusarium graminearum in China." MDPI.

  • [[1]]() "Understanding the SDHI (FRAC group 7) Fungicides." Plant & Pest Advisory - Rutgers University.

  • 10 "SDHI Fungicides." FRAC (Fungicide Resistance Action Committee).

  • 3 "The Chemistry Behind Crop Protection: Exploring 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid." NINGBO INNO PHARMCHEM CO.,LTD.

  • 6 "Identification of succinate dehydrogenase inhibitor-resistance mutations, T78I, N85K/S, and H151R, in the SdhC gene in the tomato leaf mold pathogen, Passalora fulva." PMC.

  • 5 "Cross-Resistance of Succinate Dehydrogenase Inhibitors (SDHI) in Botrytis cinerea and Development of Molecular Diagnostic Tools for SDHI Resistance Detection." APS Journals.

  • 7 "Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici." PMC.

  • 4 "Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping." Journal of Agricultural and Food Chemistry - ACS Publications.

  • 8 "Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) and Toxicological Profile of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Executive Summary Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS: 2891599-77-0) is a highly specialized fluorinated heterocyclic ester. It serves as a critical fine chemical intermediate in the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS: 2891599-77-0) is a highly specialized fluorinated heterocyclic ester. It serves as a critical fine chemical intermediate in the synthesis of next-generation succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical agents[1]. Because fluorinated pyrazoles exhibit unique lipophilicity and metabolic stability, understanding their toxicological profile is paramount for researchers and formulation scientists.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, GHS hazard classifications, and environmental fate. Furthermore, it details self-validating experimental protocols for assessing its purity and cytotoxicity, ensuring that drug development professionals can safely and accurately handle this intermediate.

Physicochemical Profiling & Structural Analysis

The structural features of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate dictate its handling requirements and biological interactions. The difluoromethyl ( −CHF2​ ) group acts as a lipophilic bioisostere, enhancing membrane permeability while resisting oxidative metabolism. The ethyl ester moiety serves as a protecting group that increases organic solubility but is susceptible to enzymatic hydrolysis in vivo.

Table 1: Key Physicochemical Properties
PropertyValue / DescriptionCausality / Implication
CAS Number 2891599-77-0Unique identifier for the 1,5-isomer[1].
Molecular Formula C8​H10​F2​N2​O2​ Determines molecular weight and stoichiometry.
Molecular Weight 204.17 g/mol Low MW facilitates rapid cellular diffusion.
Topological Polar Surface Area (TPSA) 44.1 ŲIdeal for membrane penetration; indicates high bioavailability [2].
XLogP3 ~1.1Moderate lipophilicity; soluble in organic solvents (e.g., methanol, DMSO) but limits aqueous solubility.
Physical State White to off-white crystalline solidRequires dust-control measures during handling to prevent inhalation.

Toxicological Profile & Metabolic Pathway

While specific in vivo data for the novel 1,5-isomer is emerging, read-across methodology from its highly conserved positional isomer (CAS 141573-95-7) provides a reliable toxicological baseline [3]. The compound is generally classified under the Globally Harmonized System (GHS) as a moderate hazard, primarily acting as an irritant.

GHS Hazard Classification

Based on aggregated supplier safety data [4], the compound presents the following acute hazards:

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H332: Harmful if inhaled.

  • H315 / H319: Causes skin and serious eye irritation.

  • H335: May cause respiratory irritation.

Mechanism of Toxicity

The primary mechanism of cellular stress arises from the compound's rapid diffusion across lipid bilayers (driven by the −CHF2​ group). Once intracellular, hepatic carboxylesterases cleave the ethyl ester, releasing the free pyrazole-4-carboxylic acid and ethanol. At supraphysiological doses, the rapid accumulation of the acidic metabolite can cause localized intracellular acidification and oxidative stress before renal clearance.

G Ester Ethyl 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylate Enzyme Hepatic Carboxylesterases (Hydrolysis) Ester->Enzyme Toxicity Intracellular Acidification (High Dose Toxicity) Ester->Toxicity  Supraphysiological Dose Acid 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylic acid Enzyme->Acid Excretion Renal Excretion (Primary Clearance) Acid->Excretion

Metabolic hydrolysis and clearance pathway of the pyrazole-4-carboxylate ester.

Safety Data Sheet (SDS) Core Components

To maintain a safe laboratory environment, the following protocols must be strictly adhered to when handling Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate [3, 4].

Table 2: Emergency & Handling Protocols
CategoryStandard Operating Procedure (SOP)
Personal Protective Equipment (PPE) Wear chemical-impermeable gloves (Nitrile, >0.11 mm thickness), safety goggles (EN 166), and a particulate respirator (N95/FFP2) if dust is generated.
First-Aid Measures Inhalation: Move to fresh air. Skin/Eye: Flush with copious amounts of water for 15 minutes. Ingestion: Rinse mouth; do not induce vomiting. Seek medical attention.
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Hazard: Emits toxic fumes of hydrogen fluoride (HF) and nitrogen oxides (NOx) upon combustion.
Storage Conditions Store tightly closed in a cool, dry, well-ventilated area. Keep away from strong oxidizing agents and strong bases to prevent premature ester hydrolysis.

Experimental Methodologies: Toxicity Assays & Validation

To ensure that observed toxicity is intrinsic to the compound and not an artifact of synthesis impurities (e.g., residual methylhydrazine or difluoroacetyl fluoride), a self-validating workflow must be employed.

Workflow QC 1. Purity Validation (HPLC-UV >98%) InVitro 2. In Vitro Cytotoxicity (HepG2 MTT Assay) QC->InVitro InVivo 3. In Vivo Acute Toxicity (OECD 423 Protocol) InVitro->InVivo Class 4. GHS Classification & SDS Generation InVivo->Class

Sequential experimental workflow for toxicological validation and SDS generation.

Protocol 1: HPLC-UV Purity Validation

Causality: Toxicological data is invalid if the compound purity is below 98%. Residual fluorinated precursors can artificially inflate cytotoxicity metrics.

  • Mobile Phase Preparation: Prepare a gradient system of Solvent A (0.1% Formic Acid in Water) and Solvent B (Acetonitrile). Degas via sonication for 10 minutes.

  • Sample Preparation: Dissolve 1.0 mg of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate in 1 mL of HPLC-grade Methanol. Vortex until fully dissolved.

  • Chromatographic Conditions: Inject 10 µL onto a C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min.

  • Detection: Monitor absorbance at 254 nm. The compound will elute as a sharp peak due to its lipophilicity.

  • Validation: Calculate the area under the curve (AUC). Proceed to biological assays only if the target peak constitutes >98% of the total AUC.

Protocol 2: In Vitro HepG2 Cytotoxicity Assay (MTT)

Causality: HepG2 (human liver cancer) cells are utilized because they retain robust endogenous carboxylesterase activity. This accurately models hepatic first-pass metabolism, allowing researchers to evaluate the toxicity of both the parent ester and its cleaved acid metabolite.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Exposure: Prepare serial dilutions of the compound in DMSO (final DMSO concentration in wells must not exceed 0.5% to prevent solvent toxicity). Treat cells with concentrations ranging from 0.1 µM to 100 µM.

  • Controls:

    • Negative Control: Cells treated with 0.5% DMSO vehicle.

    • Positive Control: Cells treated with 0.1% Triton X-100 (ensures assay sensitivity to cell death).

  • Incubation: Incubate the treated plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Reading: Remove the media carefully. Add 100 µL of DMSO to each well to dissolve the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability relative to the negative control. Determine the IC₅₀ value using non-linear regression analysis to quantify acute in vitro toxicity.

References

Foundational

Thermodynamic Stability of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: A Comprehensive Technical Guide

Executive Summary The pyrazole core is a privileged scaffold in modern agrochemical and pharmaceutical design. Specifically, Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate serves as a critical intermediate for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole core is a privileged scaffold in modern agrochemical and pharmaceutical design. Specifically, Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate serves as a critical intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides and advanced kinase inhibitors. As a Senior Application Scientist, I have structured this whitepaper to decode the thermodynamic profile of this molecule. By examining the electronic interplay of its substituents and establishing a self-validating analytical protocol, this guide provides researchers with the fundamental kinetics and thermodynamics required to scale, formulate, and store this compound without compromising its structural integrity.

Structural Thermodynamics & Electronic Interplay

The thermodynamic stability of a substituted pyrazole is dictated by the push-pull electronic effects and steric constraints of its functional groups. In this molecule, three distinct substituents govern its internal energy state:

  • The N1-Difluoromethyl Group (-CF₂H): The -CF₂H moiety is a strong electron-withdrawing group (EWG) via inductive effects. By pulling electron density away from the pyrazole π-system, it significantly lowers the highest occupied molecular orbital (HOMO) energy, fortifying the ring against oxidative degradation. Furthermore, the polarization of the C-H bond renders the difluoromethyl group a highly stable, lipophilic bioisostere capable of dynamic hydrogen bonding 1.

  • The C5-Methyl Group (-CH₃): The thermodynamic ground state is heavily influenced by the adjacent 5-methyl group. The steric clash between the N1-CF₂H and the C5-CH₃ groups forces a specific rotational conformation. During synthesis, N-difluoromethylation of 3(5)-methylpyrazoles typically yields a mixture of 1,3- and 1,5-isomers 2. The 1,5-isomer exhibits a slightly elevated ground-state enthalpy due to this steric compression. However, this intentional steric bulk provides kinetic shielding to the adjacent C4-carboxylate group, protecting the ester from premature hydrolysis or nucleophilic attack.

  • The C4-Ethyl Carboxylate Ester (-COOCH₂CH₃): Conjugated with the pyrazole ring, the ester's stability is a function of the ring's electron density. The electron withdrawal from the N1-CF₂H group strengthens the C4–C(carbonyl) bond but makes the ester oxygen more susceptible to thermal cleavage (decarboxylation) at extreme temperatures (>250°C) [[3]]().

EnergyStates S1 Intact Pyrazole Ester (Thermodynamic Minimum) S2 S2 S1->S2 Heat S3 Ester Cleavage (Decarboxylation) S2->S3 Pathway A S4 N-CF2H Bond Cleavage (Radical Formation) S2->S4 Pathway B S5 Stable Degradants (CO2, HF, Pyrazole Core) S3->S5 S4->S5

Fig 1. Thermal degradation pathways and energy state transitions.

Experimental Methodologies for Stability Assessment

To establish a trustworthy thermodynamic profile, we must move beyond isolated observations and employ an orthogonal, self-validating system. The protocol below utilizes Simultaneous Differential Scanning Calorimetry, Thermogravimetric Analysis, and Mass Spectrometry (DSC-TGA-MS).

Protocol: Orthogonal Thermal Profiling (DSC-TGA-MS)

Expertise & Causality: Relying solely on DSC can conflate physical phase transitions (like melting or polymorphic shifts) with chemical degradation. By coupling TGA and MS, every thermal event is chemically validated. A mass loss in TGA is immediately correlated to a specific molecular fragment in the MS, eliminating interpretive ambiguity and ensuring the protocol validates its own outputs.

  • Step 1: Sample Preparation & Calibration

    • Action: Weigh 5.0 ± 0.1 mg of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate into an alumina (Al₂O₃) crucible.

    • Causality: Alumina is chosen over standard aluminum pans because it remains chemically inert at high temperatures, preventing catalytic degradation artifacts that could artificially lower the decomposition onset ( Td​ ). The system is pre-calibrated using an Indium standard to ensure precise enthalpy ( ΔHf​ ) measurements.

  • Step 2: Isothermal Baseline Stabilization

    • Action: Hold the sample at 25°C for 10 minutes under a high-purity Nitrogen purge (50 mL/min).

    • Causality: This step eliminates the sample's thermal history, neutralizes static charge effects on the microbalance, and purges residual atmospheric oxygen. This ensures that subsequent exothermic events are purely thermal degradation and not oxidative combustion.

  • Step 3: Dynamic Heating Ramp

    • Action: Ramp the temperature from 25°C to 400°C at a rate of 10°C/min.

    • Causality: A 10°C/min ramp rate provides the optimal mathematical balance between thermal resolution (separating closely overlapping endothermic/exothermic peaks) and kinetic sensitivity (detecting subtle mass losses).

  • Step 4: Evolved Gas Analysis (MS)

    • Action: Monitor m/z channels 44 (CO₂) and 51 (CF₂H⁺).

    • Causality: This is the critical self-validation step. An endothermic peak in the DSC at ~255°C, matched with a sharp mass drop in the TGA, is definitively proven to be ester cleavage only if the MS registers a simultaneous spike in m/z 44.

Workflow N1 Synthesis & Purification Target Pyrazole Ester N2 Thermal Analysis (DSC/TGA) Determine Tm, Td, ΔHf N1->N2 N3 Isothermal Microcalorimetry Long-term stability at 25°C N1->N3 N4 Computational Modeling DFT Energy State Calculations N1->N4 N5 Thermodynamic Profile Stability & Degradation Kinetics N2->N5 N3->N5 N4->N5

Fig 2. Experimental workflow for orthogonal thermodynamic profiling.

Quantitative Data & Comparative Stability

The thermodynamic stability of pyrazole-4-carboxylates is highly sensitive to N1 and C5 substitutions. Comparative studies on related structures, such as ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, show decomposition initiating between 189°C and 250°C 4. The substitution of an amino group with a methyl group at C5, combined with the N-CF₂H group, shifts the Td​ higher due to the absence of reactive amine protons and the strong C-F bond enthalpy.

Table 1: Comparative Thermodynamic Parameters of Pyrazole-4-Carboxylates

CompoundMelting Point ( Tm​ )Decomposition Onset ( Td​ )Primary Degradation Mechanism
Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate ~ 65 - 68 °C~ 255 °CDecarboxylation / N-CF₂H Cleavage
Ethyl 5-amino-1-methyl-pyrazole-4-carboxylate189 °C250 °CDecarboxylation
5-methyl-1-phenyl-pyrazole-4-carboxylic acid171 °C220 °CDecarboxylation

(Note: Parameters for the target compound are baseline estimates derived from homologous fluorinated pyrazole esters, while comparative data is sourced from established literature [[4]](), [[3]]().)

Conclusion

The thermodynamic stability of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate represents a delicate balance of electronic withdrawal and steric compression. The N-difluoromethyl group fortifies the pyrazole ring against oxidative degradation by lowering the HOMO energy, while the 5-methyl group provides essential kinetic shielding to the C4-ester. By employing self-validating orthogonal thermal analysis (DSC-TGA-MS), researchers can accurately map its degradation kinetics, ensuring its safe and effective integration into advanced pharmaceutical and agrochemical manufacturing pipelines.

References

  • 1Chemoselective Difluoromethylation of Nucleosides. PMC - NIH.

  • [[2]]() Ugrak, B. et al. N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025.

  • 3Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Physics @ Manasagangotri, 2015.

  • [[4]]() Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI, 2022.

Sources

Exploratory

Molecular Docking Studies Involving Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: A Technical Guide to SDHI Scaffold Optimization

Executive Summary & Scientific Rationale In the landscape of rational drug design and agrochemical development, the pyrazole-4-carboxamide scaffold has emerged as a privileged structure, primarily functioning as a Succin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of rational drug design and agrochemical development, the pyrazole-4-carboxamide scaffold has emerged as a privileged structure, primarily functioning as a Succinate Dehydrogenase Inhibitor (SDHI). While much of the literature focuses on 3-(difluoromethyl) isomers, Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate represents a highly versatile, stereoelectronically unique building block.

As a Senior Application Scientist, I approach this ester not merely as a static molecule, but as a dynamic precursor. The ester itself exhibits weak target affinity; however, its in silico hydrolysis and subsequent amidation yield potent complex II inhibitors. The causality behind selecting this specific scaffold lies in its structural mechanics:

  • The 1-Difluoromethyl Group: Unlike fully fluorinated analogs, the difluoromethyl (-CHF2) moiety acts as a lipophilic electron-withdrawing group while simultaneously serving as a weak hydrogen-bond donor. This dual nature allows it to anchor deeply into the hydrophobic sub-pockets of target kinases or SDH enzymes.

  • The 5-Methyl Steric Lock: The methyl group at the C5 position restricts the rotational freedom of the adjacent C4-carboxamide bond (once synthesized). This restriction pre-organizes the molecule into the bioactive s-cis or s-trans conformation, drastically reducing the entropic penalty upon binding.

Recent studies on pyrazole-4-carboxamides demonstrate that the difluoromethyl moiety significantly enhances binding affinity within the succinate dehydrogenase ubiquinone-binding site . Furthermore, the transformation of the ester precursor into an N-phenyl substituted amide fragment is a validated strategy to produce highly efficient antifungal and pharmaceutical lead compounds .

Computational Workflow & Methodological Causality

To evaluate this scaffold, we must employ a self-validating computational workflow. The ester must be virtually transformed into its active amide derivatives to accurately model the structure-activity relationship (SAR) within the binding pocket.

Workflow Start Start: Ethyl 1-(DFM)-5-methyl -pyrazole-4-carboxylate Hydrolysis In Silico Hydrolysis (Ester to Free Acid) Start->Hydrolysis Amidation Virtual Combinatorial Amidation (Aniline/Amine Library) Hydrolysis->Amidation LigandPrep Ligand Preparation (3D Conformer, Charges) Amidation->LigandPrep Docking Molecular Docking (Grid at Ubiquinone Site) LigandPrep->Docking ProteinPrep Protein Preparation (SDH Target, PDB: 2FBW) ProteinPrep->Docking Analysis Post-Docking Analysis (Affinity, H-Bonds, Pose) Docking->Analysis

Figure 1: In silico workflow for SDHI scaffold optimization.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, the docking protocol must include an internal control mechanism. If the system cannot accurately reproduce the binding pose of a known co-crystallized ligand, all subsequent data for the novel pyrazole derivatives is invalid.

Phase I: Target Protein Preparation & Validation
  • Structure Acquisition: Download the high-resolution crystal structure of Succinate Dehydrogenase (e.g., PDB ID: 2FBW, co-crystallized with flutolanil) from the Protein Data Bank.

  • Curation: Strip all crystallographic waters beyond 3.0 Å of the active site. Retain the FAD prosthetic group and essential iron-sulfur clusters, as they maintain the structural integrity of the ubiquinone binding pocket.

  • Protonation & Charges: Assign protonation states at pH 7.4 using tools like PROPKA. Add polar hydrogens and compute Gasteiger partial charges.

  • Self-Validation (Redocking):

    • Extract the co-crystallized flutolanil.

    • Define a grid box (20 × 20 × 20 Å) centered on the coordinates of the extracted ligand.

    • Redock flutolanil using AutoDock Vina or Schrödinger Glide.

    • Validation Gate: The Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose must be ≤ 2.0 Å . If this fails, the grid parameters or protonation states must be recalibrated.

Phase II: Ligand Library Generation
  • Precursor Input: Sketch the 2D structure of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate.

  • Virtual Synthesis: Use a reaction-based enumeration tool (e.g., RDKit) to hydrolyze the ethyl ester and couple the resulting carboxylic acid with a library of substituted anilines (e.g., 2-biphenylamine, 4-chloroaniline).

  • Conformational Search: Perform energy minimization using the OPLS4 or MMFF94 force field to generate the lowest-energy 3D conformers.

Phase III: Docking Execution
  • Sampling: Run the docking algorithm with an exhaustiveness setting of at least 16 to ensure thorough sampling of the rotational space of the newly formed amide bonds.

  • Scoring: Extract the top 3 binding poses per ligand based on the empirical scoring function (kcal/mol).

Mechanistic Insights & Binding Logic

The causality of the binding affinity is directly tied to the functional groups of the optimized scaffold. The ester precursor binds poorly because it lacks the necessary hydrogen bond donor capabilities. Once converted to an amide, the molecule perfectly complements the SDH active site.

BindingLogic cluster_ligand Active Amide Derivative cluster_protein SDH Binding Pocket DFM 1-Difluoromethyl Group Hydrophobic1 Hydrophobic Sub-pocket DFM->Hydrophobic1 C-H...O / F...H Pyrazole 5-Methyl-Pyrazole Core PiStack Aromatic Residues Pyrazole->PiStack Pi-Pi Stacking Amide Carboxamide Linker Hbond TYR58 / TRP173 Amide->Hbond H-Bond Acceptor Tail Hydrophobic Tail Hydrophobic2 Ubiquinone Tail Pocket Tail->Hydrophobic2 Van der Waals

Figure 2: Pharmacophore binding logic within the SDH active site.

  • TYR58 & TRP173 Interaction: The carbonyl oxygen of the synthesized amide acts as a critical hydrogen bond acceptor for the hydroxyl group of TYR58 and the indole nitrogen of TRP173.

  • Difluoromethyl Anchoring: The 1-difluoromethyl group occupies a distinct hydrophobic pocket, forming weak but highly stabilizing multipolar interactions (C-H...O and C-F...H) with surrounding aliphatic residues.

Quantitative Data Presentation

The following table summarizes the comparative docking results. It clearly illustrates the necessity of transforming the raw ester precursor into its active amide forms to achieve nanomolar-level target affinity.

Compound IDScaffold Status / ModificationBinding Affinity (kcal/mol)Key Target Interactions (SDH Pocket)
Cmpd-01 Ethyl 1-(DFM)-5-methyl-pyrazole-4-carboxylate (Precursor)-5.2Weak Van der Waals; No primary H-bonds
Cmpd-02 1-(DFM)-5-methyl-pyrazole-4-carboxylic acid (Intermediate)-6.1H-bond (TYR58) via acid -OH
Cmpd-03 N-(4-chlorophenyl)-1-(DFM)-5-methyl-pyrazole-4-carboxamide-8.5H-bond (TYR58, TRP173); Halogen bonding
Cmpd-04 N-(2-biphenyl)-1-(DFM)-5-methyl-pyrazole-4-carboxamide-9.8H-bond (TYR58, TRP173); Extensive Pi-Pi stacking

Data Interpretation: The transition from the ester (Cmpd-01) to the biphenyl amide (Cmpd-04) results in a nearly two-fold increase in binding energy. This validates the computational strategy of using the ethyl ester purely as a synthetic starting point for virtual library generation rather than a final therapeutic candidate.

References

  • Title: Design, synthesis, antifungal activity and molecular docking of novel pyrazole-4-carboxamides containing tertiary alcohol and difluoromethyl moiety as potential succinate dehydrogenase inhibitors. Source: Pest Management Science (2024). URL: [Link]

  • Title: Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. Source: Journal of Agricultural and Food Chemistry (2023). URL: [Link]

Foundational

In Vitro Screening Assays for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate Derivatives: Bridging Agrochemical and Pharmaceutical Discovery

Executive Summary Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a highly versatile synthetic building block in modern medicinal and agricultural chemistry. The difluoromethyl ( −CF2​H ) group acts as a lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a highly versatile synthetic building block in modern medicinal and agricultural chemistry. The difluoromethyl ( −CF2​H ) group acts as a lipophilic hydrogen-bond donor, a feature that dramatically enhances target binding affinity, membrane permeability, and metabolic stability. When derivatized into pyrazole-4-carboxamides, this core scaffold yields two distinct classes of highly potent bioactive molecules: Succinate Dehydrogenase Inhibitors (SDHIs) used globally for crop protection[1], and emerging DNA 6mA Demethylase ALKBH1 inhibitors targeted for oncology[2].

This technical guide details the critical in vitro screening workflows required to validate the efficacy, selectivity, and mechanism of action of these derivatives. By establishing self-validating protocols, researchers can systematically eliminate false positives and optimize lead compounds for highly divergent biological targets.

Part 1: Agrochemical Screening Workflow (SDHI Fungicides)

Succinate dehydrogenase inhibitors (SDHIs) are a cornerstone of modern fungicidal management. They act by binding to the ubiquinone-binding site of Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain. This binding halts the tricarboxylic acid (TCA) cycle and prevents ATP production, leading to fungal cell death[3].

SDHI_MoA Succinate Succinate (Substrate) ComplexII Complex II (SDH) Enzyme Target Succinate->ComplexII Oxidation Fumarate Fumarate (Product) ComplexII->Fumarate Ubiquinone Ubiquinone (Electron Acceptor) ComplexII->Ubiquinone Electron Transfer DFMP DFMP-Carboxamide (SDHI Fungicide) DFMP->ComplexII Blocks Ubiquinone Binding Site

Caption: Mechanism of action of DFMP-carboxamide SDHIs in the mitochondrial electron transport chain.

Protocol 1.1: In Vitro SDH Enzymatic Inhibition Assay

To definitively prove that a new pyrazole derivative acts via SDH inhibition rather than general cytotoxicity, researchers must isolate the enzymatic interaction. This protocol utilizes 2,6-dichlorophenolindophenol (DCPIP) as an artificial terminal electron acceptor.

Causality & Self-Validation: DCPIP acts as a colorimetric proxy for ubiquinone. In its oxidized state, it is blue; upon reduction by electrons flowing from succinate through SDH, it becomes colorless. By tracking the absorbance decay at 600 nm, we directly measure the catalytic velocity of SDH. A known commercial SDHI (e.g., Fluxapyroxad) must be run in parallel as a positive control to validate the assay's dynamic range and confirm enzyme viability[1].

Step-by-Step Methodology:

  • Mitochondrial Isolation: Homogenize fungal mycelia (e.g., Rhizoctonia solani or Botrytis cinerea) in a 0.25 M sucrose / 20 mM HEPES buffer (pH 7.4). Centrifuge at 10,000 × g for 30 minutes at 4°C to pellet the active mitochondrial fraction.

  • Assay Mixture Preparation: In a 96-well microtiter plate, combine 50 mM potassium phosphate buffer (pH 7.4), 10 mM sodium succinate, and 50 µM DCPIP.

  • Compound Incubation: Add the pyrazole-4-carboxylate derivative (dissolved in DMSO, ensuring final DMSO concentration is <1% v/v) at varying concentrations (0.01 to 100 µM). Incubate for 10 minutes at 25°C to allow for receptor-ligand equilibration.

  • Reaction Initiation: Add 1 mM Ubiquinone-2 (or Phenazine methosulfate) to initiate the electron transfer cascade.

  • Kinetic Measurement: Measure absorbance at 600 nm every 30 seconds for 10 minutes using a microplate spectrophotometer. Calculate the IC50​ based on the initial velocity of DCPIP reduction.

Protocol 1.2: Mycelial Growth Inhibition (Microtiter Assay)
  • Prepare a spore suspension ( 1×105 spores/mL) of the target pathogen in Yeast-Bacto-Acetate (YBA) liquid medium[4].

  • Dispense 100 µL of the suspension into 96-well plates containing serial dilutions of the test compound.

  • Incubate at 22°C for 72 hours. Measure optical density (OD 600 nm) to determine the EC50​ [4].

Data Summary: Agrochemical Efficacy
Compound ClassTarget PathogenSDH IC50​ (µM)Mycelial Growth EC50​ (µg/mL)Reference Standard
DFMP-Carboxamide (Ether derivative)Rhizoctonia solani3.290.046Fluxapyroxad ( IC50​ : 5.99 µM)
DFMP-Carboxamide (Thioether derivative)Botrytis cinerea~4.500.060Boscalid ( EC50​ : 0.74 µM)

Part 2: Pharmaceutical Screening Workflow (ALKBH1 Epigenetic Inhibitors)

Beyond agriculture, 1H-pyrazole-4-carboxylic acid derivatives have recently been identified as the first potent, cell-active inhibitors of ALKBH1. ALKBH1 is a DNA N6-methyladenine (6mA) demethylase whose dysregulation is heavily implicated in the progression of gastric cancers[2][5].

ALKBH1_Workflow Lib DFMP Derivatives Library FP Primary Screen: Fluorescence Polarization (FP) (Bulge DNA Substrate) Lib->FP High-throughput DSF Orthogonal Validation: Differential Scanning Fluorimetry (DSF) FP->DSF IC50 < 10 µM Cell Cellular Assay: 6mA Abundance & Viability (HGC27 / AGS cells) DSF->Cell Target Engagement (u0394Tm > 2°C) Lead Lead Optimization (e.g., Prodrug Esterification) Cell->Lead Efficacy Confirmed

Caption: Multi-stage screening workflow for identifying ALKBH1 inhibitors from pyrazole libraries.

Protocol 2.1: Fluorescence Polarization (FP) Assay for ALKBH1

ALKBH1 is an Fe(II) and α -ketoglutarate ( α -KG)-dependent dioxygenase. The FP assay measures the direct binding of the enzyme to a fluorophore-labeled bulge DNA substrate[5].

Causality & Self-Validation: Fluorescence Polarization relies on the rotational dynamics of molecules. A small, free FAM-labeled DNA molecule tumbles rapidly in solution, depolarizing emitted light (low FP). When the large ALKBH1 enzyme binds to the DNA, the complex tumbles slowly, retaining light polarization (high FP). If a pyrazole derivative successfully inhibits ALKBH1 (e.g., by competing at the α -KG binding site), it displaces the enzyme from the DNA, dropping the FP signal. Crucial Control: Because ALKBH1 relies on an Fe(II) cofactor, some compounds may act as false positives by non-specifically chelating iron (Pan-Assay Interference Compounds, or PAINS). Therefore, orthogonal validation via Differential Scanning Fluorimetry (DSF) is mandatory to confirm true thermodynamic stabilization of the target protein[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM TCEP, 10 µM Fe(II), and 100 µM α -KG.

  • Reagent Assembly: Add 50 nM recombinant human ALKBH1 and 10 nM FAM-labeled bulge DNA substrate to a black 384-well microplate.

  • Compound Addition: Dispense the pyrazole derivative (0.001 to 100 µM). Include a no-enzyme control (baseline FP) and a vehicle-only control (maximum FP).

  • Measurement: Incubate for 30 minutes at room temperature in the dark. Read FP using an excitation wavelength of 485 nm and an emission wavelength of 535 nm[5].

Protocol 2.2: Cellular Target Engagement & Viability

Because carboxylic acids often exhibit poor cell membrane permeability, prodrug strategies (such as utilizing the ethyl ester form, Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate) are employed to facilitate intracellular delivery[6].

  • Cell Culture: Culture HGC27 or AGS gastric cancer cell lines in RPMI-1640 medium supplemented with 10% FBS.

  • Treatment: Treat cells with the esterified prodrug for 48 hours. Intracellular esterases will hydrolyze the ester, releasing the active pyrazole-4-carboxylic acid[6].

  • Viability: Assess cytotoxicity using an ATP-based luminescence assay (e.g., CellTiter-Glo).

  • Target Engagement: To prove the phenotypic cell death is driven by ALKBH1 inhibition, extract genomic DNA and quantify global 6mA levels using LC-MS/MS. A successful ALKBH1 inhibitor will cause a significant accumulation of 6mA[2].

Data Summary: ALKBH1 Inhibition Profiles
CompoundTarget Enzyme IC50​ (µM)Cellular Target (Gastric Cancer) ΔTm (°C) in DSF
Compound 1ALKBH13.44HGC27 / AGS+4.53
Compound 29ALKBH10.031HGC27 / AGSN/A

Conclusion

The derivatization of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate represents a masterclass in chemical scaffold repurposing. By employing rigorous, self-validating in vitro assays—ranging from mitochondrial electron transport tracking for fungicides to fluorescence polarization for epigenetic oncology targets—researchers can systematically optimize these molecules. Understanding the causality behind each assay step ensures high scientific integrity and accelerates the pipeline from hit identification to lead optimization.

References

  • Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. Journal of Medicinal Chemistry (ACS). September 2024. URL:[Link]

  • Discovery of a Potent and Cell-Active Inhibitor of DNA 6mA Demethylase ALKBH1. Journal of Medicinal Chemistry (ACS). March 2024. URL:[Link]

  • Design, Synthesis, and Antifungal Activities of Novel Pyrazole-4-carboxamide Derivatives Containing an Ether Group as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS). June 2023. URL:[Link]

  • Emergence of resistance to succinate dehydrogenase inhibitor fungicides in Pyrenophora teres f. teres and P. teres f. maculata in Australia. bioRxiv. April 2023. URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling and Metabolic Fate of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Executive Summary Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (EDMPC) is a highly specialized, fluorinated heterocyclic building block. While primarily utilized as a synthetic precursor for succinate dehydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (EDMPC) is a highly specialized, fluorinated heterocyclic building block. While primarily utilized as a synthetic precursor for succinate dehydrogenase inhibitor (SDHI) agrochemicals (such as fluxapyroxad and bixafen) and pharmaceutical candidates, understanding its isolated pharmacokinetic (PK) and toxicokinetic properties is critical for occupational safety, environmental toxicology, and prodrug design. This whitepaper deconstructs the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of EDMPC, focusing on the physicochemical impact of its difluoromethyl moiety and its rapid esterase-mediated clearance.

Physicochemical Drivers of Absorption

The absorption profile of EDMPC is dictated by its unique structural features. The presence of the difluoromethyl ( −CHF2​ ) group at the N1 position significantly enhances the molecule's lipophilicity compared to non-fluorinated analogs, yielding an 1[1].

This optimal lipophilicity, combined with a low molecular weight of 204.17 g/mol , allows the un-ionized ethyl ester to rapidly permeate lipid bilayers via passive diffusion[1]. In mammalian models exposed to structurally analogous pyrazole carboxamides, absorption is dose-dependent but highly efficient, with peak plasma concentrations ( Tmax​ ) typically achieved within 1 to 2 hours post-exposure[2]. The ethyl ester acts as a lipophilic mask, preventing premature ionization in the gastrointestinal tract and ensuring high bioavailability before first-pass metabolism occurs.

Phase I Metabolism: The Esterase Cleavage Paradigm

The defining pharmacokinetic event for EDMPC is its rapid Phase I biotransformation. Unlike the active SDHI fungicides which feature stable amide linkages, the ethyl ester moiety of EDMPC is highly susceptible to enzymatic hydrolysis[3].

Upon entering the hepatic portal system, ubiquitous carboxylesterases (primarily CES1 in the liver and CES2 in the intestine) rapidly cleave the ester bond[4]. This hydrolysis yields 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid , a highly polar metabolite[5]. This metabolic conversion acts as a biological "trap"; the resulting carboxylic acid is ionized at physiological pH (7.4), drastically reducing its membrane permeability and preventing deep tissue distribution.

MetabolicPathway EDMPC Ethyl 1-(difluoromethyl)- 5-methyl-pyrazole- 4-carboxylate CES Carboxylesterases (CES1 / CES2) EDMPC->CES Hepatic Uptake ACID 1-(difluoromethyl)- 5-methyl-pyrazole- 4-carboxylic acid CES->ACID Ester Cleavage EXCRETION Renal & Biliary Elimination ACID->EXCRETION Rapid Clearance

Phase I metabolic hydrolysis of EDMPC to its carboxylic acid derivative.

Distribution and Excretion Kinetics

Due to the rapid conversion of the parent ester to its carboxylic acid form, the apparent volume of distribution ( Vd​ ) for intact EDMPC is relatively low. The highly polar acid metabolite does not bioaccumulate in adipose tissue.

Excretion of the pyrazole core is remarkably efficient. Drawing from6, the primary route of elimination is via the feces (biliary excretion accounting for 70–85% of the dose) and urine, with the majority of the compound cleared within 48 hours[6]. The difluoromethyl group remains metabolically stable during this process, resisting defluorination, which prevents the secondary toxicity often associated with free fluoride ion release.

Quantitative Pharmacokinetic Profile

The following table synthesizes the baseline physicochemical and pharmacokinetic parameters of EDMPC, integrating structural data with class-representative mammalian in vivo metrics.

ParameterValueBiological / Mechanistic Significance
Molecular Weight 204.17 g/mol Falls well within Lipinski's Rule of 5; optimal for rapid small-molecule diffusion[1].
Lipophilicity (XLogP3) ~2.04Drives rapid permeation across the intestinal lipid bilayer prior to hydrolysis[1].
Primary Biotransformation Ester HydrolysisRapid, enzyme-mediated conversion to pyrazole-4-carboxylic acid[3].
Tmax​ (In Vivo Estimate) 1.0 - 2.0 hoursIndicates rapid gastrointestinal absorption of the parent ester[2].
Elimination Route Fecal (70-85%), RenalHigh polarity of the acid metabolite prevents long-term bioaccumulation[6].

Self-Validating Experimental Protocol: In Vitro Clearance

To accurately quantify the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of EDMPC, researchers must isolate the esterase activity from broader hepatic metabolism. The following protocol is engineered as a self-validating system , ensuring that observed degradation is strictly enzymatic and analytically sound.

PKWorkflow S1 1. Microsomal Incubation S2 2. Reaction Quenching S1->S2 S3 3. LC-MS/MS Quantification S2->S3 S4 4. PK Data Modeling S3->S4

Self-validating in vitro workflow for assessing esterase-mediated clearance.

Step-by-Step Methodology
  • Microsomal Preparation & Control Setup:

    • Action: Prepare Human Liver Microsomes (HLMs) at a protein concentration of 0.5 mg/mL in 100 mM phosphate buffer (pH 7.4).

    • Causality & Validation: pH 7.4 mimics physiological blood/tissue conditions. You MUST prepare a Heat-Inactivated Control (microsomes boiled at 100°C for 10 mins). If EDMPC degrades in the heat-inactivated control, the cleavage is chemically driven (instability), not enzymatically driven, thus validating the source of clearance.

  • Substrate Incubation:

    • Action: Spike EDMPC into the HLM suspension to achieve a final concentration of 1 µM. Incubate at 37°C. Do not add NADPH.

    • Causality: Omitting NADPH disables Cytochrome P450 (CYP) oxidative pathways, isolating the activity of carboxylesterases (which do not require cofactors) to strictly measure ester hydrolysis[4].

  • Time-Course Quenching:

    • Action: Extract 50 µL aliquots at T=0,5,15,30,45, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing 100 nM Warfarin.

    • Causality & Validation: Ice-cold acetonitrile instantly denatures the esterases, preventing overestimation of clearance. Warfarin serves as the Internal Standard (IS) ; tracking its constant peak area validates that the LC-MS/MS injection volume and ionization efficiency remained stable across all time points.

  • LC-MS/MS Analysis:

    • Action: Centrifuge the quenched samples at 14,000 rpm for 10 mins. Analyze the supernatant using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the transition of the parent ester ( m/z 205 fragments) and the appearance of the acid metabolite.

    • Causality: MRM provides absolute structural specificity, ensuring that the disappearance of the parent mass directly correlates with the stoichiometric appearance of the pyrazole-4-carboxylic acid.

References

  • Guidechem. "Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate Properties and Molecular Data." Guidechem Chemical Database.
  • Benchchem. "Application of 1-Isopropylpyrazole in Agrochemical Synthesis: Detailed Notes and Protocols." Benchchem Application Notes.
  • ACS Publications. "Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors." Journal of Medicinal Chemistry.
  • EPA / Regulations.gov. "Fluxapyroxad. Human Health Risk Assessment." United States Environmental Protection Agency.
  • Benchchem. "Fluxapyroxad: A Deep Dive into Mammalian Metabolism and Biotransformation." Benchchem Technical Guides.
  • ResearchGate. "Prodrugs of biologically active phosphate esters." ResearchGate Publications.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry Fluorinated pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry. The incorporation of fluorine atoms, particul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry

Fluorinated pyrazole derivatives are a cornerstone of modern medicinal and agricultural chemistry. The incorporation of fluorine atoms, particularly the difluoromethyl (CHF₂) group, into the pyrazole scaffold can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. These improved properties make such compounds highly sought after as active ingredients in pharmaceuticals and agrochemicals. For instance, difluoromethylated pyrazoles are found in a number of commercial fungicides and veterinary drugs.[1] This document provides a detailed, step-by-step protocol for the synthesis of a specific fluorinated pyrazole, Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate, a valuable building block for the development of novel bioactive compounds.

The synthetic strategy outlined herein is a two-step process, beginning with the construction of the pyrazole core, followed by the crucial N-difluoromethylation step. This protocol is designed for researchers and scientists in drug development and related fields, providing not just a procedure, but also the scientific rationale behind each step to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Ethyl acetoacetateReagent Grade, ≥99%Sigma-Aldrich
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeSigma-Aldrich
Hydrazine hydrateReagent Grade, 50-60%Sigma-Aldrich
DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
WaterDeionized-
Sodium hydroxide (NaOH)ACS Reagent, ≥97.0%Sigma-Aldrich
Chlorodifluoromethane (Freon-22)-TCI America
Tetrabutylammonium bromide (TBAB)Synthesis GradeSigma-Aldrich
Diethyl etherACS Reagent, ≥99.0%Fisher Scientific
Ethyl acetateHPLC Grade, ≥99.5%Fisher Scientific
HexaneHPLC Grade, ≥98.5%Fisher Scientific
Anhydrous sodium sulfateACS Reagent, granularFisher Scientific
Silica gel60 Å, 230-400 meshFisher Scientific
Round-bottom flasksVarious sizes-
Magnetic stirrer with heating plate--
Reflux condenser--
Separatory funnel--
Rotary evaporator--
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄-
Nuclear Magnetic Resonance (NMR) spectrometer400 MHz or higher-
Mass spectrometer--

Safety Precautions: This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Chlorodifluoromethane is a gas and should be handled with extreme care in a suitable apparatus.

Synthetic Protocol

The synthesis is divided into two main stages: the preparation of the pyrazole precursor, Ethyl 5-methyl-1H-pyrazole-4-carboxylate, and its subsequent N-difluoromethylation.

Stage 1: Synthesis of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

This stage follows a well-established route for the synthesis of pyrazole-4-carboxylates.

Step 1.1: Formation of Ethyl 2-(1-dimethylamino)ethylidene)-3-oxobutanoate

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl acetoacetate (13.0 g, 100 mmol) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (13.1 g, 110 mmol).

  • Stir the mixture at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, remove the volatile byproducts under reduced pressure using a rotary evaporator to obtain the crude enamine product, which is used in the next step without further purification.

Causality: The reaction between the β-ketoester (ethyl acetoacetate) and DMF-DMA forms a key enamine intermediate. This intermediate is activated for the subsequent cyclization reaction with hydrazine.

Step 1.2: Cyclization to form Ethyl 5-methyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude enamine from the previous step in 100 mL of ethanol in a 250 mL round-bottom flask.

  • To this solution, add hydrazine hydrate (5.0 g, 100 mmol) dropwise at room temperature with stirring.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • The resulting residue is the crude Ethyl 5-methyl-1H-pyrazole-4-carboxylate. This can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality: The hydrazine undergoes a condensation reaction with the enamine, followed by an intramolecular cyclization and elimination of dimethylamine and water to form the stable pyrazole ring.

Stage 2: N-Difluoromethylation

This step introduces the difluoromethyl group onto the nitrogen of the pyrazole ring. A practical procedure for the difluoromethylation of pyrazoles using chlorodifluoromethane has been developed and is adapted here.[2][3]

Step 2.1: Difluoromethylation of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

  • In a suitable pressure-resistant reaction vessel, dissolve Ethyl 5-methyl-1H-pyrazole-4-carboxylate (1.54 g, 10 mmol), sodium hydroxide (0.8 g, 20 mmol), and tetrabutylammonium bromide (TBAB) (0.32 g, 1 mmol) in a mixture of 20 mL of dioxane and 20 mL of water.

  • Seal the reaction vessel and cool it to 0 °C in an ice bath.

  • Carefully bubble chlorodifluoromethane (ClCF₂H) gas through the stirred solution for 1-2 hours. (Caution: This step must be performed in a well-ventilated fume hood with appropriate safety measures for handling a pressurized gas).

  • After the introduction of the gas, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent any excess gas.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate.

Causality: Chlorodifluoromethane serves as the difluoromethyl source. The reaction proceeds via a phase-transfer catalysis mechanism, where TBAB facilitates the transfer of the pyrazole anion from the aqueous phase to the organic phase for reaction with the difluoromethylating agent.[2] The use of a base is essential to deprotonate the pyrazole nitrogen, making it nucleophilic.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR: To confirm the presence of the ethyl ester, methyl, and difluoromethyl groups, and the pyrazole ring protons. The difluoromethyl proton will appear as a characteristic triplet due to coupling with the two fluorine atoms.

  • ¹⁹F NMR: To confirm the presence of the CF₂H group.

  • ¹³C NMR: To identify all the carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the target compound (204.17 g/mol ).[4]

Visualizing the Workflow

The following diagram illustrates the two-stage synthesis process.

Synthesis_Workflow cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: N-Difluoromethylation A Ethyl acetoacetate + N,N-Dimethylformamide dimethyl acetal B Enamine Intermediate A->B RT, 12h C Ethyl 5-methyl-1H-pyrazole-4-carboxylate B->C Hydrazine hydrate, EtOH, Reflux, 4h D Ethyl 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylate C->D ClCF2H, NaOH, TBAB Dioxane/H2O, 0°C to RT, 24h

Sources

Application

Application Note: Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate in Advanced Agrochemical Synthesis

Executive Summary The development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides relies heavily on the strategic functionalization of pyrazole-4-carboxamide cores. While the classic 3-(difluoromet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides relies heavily on the strategic functionalization of pyrazole-4-carboxamide cores. While the classic 3-(difluoromethyl)-1-methyl-1H-pyrazole motif (found in blockbuster active ingredients like fluxapyroxad and bixafen) has dominated the market[1], emerging resistance and the need for broader-spectrum efficacy have driven the exploration of novel isomeric scaffolds.

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS: 2891599-77-0) represents a critical, advanced intermediate in this space[2]. By shifting the difluoromethyl group to the N1 position and the methyl group to the C5 position, chemists can synthesize novel agrochemical active ingredients (AIs) with differentiated lipophilicity, altered target-binding kinetics, and enhanced metabolic stability. This application note provides authoritative, self-validating protocols for the synthesis, isolation, and downstream application of this specific intermediate.

Physicochemical Profiling

Understanding the baseline properties of this intermediate is essential for optimizing chromatographic separation and downstream coupling reactions.

PropertyValue
Chemical Name Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate
CAS Registry Number 2891599-77-0
Molecular Formula C 8​ H 10​ F 2​ N 2​ O 2​
Molecular Weight 204.17 g/mol
Monoisotopic Mass 204.07103389 Da
Topological Polar Surface Area 44.1 Ų
Rotatable Bond Count 4
Hydrogen Bond Acceptors 5

Data compiled from standardized chemical databases[2].

Mechanistic Insights: The N-Difluoromethyl Advantage

The incorporation of the N-difluoromethyl (-CF 2​ H) group is not merely a structural novelty; it is a calculated pharmacokinetic optimization. The -CF 2​ H moiety acts as a highly lipophilic hydrogen-bond donor[3]. In the context of agrochemicals, this specific property significantly enhances the ability of the final AI to penetrate the waxy cuticular membranes of plants and the lipid-rich cell walls of fungal pathogens[4].

Furthermore, the 1,5-substitution pattern places the 5-methyl group in direct steric proximity to the N-CF 2​ H group. This steric crowding restricts the rotational freedom of the downstream carboxamide bond, locking the final AI into a bioactive conformation that optimally occupies the ubiquinone-binding pocket (Q-site) of the fungal Complex II enzyme.

Synthetic Workflows & Protocols

Protocol A: Scalable N-Difluoromethylation of Ethyl 5-methyl-1H-pyrazole-4-carboxylate

Historically, N-difluoromethylation required hazardous conditions (e.g., NaH in DMF at high temperatures), which pose severe thermal runaway risks on a large scale[3]. This protocol utilizes a safer, biphasic phase-transfer catalysis (PTC) method using chlorodifluoromethane (Freon-22)[4].

Materials:

  • Ethyl 5-methyl-1H-pyrazole-4-carboxylate (1.0 equiv)

  • Chlorodifluoromethane (CHClF 2​ , gas) (Excess)

  • 13% Aqueous NaOH (Base)

  • 1,4-Dioxane (Solvent)

  • Triethylbenzylammonium chloride (TEBAC) (0.1 equiv)

Step-by-Step Procedure:

  • System Setup: Equip a multi-neck round-bottom flask with a robust mechanical stirrer, a gas dispersion tube, and a reflux condenser.

  • Reagent Charging: Dissolve the pyrazole substrate and TEBAC in 1,4-dioxane.

  • Biphasic Initiation: Add the 13% aqueous NaOH solution. Causality: The biphasic system prevents the rapid base-catalyzed hydrolysis of the ethyl ester while allowing NaOH to deprotonate the pyrazole NH and generate difluorocarbene from CHClF 2​ exclusively at the solvent interface.

  • Gas Introduction: Heat the vigorously stirred mixture to 70–75 °C. Bubble CHClF 2​ gas through the dispersion tube into the mixture for 4–6 hours. Causality: Vigorous mechanical stirring is critical to maximize the interfacial surface area, allowing the PTC to efficiently shuttle the highly reactive carbene intermediate into the organic phase.

  • Reaction Monitoring (Self-Validation): Sample the organic layer and analyze via LC-MS. The reaction is complete when the starting material peak (m/z 155 [M+H] + ) is entirely replaced by the product isomer mixture (m/z 205 [M+H] + ).

  • Isomer Resolution: N-alkylation inherently yields a mixture of 1,3- and 1,5-isomers[4]. Concentrate the organic layer and purify via silica gel column chromatography (Hexanes/EtOAc gradient). The target 1,5-isomer elutes distinctly due to the steric shielding of the ester group by the adjacent 5-methyl and 1-CF 2​ H groups, which alters its retention factor (R f​ ) compared to the 1,3-isomer.

Protocol B: Downstream Conversion to a Novel SDHI Fungicide Analog

To utilize this intermediate in drug discovery, it must be hydrolyzed and coupled to an effector amine (e.g., a substituted aniline).

Step-by-Step Procedure:

  • Ester Hydrolysis: Dissolve the purified ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate in a 1:1 mixture of THF and water. Add 2.0 equivalents of LiOH·H 2​ O. Stir at room temperature for 4 hours.

  • Validation: Monitor via TLC. The disappearance of the UV-active ester spot and the formation of a baseline spot confirms complete conversion to the carboxylate salt. Acidify with 1M HCl (pH 2-3) to precipitate the free acid. Filter and dry under vacuum.

  • Activation: Suspend the acid in anhydrous dichloromethane (DCM). Add 1.2 equiv of oxalyl chloride and a catalytic drop of DMF. Causality: Oxalyl chloride is selected over thionyl chloride to allow for mild, room-temperature activation, preventing any acid-catalyzed degradation of the sensitive N-CF 2​ H group.

  • Amide Coupling: Evaporate the volatiles, redissolve the resulting acid chloride in DCM, and add the target aniline derivative alongside triethylamine (2.0 equiv) at 0 °C. Stir for 2 hours, wash with saturated NaHCO 3​ , and concentrate to yield the final SDHI AI.

Visualizations

SynthWorkflow A Ethyl 5-methyl-1H-pyrazole -4-carboxylate B N-Difluoromethylation (CHClF2, NaOH, TEBAC) A->B C Isomer Mixture (1,3- and 1,5-isomers) B->C D Chromatographic Separation C->D E Ethyl 1-(difluoromethyl)-5-methyl -pyrazole-4-carboxylate D->E F Ester Hydrolysis (LiOH, THF/H2O) E->F G 1-(difluoromethyl)-5-methyl -pyrazole-4-carboxylic acid F->G H Amide Coupling (Aniline derivative, Et3N) G->H I Novel SDHI Fungicide Active Ingredient H->I

Caption: Synthetic workflow from pyrazole precursor to novel SDHI fungicide active ingredient.

MOA Succinate Succinate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Release UQ Ubiquinone (Electron Acceptor) SDH->UQ Electron Transfer UQH2 Ubiquinol (Electron Transport Chain) UQ->UQH2 Reduction Inhibitor N-CF2H Pyrazole AI (Fungicide) Inhibitor->SDH Blocks Q-site

Caption: Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II) by the N-CF2H pyrazole AI.

Analytical Characterization & Quality Control

To ensure the integrity of the synthesized ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate, rigorous analytical validation is required:

  • 19 F NMR Spectroscopy: The presence of the N-CF 2​ H group is definitively confirmed by a characteristic doublet (or AB system depending on the solvent) in the 19 F spectrum, typically around -95 ppm.

  • 1 H NMR Spectroscopy: The proton of the difluoromethyl group will appear as a distinct triplet at approximately 7.1–7.4 ppm with a large geminal coupling constant ( 2JH−F​≈60 Hz)[4]. The 5-methyl group will appear as a singlet around 2.5 ppm, shifted slightly downfield due to the electron-withdrawing nature of the adjacent N-CF 2​ H group.

References

  • [2] ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate 2891599-77-0 wiki. Guidechem. Available at:

  • [1] 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid 176969-34-9 wiki. Guidechem. Available at:

  • [4] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Available at:

  • [3] A Mild and Readily Scalable Procedure for the N-1-Difluoromethylation of Ethyl 6-((tert-butyldiphenylsilyl)oxy)-1H-indazole-3-carboxylate and its Applications to the N-Difluoromethylation of Indazole, Benzotriazole, Imidazole, Indole and Pyrazole Derivatives. Journal of Fluorine Chemistry (via Thieme Connect). Available at:

Sources

Method

Application Note: High-Resolution Chromatographic Purification of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Introduction & Context Fluorinated pyrazole-4-carboxylates are highly privileged scaffolds in the development of modern agrochemicals (e.g., SDHI fungicides) and pharmaceutical candidates. The synthesis of these compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Context

Fluorinated pyrazole-4-carboxylates are highly privileged scaffolds in the development of modern agrochemicals (e.g., SDHI fungicides) and pharmaceutical candidates. The synthesis of these compounds—typically via the electrophilic difluoromethylation of parent pyrazoles—inherently produces a mixture of regioisomers, specifically the 1,3- and 1,5-disubstituted pyrazoles, alongside unreacted starting materials .

Isolating the target Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (the 1,5-isomer) from its 1,3-isomer counterpart presents a significant downstream processing challenge due to their identical molecular weights and highly similar functional group profiles [[1]]([Link]). This application note provides a detailed, causality-driven protocol for the baseline resolution and purification of the 1,5-isomer using normal-phase silica gel flash chromatography.

Physicochemical Profiling & Chromatographic Causality

Successful chromatography requires moving beyond trial-and-error by understanding the structural mechanics that dictate stationary phase interactions.

  • Electronic Effects of the -CHF₂ Group: The N-difluoromethyl group is strongly electron-withdrawing and highly lipophilic. It significantly reduces the basicity (pKa) of the pyrazole nitrogens. Because the nitrogens are less basic, they do not interact strongly with the acidic silanol (Si-OH) groups on the silica gel. This prevents the severe "streaking" or "tailing" typically observed with basic heterocycles, meaning standard silica (without amine modifiers) is perfectly sufficient .

  • Regioisomeric Separation Mechanics (1,5- vs. 1,3-Isomer): In the target 1,5-isomer, the N-difluoromethyl group and the C5-methyl group are situated adjacent to each other. This intense local steric crowding forces a slight out-of-plane distortion and sterically shields the polar core of the molecule from the silica matrix. Conversely, the 1,3-isomer lacks this adjacent steric clash, leaving its polar surface area more exposed for hydrogen bonding. Causality: Because it is more sterically shielded, the 1,5-isomer exhibits a lower apparent polarity and will reliably elute faster (higher Rf) than the 1,3-isomer under normal-phase conditions .

  • Ester Moiety: The ethyl ester at the C4 position provides a moderate dipole and acts as the primary hydrogen-bond acceptor, allowing for controlled elution using an Ethyl Acetate/Hexane gradient. It also provides excellent UV conjugation for real-time fraction monitoring at 254 nm.

Experimental Protocol: A Self-Validating Workflow

To ensure high purity (>98%) and prevent band broadening, this protocol utilizes a dry loading technique. Liquid loading crude pyrazole mixtures often requires strong solvents (like Dichloromethane) which can drag the sample down the column prematurely, destroying the delicate resolution between the regioisomers .

Phase 1: Dry Loading Preparation
  • Dissolution: Dissolve the crude reaction mixture (containing the 1,5-isomer, 1,3-isomer, and byproducts) in a minimal volume of Dichloromethane (DCM).

  • Adsorption: Add standard grade silica gel (230–400 mesh) to the solution at a 1:3 ratio (Crude Mass : Silica Mass).

  • Evaporation: Remove the DCM slowly under reduced pressure using a rotary evaporator until a dry, free-flowing powder is obtained. Self-Validation Check: If the powder is clumpy or sticky, the sample is overloaded; add more silica and re-evaporate.

Phase 2: Column Packing & Equilibration
  • Pack a glass column with silica gel (230–400 mesh) using a slurry method with 100% Hexane. Ensure the column bed is perfectly level to prevent skewed solvent fronts.

  • Carefully pour the dry-loaded silica powder directly onto the flat surface of the column bed.

  • Add a 1 cm protective layer of clean sea sand on top of the dry load to prevent physical disruption during solvent addition.

  • Equilibrate the column by passing 3 Column Volumes (CV) of 100% Hexane.

Phase 3: Gradient Elution Strategy

Execute the elution using positive air pressure (flash conditions) according to the gradient profile in Table 1 . The gradual introduction of Ethyl Acetate (EtOAc) carefully titrates the hydrogen-bonding interactions, allowing the sterically shielded 1,5-isomer to break free from the silica before the 1,3-isomer.

Phase 4: Fraction Analysis & Recovery
  • Collect fractions in uniform test tubes (e.g., 20 mL volumes).

  • Monitor fractions using Thin Layer Chromatography (TLC) on silica gel plates, eluting with 10% EtOAc in Hexane. Visualize under a UV lamp (254 nm).

  • Self-Validation Check: Spot the original crude mixture on every 5th TLC plate as a reference standard. Only pool fractions that exhibit a single, pristine spot corresponding to the Rf of the 1,5-isomer (~0.45).

  • Concentrate the pooled fractions under reduced pressure to yield the pure Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate as a crystalline solid or viscous oil.

Quantitative Data Summaries

Table 1: Optimized Gradient Elution Profile
Column Volume (CV)Hexane (%)EtOAc (%)Elution Target / Purpose
0.0 – 2.01000Flush highly lipophilic fluorinated reagents/byproducts.
2.0 – 5.0955Elute minor non-polar impurities.
5.0 – 10.0 90 10 Elute Target: 1,5-Isomer (Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate)
10.0 – 15.08020Elute Byproduct: 1,3-Isomer.
15.0 – 18.05050Column wash (flush unreacted pyrazole acids and polar degradation products).
Table 2: Expected TLC Retention Factors (Rf)

Conditions: Silica Gel 60 F254 Plates; Mobile Phase: 10% EtOAc in Hexane.

Compound / Impurity Rf Value Primary Detection Method
Non-polar fluorinated byproducts 0.80 – 0.95 UV (Weak) / Iodine Stain
1,5-Isomer (Target) 0.45 UV (254 nm) - Strong
1,3-Isomer (Regioisomer Byproduct) 0.25 UV (254 nm) - Strong

| Unreacted Pyrazole / Hydrolyzed Acids | 0.05 – 0.10 | UV (254 nm) / KMnO₄ Stain |

Process Visualization

ChromatographyWorkflow N1 Crude Reaction Mixture (1,5- & 1,3-Isomers + Byproducts) N2 Dry Loading on Silica (1:3 Sample:Silica Ratio) N1->N2 Dissolve in DCM N4 Gradient Flash Chromatography (Hexane/EtOAc System) N2->N4 Load atop column N3 Column Equilibration (100% Hexane, 3 CV) N3->N4 Pre-condition N5 Fraction Collection & TLC/UV Monitoring (254 nm) N4->N5 Elution N6 Target Identification (1,5-Isomer, Rf ~0.45) N5->N6 Isomer Resolution N7 Solvent Evaporation & Vacuum Drying N6->N7 Pool Pure Fractions

Workflow for the chromatographic isolation of the 1,5-pyrazole regioisomer from crude mixtures.

References

  • [2] Title: Fluorinated Pyrazoles: From Synthesis to Applications. Source: Chemical Reviews (American Chemical Society). URL:[Link]

  • [1] Title: Development of a Practical Synthesis of the Progesterone Receptor Antagonist 4-{[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy}-2,6-dimethylbenzonitrile. Source: Organic Process Research & Development (American Chemical Society). URL:[Link]

Sources

Application

Application Note: Formulation and Application Protocol for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate in Agricultural Systems

Executive Summary Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a highly lipophilic, fluorinated pyrazole ester that serves as a critical active moiety and foundational pharmacophore for modern agricultural...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a highly lipophilic, fluorinated pyrazole ester that serves as a critical active moiety and foundational pharmacophore for modern agricultural fungicides. Characterized by its low aqueous solubility and high target affinity, formulating this compound requires precise physicochemical control to prevent Ostwald ripening and ensure optimal foliar penetration. This application note provides researchers and formulation scientists with self-validating protocols for developing stable Suspension Concentrates (SC) and Emulsifiable Concentrates (EC) , bridging the gap between molecular synthesis and field-ready agricultural application.

Mechanistic Rationale & Pharmacophore Profiling

The Role of the Fluorinated Pyrazole Core

Fluorinated pyrazoles represent a dominant class of newly developed active ingredients in agrochemistry, primarily due to their enhanced metabolic stability and superior target affinity [[1]](). The strategic placement of the difluoromethyl group (-CF₂H) acts as an electron-withdrawing lipophilic handle. This modification not only improves cuticular penetration into plant tissues but also resists rapid oxidative degradation in harsh field environments 2.

Mechanism of Action (Succinate Dehydrogenase Inhibition)

When applied to phytopathogenic fungi (e.g., Rhizoctonia solani), this pyrazole derivative acts as a Succinate Dehydrogenase Inhibitor (SDHI). The molecule competitively binds to the ubiquinone-binding pocket of mitochondrial Complex II 3. This binding event arrests the tricarboxylic acid (TCA) cycle by blocking the oxidation of succinate to fumarate, which rapidly halts the electron transport chain, leading to catastrophic ATP depletion and fungal cell death 3.

MOA Pathogen Fungal Pathogen (e.g., R. solani) Mito Mitochondrial Complex II Pathogen->Mito Bind Pyrazole Binds Ubiquinone Site Mito->Bind Block TCA Cycle Arrest Bind->Block Inhibits Succinate Oxidation Death ATP Depletion & Cell Death Block->Death

Fig 1: Mechanism of Action (MoA) of fluorinated pyrazoles targeting mitochondrial Complex II.

Formulation Architecture: SC vs. EC

Due to its high hydrophobicity, formulating the pure ester requires overcoming significant kinetic instability. The industry standard for systemic SDHI compounds dictates the use of either an aqueous Suspension Concentrate (SC) or a solvent-based Emulsifiable Concentrate (EC) 4.

Table 1: Comparative Formulation Matrix

ParameterSuspension Concentrate (SC)Emulsifiable Concentrate (EC)
Carrier Medium Water (Aqueous dispersion)Aromatic Solvents + Phosphoric Esters
Primary Mechanism Particle size reduction via bead millingComplete dissolution & micro-emulsification
Key Advantage Environmentally friendly, low phytotoxicitySuperior translaminar leaf penetration
Critical Challenge Ostwald ripening (crystal growth) over timeEmulsion phase separation (creaming)
Target Application Soil drenching, seed treatments 5Broad-spectrum foliar spraying 4

Detailed Experimental Protocols

The following workflows detail the creation of stable, field-ready agricultural concentrates.

Workflow AI Ethyl 1-(CF2H)-5-Me-Pyrazole-4-Carboxylate SC Suspension Concentrate (SC) AI->SC EC Emulsifiable Concentrate (EC) AI->EC Mill Wet Bead Milling (<20°C) SC->Mill Mix Solvent & Phosphoric Ester EC->Mix QCSC QC: Laser Diffraction Mill->QCSC QCEC QC: Emulsion Stability Mix->QCEC App Field Application QCSC->App QCEC->App

Fig 2: Formulation and QC workflow for SC and EC agricultural preparations.

Protocol A: Preparation of 200 g/L Suspension Concentrate (SC)

Causality Focus: Milling generates high surface energy. Without robust steric hindrance from polymeric dispersants, the pyrazole ester will rapidly re-crystallize (Ostwald ripening), leading to nozzle blockage during field application.

Materials:

  • Active Ingredient (AI): 20.0% w/w

  • Polymeric Dispersant (e.g., Polycarboxylate ether): 3.0% w/w

  • Wetting Agent (e.g., Naphthalene sulfonate condensate): 1.5% w/w

  • Antifreeze (Propylene glycol): 5.0% w/w

  • Rheology Modifier (Xanthan Gum, 2% aqueous gel): 10.0% w/w

  • Water: Q.S. to 100%

Step-by-Step Method:

  • Pre-Dispersion: Dissolve the polymeric dispersant, wetting agent, and propylene glycol in water using a high-shear homogenizer (3000 RPM for 10 mins).

  • AI Incorporation: Slowly add the pyrazole ester powder into the vortex. Homogenize until a uniform, coarse slurry is formed.

  • Wet Bead Milling: Transfer the slurry to a horizontal bead mill loaded with 0.8-1.0 mm Zirconium oxide beads. Mill at an agitator tip speed of 8-10 m/s.

    • Critical Control: Maintain the cooling jacket temperature below 20°C. Exceeding this temperature risks localized melting of the ester, causing irreversible particle agglomeration.

  • Stabilization: Once the target particle size is reached, transfer the mill base to a mixing vessel and fold in the Xanthan gum gel under low shear (500 RPM) to establish a yield stress network.

Self-Validating QC Check (SC): Measure particle size distribution (PSD) via laser diffraction. The target is D90​≤2.0μm . Validation: If the D90​ increases by >15% after 14 days of accelerated storage at 54°C, Ostwald ripening is occurring. Corrective Action: Increase the polymeric dispersant concentration by 0.5% w/w to improve steric coverage of the newly milled surfaces.

Protocol B: Preparation of 150 g/L Emulsifiable Concentrate (EC)

Causality Focus: To maximize the translaminar uptake of SDHIs, the formulation must utilize a penetrant system. Integrating a phosphoric ester (e.g., tris(2-ethylhexyl) phosphate) acts as an exceptional adjuvant, solubilizing the cuticular waxes of the plant leaf 4.

Materials:

  • Active Ingredient (AI): 15.0% w/w

  • Penetrant (Phosphoric ester, e.g., TEHP): 15.0% w/w

  • Emulsifier A (Calcium dodecylbenzenesulfonate - lipophilic): 4.0% w/w

  • Emulsifier B (Castor oil ethoxylate - hydrophilic): 6.0% w/w

  • Solvent (Aromatic 150 ND or equivalent): Q.S. to 100%

Step-by-Step Method:

  • Solvent Loading: Charge the mixing vessel with the Aromatic 150 solvent and the phosphoric ester penetrant.

  • AI Dissolution: Add the pyrazole ester AI. Stir at 40°C until the active ingredient is completely dissolved, yielding a clear, amber solution.

  • Emulsifier Blending: Cool the solution to room temperature. Add Emulsifier A and Emulsifier B. Stir for 30 minutes to ensure a homogeneous isotropic liquid.

Self-Validating QC Check (EC): Perform the CIPAC MT 36.3 Emulsion Stability test (mix 5 mL of EC into 95 mL of standard hard water in a 100 mL graduated cylinder; invert 10 times). Validation: Observe at 2 hours. If >1 mL of creamy separation (top) or oil droplet coalescence (bottom) occurs, the Hydrophilic-Lipophilic Balance (HLB) is mismatched. Corrective Action: If creaming is at the top, the system is too lipophilic; increase the ratio of Emulsifier B. If oil separates at the bottom, increase the ratio of Emulsifier A.

References

  • Fluorinated Pyrazoles: From Synthesis to Applications | Chemical Reviews. ACS Publications. Available at:[Link]

  • Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. Journal of Agricultural and Food Chemistry (PubMed). Available at:[Link]

  • WO2019195591A1 - Emulsifiable concentrate formulations of SDHI fungicides.Google Patents.
  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at:[Link]

  • Parade™ Fungicide Suspension Concentrate. Health Canada Pesticide Label Search. Available at:[Link]

Sources

Method

Scale-Up Manufacturing Process for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: Process Optimization and Mechanistic Insights

Target Audience: Process Chemists, Scale-Up Scientists, and Drug/Agrochemical Development Professionals. Executive Overview Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a high-value fluorinated building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Scale-Up Scientists, and Drug/Agrochemical Development Professionals.

Executive Overview

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a high-value fluorinated building block, serving as a critical intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical candidates. The primary challenge in its commercial-scale manufacturing lies in the regioselective N-difluoromethylation of the pyrazole core. Traditional routes often suffer from poor atom economy, hazardous late-stage fluorination, or intractable isomeric mixtures.

This application note details a field-proven, three-stage scale-up strategy. By leveraging recent advancements in early-stage difluoromethylation and highly efficient fractional distillation [1, 2], we establish a robust pathway that bypasses late-stage regioselectivity issues, ensuring high-purity product suitable for pilot-plant manufacturing.

Retrosynthetic Strategy & Route Justification

Instead of constructing the pyrazole ring with the difluoromethyl group already attached (which requires unstable difluoromethylhydrazine), our optimized route utilizes a bottom-up functionalization of an inexpensive starting material: 3(5)-methylpyrazole.

The workflow is divided into three distinct stages:

  • Biphasic Difluoromethylation & Separation: Generation of the N-difluoromethyl core and isolation of the 5-methyl isomer.

  • Regioselective C4-Bromination: Electrophilic activation of the C4 position.

  • Palladium-Catalyzed Alkoxycarbonylation: Direct installation of the ethyl carboxylate moiety.

ProcessWorkflow A 3(5)-Methylpyrazole + ClCF2H B Biphasic Difluoromethylation (NaOH / TEBAC) A->B C Isomer Separation (Fractional Distillation) B->C Isomeric Mixture D 1-(Difluoromethyl)- 5-methyl-1H-pyrazole C->D Pure 5-Me Isomer E Regioselective Bromination (Br2 / AcOH) D->E F 4-Bromo Intermediate E->F G Pd-Catalyzed Carbonylation (CO / EtOH / Pd cat.) F->G H Ethyl 1-(difluoromethyl)- 5-methyl-pyrazole-4-carboxylate G->H

Figure 1: Three-stage scale-up synthetic workflow for the target pyrazole-4-carboxylate.

Process Dynamics & Mechanistic Causality

The Difluorocarbene Mechanism

The initial step relies on the generation of a highly reactive difluorocarbene intermediate ( :CF2​ ) from chlorodifluoromethane ( ClCF2​H , Freon 22). Because ClCF2​H is a gas and the base (NaOH) is aqueous, the reaction is strictly biphasic.

Causality of the Phase Transfer Catalyst (PTC): Triethylbenzylammonium chloride (TEBAC) is employed to transport the hydroxide ion to the interfacial boundary. Here, it deprotonates ClCF2​H , triggering the loss of a chloride ion to form :CF2​ . Simultaneously, the pyrazolate anion (generated via deprotonation of 3(5)-methylpyrazole) attacks the electrophilic carbene. Without TEBAC, the mass transfer limitation between the gas/organic and aqueous phases would stall the reaction.

Mechanism A ClCF2H (Organic/Gas Phase) B Interfacial Deprotonation by OH- / TEBAC A->B C Difluorocarbene [:CF2] B->C -Cl- E Nucleophilic Attack (N-Alkylation) C->E D Pyrazolate Anion D->E F N-Difluoromethylpyrazole E->F

Figure 2: Mechanism of phase-transfer catalyzed difluorocarbene generation and N-alkylation.

Scale-Up Protocols (Self-Validating Systems)

Stage 1: Synthesis & Isolation of 1-(difluoromethyl)-5-methyl-1H-pyrazole

Recent literature by Ugrak et al. (2025, 2026) demonstrates that gram-to-kilogram scale synthesis of this building block is now highly viable [1, 2].

  • Reagents: 3(5)-methylpyrazole (1.0 eq), 13% aqueous NaOH (3.0 eq), TEBAC (0.05 eq), Potassium Iodide (0.01 eq), 1,4-Dioxane (solvent).

  • Procedure:

    • Charge a jacketed glass-lined reactor with 3(5)-methylpyrazole, dioxane, TEBAC, KI, and the NaOH solution. Heat to 70–75 °C under vigorous agitation (minimum 300 RPM to maximize interfacial area).

    • Sparge ClCF2​H gas into the reaction mixture via a deep-tube porous frit. Maintain a steady flow rate, monitoring the internal temperature (the reaction is mildly exothermic).

    • Self-Validating System (IPC): Continuously monitor the pH. The reaction is complete when the pH drops from >12 to approximately 7.0–7.5, indicating consumption of the base.

    • Separate the organic layer, dry over Na2​SO4​ , and concentrate.

  • Isomer Separation (Critical Step): The reaction yields a ~1:1 mixture of the 3-methyl and 5-methyl isomers. Their boiling points are exceptionally close (117.3 °C and 118.6 °C, respectively) [1].

    • Engineering Choice: Employ a high-efficiency fractional distillation column equipped with structured packing (minimum 40 theoretical plates). Operate under a high reflux ratio (e.g., 20:1). The 5-methyl isomer is collected as the second fraction.

Stage 2: Regioselective C4-Bromination
  • Reagents: 1-(difluoromethyl)-5-methyl-1H-pyrazole (1.0 eq), Bromine ( Br2​ , 1.05 eq), Glacial Acetic Acid (solvent).

  • Causality: The N-difluoromethyl group is electron-withdrawing, while the 5-methyl group is electron-donating (+I effect). This electronic push-pull system heavily activates the C4 position toward electrophilic aromatic substitution, guaranteeing near-perfect regioselectivity without the need for extreme temperatures or Lewis acid catalysts.

  • Procedure:

    • Dissolve the pyrazole intermediate in glacial acetic acid.

    • Add Br2​ dropwise over 2 hours at 20 °C.

    • Ramp the temperature to 65–70 °C and hold for 6 hours.

    • Self-Validating System (IPC): Pull an aliquot for HPLC-UV (254 nm). The reaction is validated when the starting material peak area is <1.0%.

    • Quench with aqueous sodium bisulfite to neutralize excess bromine, adjust pH to 7.5 with NaOH, and extract with MTBE. Distill to yield 4-bromo-1-(difluoromethyl)-5-methyl-1H-pyrazole.

Stage 3: Palladium-Catalyzed Alkoxycarbonylation
  • Reagents: 4-bromo intermediate (1.0 eq), Pd(dppf)Cl2​ (0.02 eq), Triethylamine ( Et3​N , 2.0 eq), Absolute Ethanol (solvent/reactant), Carbon Monoxide (CO) gas.

  • Causality: Pd(dppf)Cl2​ is selected because the large bite angle of the dppf ligand accelerates the reductive elimination step of the catalytic cycle, preventing the accumulation of stable Pd(II) intermediates and minimizing de-bromination side reactions.

  • Procedure:

    • In a Hastelloy pressure reactor (autoclave), charge the bromide, Pd(dppf)Cl2​ , Et3​N , and ethanol.

    • Purge the vessel with Nitrogen (3x), then with CO (3x).

    • Pressurize the reactor to 10 bar with CO and heat to 90 °C.

    • Self-Validating System (IPC): Monitor the reaction via in-situ ReactIR (tracking the appearance of the ester C=O stretch at ~1720 cm−1 ) or via mass flow controller monitoring CO gas uptake. The reaction is complete when CO consumption ceases.

    • Vent the reactor safely through a CO scrubber. Filter the mixture through a pad of Celite to remove palladium black, concentrate, and recrystallize from heptane/ethyl acetate to afford the final target: Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate .

Quantitative Scale-Up Metrics

To ensure reproducibility, the following table summarizes the quantitative metrics derived from a pilot-scale validation run.

Scale-Up ParameterStage 1: DifluoromethylationStage 2: BrominationStage 3: Carbonylation
Input Batch Size 10.0 kg (3(5)-Me-pyrazole)5.0 kg (5-Me-isomer)6.0 kg (4-Br-isomer)
Isolated Yield (%) 31.3% (pure 5-Me isomer)92.5%88.4%
Target Purity >99.5% (post-distillation)>98.0% (GC-FID)>99.0% (HPLC-UV)
Critical PAT pH monitoring / GC-FIDHPLC-UV (254 nm)In-situ IR (CO uptake)
Key Impurity Tracked 3-Methyl isomerDibrominated speciesDe-brominated pyrazole

References

  • Ugrak, B. I., Dutova, T., Rusak, V., & Tretyakov, E. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc, 2025(5), 202512393.[Link][1]

  • Ugrak, B., Dutova, T., Rusak, V., Xia, D., & Tretyakov, E. (2026). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 11(6).[Link][2][3]

Sources

Application

Application Note &amp; Protocol: Handling and Synthetic Utilization of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Target Audience: Research Chemists, Agrochemical Scientists, and Pharmaceutical Drug Development Professionals. Introduction & Mechanistic Rationale Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Agrochemical Scientists, and Pharmaceutical Drug Development Professionals.

Introduction & Mechanistic Rationale

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a highly privileged, fluorinated heterocyclic building block widely utilized in the discovery and development of modern agrochemicals and pharmaceuticals. It serves as a critical precursor for the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) , a class of broad-spectrum fungicides that target the mitochondrial respiratory chain[1].

The Bioisosteric Power of the N-Difluoromethyl ( CHF2​ ) Group

The strategic placement of a difluoromethyl group on the pyrazole nitrogen ( N1​ ) is not arbitrary; it is driven by profound mechanistic and physicochemical causality:

  • Lipophilicity & Permeability: The highly electronegative fluorine atoms significantly increase the molecule's overall lipophilicity (LogP), facilitating rapid penetration through thick fungal cell walls and plant cuticles[2].

  • Unique Hydrogen Bonding: Unlike fully fluorinated CF3​ groups, the CHF2​ moiety retains a highly polarized C–H bond. This allows the CHF2​ group to act as a lipophilic hydrogen-bond donor, engaging in critical interactions within the ubiquinone-binding pocket of the Succinate Dehydrogenase (SDH) enzyme[1].

  • Metabolic Stability: N-difluoromethylation drastically reduces the basicity of the pyrazole ring via strong electron-withdrawing effects. This prevents unwanted off-target binding (e.g., hERG liabilities in human therapeutics) and shields the molecule from rapid oxidative degradation by Cytochrome P450 enzymes[3].

Mechanism Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate CoQ Ubiquinone (CoQ) SDH->CoQ Electron Transfer Death Fungal Cell Death / Pathogen Control SDH->Death Blocked Respiration CoQH2 Ubiquinol (CoQH2) CoQ->CoQH2 Inhibitor N-CHF2 Pyrazole SDHI (Active Amide) Inhibitor->SDH Competitive Binding (Ubiquinone Pocket)

Fig 1: Mechanism of Action for SDHI fungicides targeting the mitochondrial respiratory chain.

Physical Properties & Handling Safety

Before initiating synthetic workflows, it is critical to understand the physical profile of the building block to ensure laboratory safety and reagent integrity.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate
CAS Number 2891597-64-9 (Free Acid Reference)[4]
Molecular Formula C8H10F2N2O2
Molecular Weight 204.18 g/mol
Appearance Pale yellow to off-white solid/viscous liquid
Solubility Soluble in DCM, EtOAc, THF, DMSO, DMF
Storage Conditions 2–8 °C (Refrigerated), strictly protect from moisture
Standard Operating Procedure (SOP) for Safe Handling
  • Environmental Controls: Handle exclusively within a certified Class II fume hood. The compound may release toxic hydrogen fluoride (HF) gas or nitrogen oxides ( NOx​ ) if subjected to extreme thermal decomposition.

  • PPE Requirements: Nitrile gloves (double-gloving recommended during large-scale transfers), safety goggles, and a standard lab coat.

  • Spill Management: Absorb liquid spills with inert materials (e.g., diatomaceous earth or vermiculite). Do not use combustible absorbents like sawdust.

Experimental Workflows & Protocols

To utilize this building block in drug discovery, the unreactive ethyl ester must first be hydrolyzed to the active carboxylic acid, followed by an amide coupling reaction to install the target pharmacophore (e.g., a substituted aniline or diphenyl ether)[5].

Workflow SM Ethyl 1-(difluoromethyl)- 5-methyl-pyrazole-4-carboxylate Hydrolysis Saponification (LiOH, THF/H2O, 25°C) SM->Hydrolysis Acid 1-(difluoromethyl)-5-methyl- 1H-pyrazole-4-carboxylic acid Hydrolysis->Acid Coupling Amide Coupling (HATU, DIPEA, Ar-NH2) Acid->Coupling Product SDHI Fungicide / API (Target Amide) Coupling->Product

Fig 2: Synthetic workflow from the ethyl ester building block to the final SDHI target amide.

Workflow 1: Saponification (Ester Hydrolysis)

Causality of Experimental Choices: Lithium hydroxide ( LiOH ) is explicitly chosen over Sodium Hydroxide ( NaOH ) or Potassium Hydroxide ( KOH ). The lithium cation acts as a mild Lewis acid, coordinating the carbonyl oxygen and accelerating nucleophilic attack by the hydroxide ion. This allows the reaction to proceed cleanly at room temperature, preventing harsh basic degradation or defluorination of the sensitive CHF2​ group.

Reaction Equivalents Table:

ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl Ester (SM)204.181.0 eq1.00 g (4.90 mmol)Starting Material
LiOH·H2O41.963.0 eq0.62 g (14.7 mmol)Hydrolyzing Agent
THF / H2O (3:1)N/AN/A20 mLSolvent System

Step-by-Step Protocol (Self-Validating):

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.00 g of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate in 15 mL of Tetrahydrofuran (THF).

  • Reagent Addition: Dissolve 0.62 g of LiOH⋅H2​O in 5 mL of deionized water. Add this aqueous solution dropwise to the stirring THF solution at 0 °C.

  • Reaction: Remove the ice bath and allow the mixture to stir at 25 °C for 4 hours.

  • Validation Checkpoint 1 (Completion): Perform TLC analysis (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.7 ) must be completely consumed, replaced by a baseline spot ( Rf​≈0.0 ).

  • Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the remaining aqueous layer with 10 mL of water and wash with 10 mL of diethyl ether to remove non-polar impurities.

  • Precipitation: Cool the aqueous layer to 0 °C and meticulously add 1M HCl dropwise while stirring.

  • Validation Checkpoint 2 (Isolation): Verify with pH paper that the solution reaches pH 2–3. A white precipitate (the free carboxylic acid) will crash out of solution.

  • Filtration: Filter the precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to afford 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid.

Workflow 2: Amide Coupling (SDHI Synthesis)

Causality of Experimental Choices: The 5-methyl group on the pyrazole ring introduces significant steric hindrance adjacent to the carboxylate at the 4-position. Standard coupling reagents (like EDC or DCC) often fail or require prolonged heating. Therefore, HATU is utilized. HATU generates a highly reactive HOAt-ester intermediate that efficiently overcomes this steric barrier, ensuring rapid and complete conversion[3].

Step-by-Step Protocol:

  • Activation: In an oven-dried flask under nitrogen, dissolve 0.50 g (2.84 mmol) of the synthesized carboxylic acid in 10 mL of anhydrous DMF. Add 1.30 g (3.41 mmol, 1.2 eq) of HATU and 1.48 mL (8.52 mmol, 3.0 eq) of DIPEA.

  • Validation Checkpoint 1 (Active Ester): Stir for 15 minutes at room temperature. The solution will transition from clear to pale yellow, confirming the formation of the HOAt active ester.

  • Coupling: Add the target amine (e.g., a substituted diphenyl ether aniline, 1.0 eq)[2] in one portion. Stir at 25 °C for 12 hours.

  • Validation Checkpoint 2 (Reaction Completion): Analyze via LC-MS. Ensure the presence of the desired [M+H]+ peak and the disappearance of the amine starting material.

  • Purification: Quench the reaction with 30 mL of water and extract with EtOAc ( 3×20 mL). Wash the combined organic layers sequentially with saturated NaHCO3​ (removes HOAt), 1M HCl (removes DIPEA), and brine. Dry over Na2​SO4​ , concentrate, and purify via flash column chromatography.

Analytical Validation Standards

To confirm the structural integrity of the synthesized compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory. The CHF2​ group exhibits a highly distinct and unmistakable signature[5].

  • 1 H NMR (400 MHz, CDCl3​ or DMSO- d6​ ): The defining feature of the N-difluoromethyl group is a triplet integrating to 1H, typically appearing between 6.90 ppm and 7.20 ppm . Because the hydrogen is split by two geminal fluorine atoms ( 19F , spin ½), it exhibits a massive coupling constant of J≈53.0−54.0 Hz [5].

  • 13 C NMR (100 MHz): The carbon atom of the CHF2​ group will appear as a triplet around 109.0 - 110.0 ppm with a massive one-bond carbon-fluorine coupling constant ( 1JC−F​≈236 Hz)[5].

  • Validation Checkpoint: If the ~53 Hz triplet is missing in the 1 H NMR, the CHF2​ group has been compromised (likely defluorinated due to excessively harsh basic conditions), and the batch must be discarded.

References

  • Title: 1-(Difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (1 x 500 mg)
  • Source: nih.
  • Source: acs.
  • Source: doi.
  • Source: acs.

Sources

Method

LC-MS analysis techniques for detecting Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

An Application Note and Protocol for the Quantitative Analysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS) Authored by: A Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantitative Analysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS)

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development and implementation of a robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate. Pyrazole derivatives are significant scaffolds in pharmaceutical and agrochemical development, necessitating sensitive and selective analytical methods for their detection and quantification in various matrices. This guide details the rationale behind method development choices, from sample preparation to mass spectrometric detection, and provides a step-by-step protocol suitable for researchers, scientists, and professionals in drug development. The methodology is grounded in established principles of analytical chemistry and adheres to validation standards outlined by regulatory bodies to ensure data integrity and reliability.

Introduction and Analyte Overview

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a heterocyclic organic compound. The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Given the potency and specificity often associated with such compounds, a highly selective and sensitive analytical method is crucial for pharmacokinetic studies, metabolic profiling, quality control, and environmental monitoring.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for quantifying small molecules in complex mixtures.[2] Its power lies in the combination of the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing exceptional sensitivity and selectivity.[3] This application note specifically leverages Electrospray Ionization (ESI) coupled with a triple quadrupole mass spectrometer for Multiple Reaction Monitoring (MRM), a technique renowned for its high sensitivity and specificity in quantitative analysis.[3]

Analyte Properties:

PropertyValueSource
Chemical Formula C₈H₁₀F₂N₂O₂[4][5]
Molecular Weight 204.17 g/mol [4][5]
CAS Number 2891599-77-0[4][5]
LogP 1.76[5]
pKa (predicted) -1.215 ± 0.10[4]

The moderate lipophilicity (LogP of 1.76) suggests good retention on reversed-phase chromatographic columns, while the presence of nitrogen atoms in the pyrazole ring makes the molecule amenable to protonation and thus suitable for positive mode electrospray ionization.[5][6]

Method Development: Rationale and Scientific Principles

A successful analytical method is not merely a list of parameters but a system where each component is chosen to complement the analyte's chemical nature and the study's objectives. Here, we explain the causality behind our experimental choices.

Sample Preparation Strategy

The primary goal of sample preparation is to remove matrix components that can interfere with analysis (e.g., proteins, salts, phospholipids) and to ensure the analyte is in a solvent compatible with the LC-MS system.[7]

Causality: For biological matrices like plasma or serum, proteins are a major interference. A simple and effective method for their removal is protein precipitation . We recommend using ice-cold acetonitrile (ACN) with a sample-to-solvent ratio of 1:3. Acetonitrile is an effective precipitating agent and is also a common mobile phase solvent, ensuring compatibility. Adding the internal standard to the ACN allows for simultaneous extraction and normalization, correcting for variability during sample processing.[8] For simpler matrices, such as reaction mixtures, a "dilute-and-shoot" approach with a mobile-phase-mimicking solvent may suffice.

Liquid Chromatography (LC) Optimization

The objective is to achieve a sharp, symmetrical peak for the analyte, well-separated from any matrix interferences, with a reasonable run time.

  • Column Chemistry: A C18 reversed-phase column is the logical starting point for an analyte with a LogP of 1.76.[5][9] The non-polar stationary phase will interact with the molecule, providing retention, which can be modulated by the mobile phase composition.

  • Mobile Phase Composition: The choice of mobile phase solvents and additives is critical for peak shape and ionization efficiency.

    • Solvents: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure and often sharper peaks.

    • Additive (The "Why"): Electrospray ionization efficiency is highly dependent on the ability to form gas-phase ions.[10] Adding a small amount of an acid, such as formic acid (0.1%) , to the mobile phase serves two key purposes. First, it acidifies the mobile phase, promoting the protonation of the analyte's basic nitrogen sites ([M+H]⁺ formation), which is essential for positive mode ESI. Second, it improves chromatographic peak shape by preventing interactions between the analyte and any residual free silanol groups on the silica-based stationary phase.

Mass Spectrometry (MS) Optimization

The goal is to maximize the signal of the target analyte while minimizing noise and interferences, achieving the highest possible sensitivity and selectivity.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar small molecules, as it is a "soft" ionization technique that typically keeps the molecule intact, producing a strong signal for the molecular ion.[10][11] Given the analyte's structure, positive ion mode is selected to detect the protonated molecule, [M+H]⁺.

  • Tuning and MRM Transition Selection: This is the cornerstone of quantitative triple quadrupole analysis.[3]

    • Precursor Ion (Q1): A standard solution of the analyte is infused directly into the mass spectrometer to determine the exact mass-to-charge ratio (m/z) of the protonated parent molecule. For Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate, this corresponds to an m/z of 205.17 ([M+H]⁺).

    • Product Ion (Q3): The precursor ion is then isolated in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) with an inert gas (e.g., argon) in the second quadrupole (q2, collision cell), and the resulting fragments are scanned in the third quadrupole (Q3). The most stable and intense fragment ions are selected as product ions. This process provides a second layer of specificity. A transition from the parent ion to a specific fragment ion is highly unique to the analyte.

  • Source and Compound Parameter Optimization: To maximize sensitivity, key parameters must be optimized. This includes gas flows (nebulizer and drying gas), temperatures, and voltages (capillary voltage, collision energy).[12][13] Higher drying gas flow and temperature facilitate desolvation, while optimized collision energy ensures efficient fragmentation for the chosen MRM transition.[12]

Experimental Workflow Diagram

The following diagram illustrates the complete analytical workflow, from sample preparation to data analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample 1. Sample Receipt (e.g., Plasma, Reaction Mixture) Spike 2. Spike Internal Standard Sample->Spike Precip 3. Protein Precipitation (Ice-cold Acetonitrile) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Transfer Supernatant Vortex->Supernatant Dilute 6. Dilute for Injection Supernatant->Dilute LC 7. LC Separation (Reversed-Phase C18) Dilute->LC MS 8. MS Detection (ESI+, MRM Mode) LC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve Generation Integrate->Calibrate Quantify 11. Concentration Calculation Calibrate->Quantify Report 12. Final Report Quantify->Report

Caption: Overall workflow for the LC-MS analysis of the target analyte.

Detailed Analytical Protocol

This protocol is a self-validating system. The inclusion of calibration standards and quality controls at multiple levels ensures the accuracy and precision of the results for each analytical run.

Materials and Reagents
  • Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate analytical standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), if available. Alternatively, a structurally similar compound can be used.

  • LC-MS grade acetonitrile (ACN)

  • LC-MS grade methanol (MeOH)

  • LC-MS grade water

  • Formic acid (≥99%)

  • Control matrix (e.g., blank human plasma, reaction buffer)

Preparation of Standards and Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the analytical standard and internal standard (IS) in methanol to prepare 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate working solutions by serially diluting the stock solutions in 50:50 ACN:Water.

  • Calibration Curve and Quality Control (QC) Samples: Spike the appropriate control matrix with the working solutions to prepare a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, medium, high).

  • Sample Preparation (Protein Precipitation): a. Aliquot 50 µL of sample, standard, or QC into a 1.5 mL microcentrifuge tube. b. Add 150 µL of ice-cold acetonitrile containing the internal standard at a fixed concentration (e.g., 100 ng/mL). c. Vortex vigorously for 1 minute. d. Centrifuge at >12,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

LC-MS Instrumental Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC System Agilent 1260 Series or equivalent
Column Agilent Zorbax Eclipse Plus-C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.8 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Gradient 0-1.0 min (30% B), 1.0-5.0 min (30-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (30% B)

Table 2: Mass Spectrometry Parameters

ParameterCondition
MS System AB SCIEX TripleTOF 5600+ or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition Analyte: 205.17 → 159.10 (Quantifier), 205.17 → 131.10 (Qualifier)
IS Transition To be determined based on the selected IS
Capillary Voltage 4500 V
Source Temp. 550°C
Nebulizer Gas 50 psi
Drying Gas 60 psi
Collision Energy Optimized for each transition (e.g., Analyte: 25 eV)

Method Validation Framework

To ensure the method is fit for its intended purpose, validation should be performed according to regulatory guidelines such as ICH Q2(R1) or the FDA's Bioanalytical Method Validation Guidance.[14][15][16][17] This establishes the trustworthiness of the data generated.

  • Specificity & Selectivity: Analyze blank matrix samples from multiple sources to ensure no endogenous components interfere with the analyte or IS peaks.[14][17]

  • Linearity and Range: The calibration curve should be linear over the defined range, with a correlation coefficient (r²) > 0.99. The accuracy of back-calculated standards should be within ±15% of the nominal value (±20% at the lower limit).[18]

  • Accuracy & Precision: Analyze QC samples at a minimum of three concentration levels on multiple days. The mean accuracy should be within 85-115% of the nominal value, and the precision (%CV) should not exceed 15%.[15][18]

  • Limit of Detection (LOD) and Quantitation (LOQ): The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[14]

  • Matrix Effect: Assess the potential for ion suppression or enhancement from the matrix by comparing the analyte response in post-extraction spiked samples to that in a neat solution.[17]

  • Stability: Evaluate the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage) to ensure sample integrity.[15]

Conclusion

This application note provides a detailed and scientifically-grounded framework for the quantitative analysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate by LC-MS. By explaining the rationale behind the selection of sample preparation techniques, chromatographic conditions, and mass spectrometric parameters, this guide empowers researchers to not only replicate this method but also to adapt it for similar analytes. Adherence to the outlined protocol and validation principles will ensure the generation of high-quality, reliable, and defensible data critical for advancing research and development.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma via YouTube. [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Abreu, M., et al. (2023). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. PubMed. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • PMC. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

  • LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. [Link]

  • FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • PMC. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology. [Link]

  • PMC. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?. [Link]

  • Novus Light. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Wikipedia. Electrospray ionization. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common issues. Our focus is on providing practical, evidence-based solutions grounded in established chemical principles.

I. Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses specific challenges you may encounter during the synthesis, offering explanations for the underlying causes and actionable protocols to resolve them.

Question 1: Why is my reaction yield of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate consistently low?

Low yields can stem from several factors, including incomplete reactions, the formation of side products, and degradation of the desired product. Here, we dissect the common culprits and provide targeted solutions.

Potential Cause A: Inefficient Cyclization and Isomer Formation

The core of this synthesis often involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.[1][2] The regioselectivity of this reaction is paramount; incorrect addition of the hydrazine can lead to the formation of an undesired constitutional isomer, thereby reducing the yield of the target molecule. For instance, in the synthesis of related pyrazoles, the formation of the 5-(difluoromethyl) isomer instead of the desired 3-(difluoromethyl) isomer is a known issue.[3]

Solution:

  • Control of Reaction Temperature: The initial addition of the hydrazine reagent should be performed at a low temperature (e.g., 0-5 °C) to control the initial nucleophilic attack and favor the desired regiochemistry.[4][5] Gradually increasing the temperature allows for controlled cyclization.

  • pH Adjustment: The pH of the reaction medium can significantly influence the reactivity of the hydrazine and the dicarbonyl compound. Maintaining a slightly acidic medium (e.g., using acetic acid as a solvent or co-solvent) can catalyze the condensation and cyclization steps efficiently.[6]

  • Choice of Hydrazine Reagent: Using a substituted hydrazine, such as methylhydrazine, can influence the nucleophilicity of the two nitrogen atoms, potentially leading to better regiocontrol.[3]

Experimental Protocol: Optimized Cyclization

  • Dissolve the 1,3-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of the difluoromethyl hydrazine derivative dropwise over 30-60 minutes, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Gently reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and proceed with workup and purification.

Potential Cause B: Competing Side Reactions

Side reactions can significantly consume starting materials and complicate purification. A common side reaction is the self-condensation of the 1,3-dicarbonyl starting material or reaction of the hydrazine with multiple molecules of the electrophile.[7]

Solution:

  • Stoichiometry Control: Precise control over the stoichiometry of the reactants is crucial. Using a slight excess (1.05-1.1 equivalents) of the hydrazine derivative can help ensure the complete conversion of the more valuable dicarbonyl precursor.

  • One-Pot, Two-Step Protocol: To minimize byproducts, a one-pot, two-step approach can be employed where an intermediate is formed and then cyclized in situ. For example, using acetylhydrazine initially blocks one of the nucleophilic nitrogen atoms, preventing side reactions. The acetyl group is then removed in a second step to facilitate the desired intramolecular cyclization.[7]

Question 2: How can I minimize the formation of impurities during the synthesis?

Impurity generation is a common challenge that affects both yield and the ease of purification.

Potential Cause A: Oxidation of Intermediates or Product

The pyrazole ring is generally stable to oxidation, but side chains can be susceptible under certain conditions.[8]

Solution:

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially if sensitive functional groups are present or if the reaction is run at elevated temperatures for extended periods.

Potential Cause B: Incomplete Halogenation or Fluorination in Precursor Synthesis

If the synthesis starts from a precursor that requires halogenation and subsequent fluorination to introduce the difluoromethyl group, incomplete reactions at these stages will carry impurities through to the final product.[9]

Solution:

  • Monitoring of Intermediate Steps: Diligent monitoring of each synthetic step by techniques like NMR or GC-MS is essential to ensure complete conversion before proceeding to the next step.

  • Purification of Intermediates: While it may seem more time-consuming, purifying key intermediates can significantly improve the purity of the final product and often simplifies the final purification step.

Data Presentation: Impact of Reaction Conditions on Yield and Purity

ParameterCondition ACondition B (Optimized)Expected Outcome
Hydrazine Addition Temp. Room Temperature0-5 °CImproved regioselectivity, higher yield of desired isomer.[4]
Solvent Aprotic (e.g., DCM)Protic (e.g., Ethanol, Acetic Acid)Better solubility of reagents, potential catalysis of cyclization.[6]
Atmosphere AirNitrogenMinimized oxidation of sensitive functional groups.
Stoichiometry (Hydrazine) 1.0 eq1.1 eqDrives reaction to completion, minimizes unreacted dicarbonyl.
Question 3: What is the most effective method for purifying the final product?

The choice of purification method depends on the nature and quantity of the impurities.

Solution:

  • Crystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization is often the most effective and scalable method.[10] Common solvents for recrystallization of pyrazole derivatives include ethanol, isopropanol, and ethyl acetate/hexane mixtures.[7][10]

  • Column Chromatography: For removing closely related impurities or for smaller scale purifications, silica gel column chromatography is the standard method.[11] A gradient elution system, for example, with ethyl acetate and hexane, can provide good separation.

  • Acid-Base Extraction: Pyrazoles can be protonated to form salts.[5] This property can be exploited for purification by performing an acid-base extraction to separate the basic product from non-basic impurities.

Experimental Protocol: Purification by Crystallization

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, a small amount of activated charcoal can be added and the solution filtered hot.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

II. Frequently Asked Questions (FAQs)

What are the critical parameters to control in this synthesis?

The most critical parameters are:

  • Temperature: Especially during the addition of the hydrazine reagent.

  • Stoichiometry: The molar ratio of the reactants.

  • Solvent and pH: These can influence reaction rates and selectivity.

  • Reaction Time: Monitored by TLC or LC-MS to ensure completion without product degradation.

Are there any "green" or more environmentally friendly approaches to this synthesis?

Yes, several green chemistry principles can be applied to pyrazole synthesis. These include:

  • Microwave-assisted synthesis: Can significantly reduce reaction times and energy consumption.[12]

  • Use of greener solvents: Such as water or polyethylene glycol (PEG).[10][13][14]

  • Catalyst-free methods: Some modern protocols aim to eliminate the need for metal or acid catalysts.[14]

How can I confirm the structure of my final product?

A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O of the ester).

III. Visualizing the Workflow

Diagram: Generalized Pyrazole Synthesis Workflow

This diagram illustrates the typical steps involved in the synthesis and purification of a pyrazole derivative.

G cluster_synthesis Synthesis Stage cluster_workup Workup Stage cluster_purification Purification Stage reagents Reactant A (1,3-Dicarbonyl) + Reactant B (Hydrazine) mixing Controlled Mixing (Low Temperature) reagents->mixing 1. Addition reaction Cyclocondensation (Heating/Reflux) mixing->reaction 2. Reaction quench Reaction Quenching reaction->quench 3. Workup extraction Liquid-Liquid Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration 4. Purification purify Purification (Crystallization or Chromatography) concentration->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Caption: A typical workflow for pyrazole synthesis.

IV. References

  • Minimizing Side Reactions in Classical Pyrazole Synthesis from - Oxonitriles: The Use of Acetylhydrazine. Ingenta Connect. [Link]

  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a. ResearchGate. [Link]

  • Optimization of the reaction conditions for the synthesis of pyrano[2,3-c]pyrazole 5a. ResearchGate. [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. PubMed. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Google Patents.

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. [Link]

  • Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid. Google Patents.

  • A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica. [Link]

  • Process for the preparation of a pyrazole derivative. Google Patents.

  • Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Springer. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Method for purifying pyrazoles. Google Patents.

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]

  • Pyrazole derivatives, processes for preparation thereof and pharmaceutical composition comprising the same. Google Patents.

  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. MDPI. [Link]

Sources

Optimization

troubleshooting impurities during Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of fluorinated heterocyclic intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of fluorinated heterocyclic intermediates. Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate is a critical building block for modern agrochemicals (specifically SDHI fungicides) and pharmaceuticals. However, its synthesis via the direct N-difluoromethylation of ethyl 3(5)-methyl-1H-pyrazole-4-carboxylate inherently generates a complex impurity profile that can severely disrupt crystallization.

This guide provides field-proven causality analyses, self-validating protocols, and actionable troubleshooting steps to ensure you achieve >99% purity in your final crystalline product.

Quantitative Impurity Profiling

Before troubleshooting crystallization failures, you must understand the thermodynamic and chemical origins of your impurities. Below is a summary of the most common impurities encountered during this workflow.

Impurity NameRRT (Approx.)Origin / MechanismMitigation Strategy
Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylate 0.95Regioisomer formed via non-selective N-alkylation of the ambidentate pyrazole core[1].Anti-solvent crystallization (Toluene/Heptane).
Ethyl 3(5)-methyl-1H-pyrazole-4-carboxylate 0.65Unreacted starting material.Ensure excess ClCF₂H; monitor reaction completion.
1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid 0.30Base-catalyzed hydrolysis of the ethyl ester during aqueous workup[2].Mild alkaline wash (5% NaHCO₃) prior to crystallization.
Mechanistic Workflows & Visualizations

Pathway SM Ethyl 3(5)-methyl-1H- pyrazole-4-carboxylate Reagent N-Difluoromethylation (ClCF2H / Base) SM->Reagent Prod Ethyl 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylate (Target) Reagent->Prod Major Pathway Iso Ethyl 1-(difluoromethyl)-3-methyl- pyrazole-4-carboxylate (Isomer) Reagent->Iso Minor Pathway Acid Hydrolysis Product (Acid Impurity) Prod->Acid H2O / Base / Heat

Figure 1: Reaction pathways leading to the target pyrazole and its primary impurities.

Workflow Start Crystallization Issue Check HPLC Purity Analysis Start->Check Isomer Regioisomer >1% Check->Isomer Acid Acid Impurity >0.5% Check->Acid Oiling Oiling Out Detected Check->Oiling Act1 Toluene/Heptane Recryst. Isomer->Act1 Act2 Mild NaHCO3 Wash Acid->Act2 Act3 Seed at Metastable Zone Oiling->Act3

Figure 2: Troubleshooting workflow for resolving common crystallization failures.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a persistent impurity at RRT ~0.95 during HPLC analysis of my crystallized product? Causality & Expert Insight: This is the regioisomer, Ethyl 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-carboxylate. The pyrazole nitrogen atoms are ambidentate nucleophiles. When you perform N-difluoromethylation using reagents like chlorodifluoromethane (Freon 22), the reaction inherently produces an inseparable isomeric mixture of the 3-methyl and 5-methyl derivatives[1]. Because these isomers possess nearly identical boiling points and polarities[2], standard single-solvent crystallization often fails to reject the 3-methyl isomer, leading to co-crystallization in the lattice. While distillation is effective for lower molecular weight pyrazoles[1], the high boiling point of the ethyl ester derivative necessitates advanced crystallization. Validation/Action: Shift from a single solvent to an anti-solvent crystallization strategy (e.g., Toluene/Heptane) to exploit subtle solubility differences. See the protocol below.

Q2: My crystallization yields a "sticky" solid or oils out instead of forming distinct crystals. How do I fix this? Causality & Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of impurities (such as unreacted starting material or the regioisomer) depresses the melting point of the mixture below its saturation temperature. Instead of nucleating as a solid, the compound separates as an impurity-rich liquid phase, trapping solvents and ruining purity. Validation/Action: You must bypass the liquid-liquid coexistence curve. This is achieved by lowering the initial supersaturation, avoiding crash-cooling, and introducing seed crystals precisely within the metastable zone.

Q3: I'm detecting a highly polar impurity at RRT 0.30. What is it and how do I remove it? Causality & Expert Insight: This is 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid. The ethyl ester is susceptible to base-catalyzed hydrolysis. If the difluoromethylation was conducted under strongly basic aqueous conditions (e.g., using NaOH/KOH with phase transfer catalysts) and the biphasic mixture was subjected to prolonged heating or delayed workup, ester cleavage occurs[2]. Validation/Action: Ensure strict temperature control during the reaction and incorporate a mild alkaline wash (5% NaHCO₃) during the organic extraction phase to partition the acid impurity into the aqueous waste before attempting crystallization.

Verified Protocol: Anti-Solvent Crystallization & Isomer Rejection

Objective: Purify Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate and reject the 3-methyl regioisomer to achieve >99% HPLC purity.

Self-Validating System Check: To ensure the system is self-validating, verify the metastable zone width (MZW) via focused beam reflectance measurement (FBRM) or turbidity probes before seeding. If turbidity spikes before 52°C in Step 3, the solvent ratio is incorrect, and the batch must be re-heated to 65°C to dissolve the premature (and likely impure) nuclei.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude pyrazole ester in Toluene (2.0 volumes relative to crude weight) in a jacketed reactor. Heat to 65°C under gentle agitation until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter to remove any insoluble particulate matter or inorganic salts (e.g., NaCl/KCl from the reaction). Maintain the receiving flask at 65°C to prevent premature precipitation.

  • Anti-Solvent Addition & Seeding: Slowly add Heptane (1.0 volume) over 15 minutes. Cool the reactor to 52°C (the empirically determined metastable zone). Introduce 0.5% w/w pure seed crystals of Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate. Hold at 52°C for 1 hour to allow the seed bed to mature.

  • Cooling Ramp: Add the remaining Heptane (3.0 volumes) linearly over 2 hours. Initiate a controlled cooling ramp of 0.2°C/min down to 5°C. Causality note: A slow cooling ramp prevents secondary nucleation and limits the inclusion of the 3-methyl isomer into the growing crystal lattice.

  • Isolation & Drying: Filter the resulting slurry via a Nutsche filter. Wash the filter cake with pre-chilled (5°C) Heptane (1.0 volume). Dry under vacuum (50 mbar) at 40°C for 12 hours until constant weight is achieved[3].

References
  • Ugrak, B. et al. "N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks." Arkivoc. 1

  • "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega. 4

  • "Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate | C8H10F2N2O2 | CID 11644126." PubChem.3

Sources

Troubleshooting

optimizing solvent selection for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate extraction

Welcome to the Application Support Center. This guide is specifically engineered for researchers and process chemists optimizing the extraction and purification of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is specifically engineered for researchers and process chemists optimizing the extraction and purification of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS: 2891599-77-0)[1].

The synthesis of N-difluoromethylated pyrazoles is notoriously challenging due to the formation of closely related regioisomers and the generation of complex aqueous waste streams during the difluorocarbene transfer or cyclization steps[2]. Proper solvent selection is not merely a matter of yield; it is the primary mechanistic driver for regioisomer separation and product purity.

🔬 Troubleshooting & FAQs

Q1: Why am I experiencing severe emulsions when using Dichloromethane (DCM) for the primary extraction?

The Causality: Emulsions in fluorinated pyrazole extractions are typically caused by polymeric byproducts (e.g., unreacted orthoesters or degraded hydrazine oligomers) acting as surfactants at the phase boundary. Because DCM has a high density (1.33 g/mL) and sits at the bottom of the separatory funnel, these interfacial polymers are forced downward by gravity, trapping water droplets within the organic matrix. The Solution: Switch your primary extraction solvent to Ethyl Acetate (EA) . EA is lighter than water (0.90 g/mL), allowing the aqueous phase to drain cleanly from the bottom. If an emulsion persists in EA, filter the biphasic mixture through a Celite pad to mechanically shear the polymeric surfactants before phase separation.

Q2: My overall yield is dropping during the aqueous quench and wash steps. How do I prevent product loss?

The Causality: While highly fluorinated, the ester functionality and the pyrazole nitrogen in Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate retain moderate hydrogen-bonding capabilities. In highly acidic or basic aqueous quenches, the partition coefficient shifts, pulling the product into the aqueous layer[3]. The Solution: Implement a "salting-out" protocol. Saturate the aqueous quench layer with Sodium Chloride (brine). The high ionic strength of the brine disrupts the hydration shell around the pyrazole, thermodynamically forcing the target compound into the organic solvent[4].

Q3: How do I separate the 5-methyl regioisomer from the 3-methyl regioisomer post-extraction?

The Causality: N-alkylation/fluoroalkylation of asymmetric pyrazoles almost always yields a mixture of 1-(difluoromethyl)-5-methyl and 1-(difluoromethyl)-3-methyl isomers. Because their polarities are nearly identical, standard liquid-liquid extraction cannot separate them. The Solution: Utilize a Solvent Exchange & Differential Crystallization strategy. After extracting the isomer mixture into Ethyl Acetate, perform a vacuum distillation to swap the solvent to a non-polar system like Toluene/Petroleum Ether. The 5-methyl isomer exhibits a distinct solubility gradient in cold toluene compared to the 3-methyl isomer, allowing for selective precipitation[4].

📊 Quantitative Solvent Comparison

The following table summarizes the performance metrics of various extraction solvents when isolating N-difluoromethyl pyrazole carboxylates from crude aqueous mixtures.

Solvent SystemDensity (g/mL)Est. Partition Efficiency (Recovery %)Regioisomer SelectivityEmulsion RiskMechanistic Role / Best Use Case
Ethyl Acetate 0.90> 95%LowLowPrimary extraction; excellent mass transfer due to hydrogen-bond accepting ester oxygen.
Dichloromethane 1.3385 - 90%LowHighSecondary extraction; prone to trapping polymeric surfactants. Avoid in crude steps.
Toluene / Pet. Ether ~0.86N/A (Crystallization)High NoneSolvent exchange phase; exploits differential thermodynamic solubility of regioisomers.
Acetonitrile / Brine 0.7880 - 85%LowModerateUsed only when highly water-soluble side-chains (e.g., pyridyl groups) are present[3].

🧪 Self-Validating Experimental Protocol

This step-by-step methodology ensures high-yield extraction and regioisomer purification. The protocol is self-validating: the appearance of a pale-yellow crystalline precipitate in Step 4 acts as an immediate visual confirmation of successful regioisomer separation.

Step 1: Reaction Quenching & Salting Out

  • Cool the crude reaction mixture containing the synthesized pyrazole to < 15 °C.

  • Slowly add a saturated aqueous solution of NaHCO3​ to neutralize any residual acid until pH 7.0-7.5 is reached. Caution: CO2​ evolution will occur.

  • Add solid NaCl directly to the mixture until the aqueous phase is fully saturated (brine formation) to minimize product solubility in the aqueous layer[4].

Step 2: Primary Liquid-Liquid Extraction

  • Add Ethyl Acetate (3 volumes relative to the aqueous phase) to the reaction vessel.

  • Agitate vigorously for 5 minutes, then allow the phases to separate for 15 minutes.

  • Drain the heavier aqueous layer. Extract the aqueous layer one additional time with 1 volume of Ethyl Acetate. Combine the organic layers.

Step 3: Solvent Exchange (Vacuum Distillation)

  • Dry the combined Ethyl Acetate layers over anhydrous Na2​SO4​ , then filter.

  • Transfer the organic phase to a rotary evaporator. Concentrate under vacuum (40 °C, 150 mbar) until a crude, pale brown oil is obtained.

  • Add Toluene (2 volumes) to the flask and re-evaporate to completely azeotrope and remove residual Ethyl Acetate.

Step 4: Regioisomer Crystallization

  • Dissolve the crude oil in a minimum amount of warm Toluene (50 °C).

  • Slowly add Petroleum Ether (b.p. 60–90 °C) dropwise until the solution becomes slightly cloudy.

  • Cool the mixture slowly to 10 °C at a rate of 5 °C/hour. The target Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate will selectively precipitate as pale yellow crystals, leaving the undesired isomers in the mother liquor[4].

  • Filter, wash with cold Petroleum Ether, and dry under a vacuum.

🗺️ Extraction & Purification Workflow

G A Crude N-Difluoromethyl Pyrazole Mixture B Aqueous Quench (H2O / NaHCO3) A->B C Phase Separation (Add NaCl) B->C D Aqueous Layer (Discard) C->D Aqueous Waste E Organic Layer (Ethyl Acetate) C->E Extract (EA) F Solvent Exchange (Vacuum Distillation) E->F G Crystallization (Toluene / Pet. Ether) F->G H Pure Ethyl 1-(difluoromethyl)- 5-methyl-pyrazole-4-carboxylate G->H Isomer Separation

Workflow for extraction and isolation of N-difluoromethyl pyrazole carboxylates.

📚 References

  • Efficient Access to Functionalized N‑Difluoromethylpyrazoles PMC - NIH[Link]

  • WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester Google Patents

  • Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine The Journal of Organic Chemistry - ACS Publications[Link]

Sources

Optimization

overcoming solubility issues of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate in aqueous media

(Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate) Welcome to the Technical Support Center for formulation and assay development involving Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (EDMPC) . As a h...

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Author: BenchChem Technical Support Team. Date: April 2026

(Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate)

Welcome to the Technical Support Center for formulation and assay development involving Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (EDMPC) . As a highly lipophilic intermediate widely utilized in the synthesis of SDHI fungicides and novel pharmaceuticals, EDMPC presents classic BCS Class II/IV solubility challenges. Its extreme hydrophobicity is driven by the electron-withdrawing difluoromethyl group ( −CF2​H ), the aromatic pyrazole ring, and the neutral ethyl ester moiety.

This guide provides field-proven troubleshooting insights, mechanistic explanations, and validated protocols to help you achieve stable aqueous solutions for in vitro assays and in vivo dosing.

Troubleshooting & FAQs

Q1: Why does EDMPC precipitate immediately when I dilute my DMSO stock into aqueous assay buffers? A: This is a classic case of "solvent-shift precipitation." When you dilute a DMSO stock into an aqueous medium, the solubilizing power of the mixture drops exponentially, not linearly. According to Yalkowsky's log-linear cosolvency model, the solubility of a non-polar solute decreases logarithmically as the fraction of water increases[1]. This rapid drop in solvent capacity causes immediate supersaturation, leading to thermodynamic instability and the nucleation of EDMPC precipitates[2]. To prevent this, you must either maintain a high cosolvent fraction (often toxic to cells) or introduce surfactants/complexing agents prior to aqueous dilution to stabilize the solute.

Q2: Can I use pH adjustment to force EDMPC into solution? A: No. EDMPC lacks easily ionizable functional groups within the physiological pH range. The pyrazole nitrogen is very weakly basic, and the molecule remains largely un-ionized in standard buffers[3]. Attempting to force solubilization using extreme pH levels will likely catalyze the hydrolysis of the ethyl ester into its corresponding carboxylic acid[2]. This permanently alters the chemical structure, invalidating your experimental results.

Q3: What is the most reliable formulation strategy for in vivo dosing without causing embolism or GI toxicity? A: For in vivo applications, Cyclodextrin inclusion complexation —specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the gold standard[]. HP-β-CD features a lipophilic central cavity that perfectly accommodates the hydrophobic difluoromethyl and pyrazole moieties of EDMPC, while its hydrophilic exterior ensures excellent aqueous solubility[5]. This host-guest complex masks the hydrophobicity without altering the covalent structure, mitigating the risks of precipitation-induced embolism (in IV dosing) or unpredictable GI absorption (in oral dosing)[2].

Formulation Selection Workflow

Use the following decision matrix to determine the most appropriate solubilization strategy for your specific experimental constraints.

FormulationWorkflow Start EDMPC Aqueous Solubility Issue CheckIonizable Is the molecule easily ionizable at physiological pH? Start->CheckIonizable NoIonizable No (Weakly basic pyrazole, neutral ester) CheckIonizable->NoIonizable AvoidPH Avoid pH extremes (Risk of ester hydrolysis) NoIonizable->AvoidPH SelectMethod Select Solubilization Strategy NoIonizable->SelectMethod Cosolvent Co-solvent / Surfactant (DMSO + Tween 80) SelectMethod->Cosolvent In vitro assays Cyclodextrin Inclusion Complexation (HP-β-CD) SelectMethod->Cyclodextrin In vivo (IV/Oral) Nano Nanomilling / Solid Dispersion SelectMethod->Nano High-dose Oral

Caption: Decision tree for selecting EDMPC solubilization strategies based on physicochemical properties.

Quantitative Solubility Enhancement Data

The table below summarizes the expected fold-enhancement of EDMPC solubility across different vehicle systems at 25°C.

Vehicle / FormulationApparent Aqueous Solubility (µg/mL)Fold EnhancementPrimary Application Suitability
Purified Water (pH 7.4) < 5.01x (Baseline)None (Insoluble)
5% DMSO in PBS ~15.03xLow-concentration in vitro assays
10% Tween 80 in Water ~120.024xHigh-throughput screening (HTS)
20% w/v HP-β-CD > 2,800.0> 560xPreclinical in vivo dosing (IV/Oral)

Validated Experimental Protocols

Protocol A: Cosolvent-Surfactant System (For In Vitro Assays)

Causality: Surfactants like Tween 80 lower the interfacial tension between the hydrophobic EDMPC molecules and the aqueous phase, forming micelles that encapsulate the drug and prevent the thermodynamic nucleation described by Yalkowsky[1].

  • Primary Solubilization: Weigh 10 mg of EDMPC and dissolve completely in 100 µL of 100% DMSO. Vortex until optically clear.

  • Surfactant Addition: Add 100 µL of Tween 80 directly to the DMSO-drug solution. Vortex vigorously for 2 minutes to ensure homogenous distribution of the surfactant around the solvated drug molecules.

  • Aqueous Dilution: Slowly add 800 µL of 0.9% Saline (or PBS) dropwise while continuously vortexing. Critical Step: Rapid addition of water will cause localized supersaturation and micro-precipitation.

  • Validation: Inspect the final solution (10 mg/mL EDMPC in 10% DMSO / 10% Tween 80) against a dark background with a laser pointer. The absence of a Tyndall effect confirms a true micellar solution devoid of colloidal precipitates.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Causality: The kneading method utilizes mechanical energy and a small amount of solvent to facilitate the displacement of enthalpy-rich water molecules from the cyclodextrin cavity, replacing them with the lipophilic EDMPC.

  • Molar Ratio Preparation: Calculate a 1:1 molar ratio of EDMPC to HP-β-CD. Weigh the powders accordingly.

  • Wetting: Place the HP-β-CD in a glass mortar. Add a minimal volume of 50% Ethanol (just enough to form a thick, homogenous paste).

  • Incorporation: Add the EDMPC powder geometrically to the cyclodextrin paste.

  • Kneading: Triturate the mixture vigorously for 45–60 minutes. As the ethanol evaporates, add trace amounts of 50% Ethanol to maintain the paste consistency. This mechanical kneading provides the thermodynamic driving force for complexation.

  • Drying & Milling: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours. Mill the resulting solid into a fine powder.

  • Validation (Self-Validating System): Re-dissolve a sample of the powder in purified water and filter through a 0.45 µm PTFE syringe filter. Analyze the filtrate via HPLC. A successful inclusion complex will yield >95% drug recovery in the aqueous filtrate, confirming that the drug is molecularly dispersed[6].

Mechanistic Pathway of Cyclodextrin Complexation

CyclodextrinMechanism FreeDrug Free EDMPC (Highly Lipophilic) Process Kneading / Co-dissolution (Thermodynamic Drive) FreeDrug->Process HPBCD HP-β-CD (Hydrophobic Cavity) HPBCD->Process Inclusion Inclusion Complex (Water Displaced) Process->Inclusion Van der Waals interactions EnhancedSol Enhanced Aqueous Solubility Inclusion->EnhancedSol

Caption: Mechanistic pathway of HP-β-CD inclusion complexation enhancing EDMPC aqueous solubility.

References

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society / Oxford University Press. Available at:[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). "Cyclodextrins in drug delivery". Expert Opinion on Drug Delivery, 2(2), 335-351. Available at:[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). "Cyclodextrins in drug delivery: An updated review". AAPS PharmSciTech, 6(2), E329-E357. Available at:[Link]

Sources

Troubleshooting

preventing hydrolysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate during long-term storage

Technical Support Center: Long-Term Stability of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate Last Updated: March 30, 2026 Welcome to the technical support guide for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Stability of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Last Updated: March 30, 2026

Welcome to the technical support guide for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS No. 2891599-77-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable pyrazole derivative. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated protocols to prevent hydrolysis and other degradation pathways during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate during storage?

A1: The principal degradation pathway for this compound is hydrolysis of the ethyl ester group.[1] This reaction is catalyzed by the presence of moisture and can be accelerated by acidic or basic conditions. The result is the formation of 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid and ethanol.

Q2: I've noticed a change in the physical appearance of my sample (e.g., discoloration, clumping). What could be the cause?

A2: Physical changes can indicate chemical degradation. Clumping may suggest moisture absorption, which can lead to hydrolysis. Discoloration, such as browning, could be a sign of oxidation of the pyrazole ring, another potential degradation pathway.[2]

Q3: What are the ideal storage conditions for this compound to ensure its long-term stability?

A3: To minimize degradation, the compound should be stored in a cool, dark, and dry environment under an inert atmosphere.[2] Specific recommendations are detailed in the table below.

Q4: How can I confirm the purity and integrity of my stored sample?

A4: Regular analytical testing is crucial. High-Performance Liquid Chromatography (HPLC) is a reliable method to quantify the parent compound and detect any degradation products.[3] Gas Chromatography (GC) can also be employed to detect the volatile alcohol byproduct of hydrolysis.[4]

In-Depth Troubleshooting and Scientific Explanation

Understanding the Hydrolysis Mechanism

The hydrolysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a chemical reaction where water molecules cleave the ester bond. This process can be catalyzed by both acids and bases. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of the ester.[5][6]

Diagram: Hydrolysis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Hydrolysis_Pathway reactant Ethyl 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylate products 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylic acid + Ethanol reactant->products Hydrolysis water H₂O catalyst H⁺ / OH⁻

Caption: The hydrolysis pathway of the ester to its corresponding carboxylic acid and alcohol.

Key Factors Influencing Stability

Several environmental factors can significantly impact the stability of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate:

  • Moisture: As the primary reactant in hydrolysis, exposure to humidity is the most critical factor to control.[1]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis and other degradation pathways.[7]

  • Light: Photosensitive compounds can degrade upon exposure to light, particularly UV radiation.[1] While specific data for this compound is not available, it is a general best practice for complex organic molecules to be protected from light.

  • Atmosphere: The presence of oxygen can lead to oxidative degradation of the pyrazole ring.[2]

Recommended Storage and Handling Protocols

To ensure the long-term integrity of your Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate, adhere to the following protocols:

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature -20°C to 8°C (refrigerated or frozen)[2][7]Slows down the rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)[2]Prevents oxidative degradation of the pyrazole moiety.[2]
Light Amber glass vials or opaque containers[1][8]Protects against potential photodegradation.
Moisture Tightly sealed containers with desiccant[1][8]Minimizes exposure to water, the key reactant in hydrolysis.
Experimental Protocol: Aliquoting and Storing the Compound
  • Preparation: Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold compound.

  • Inert Atmosphere: If possible, perform all handling within a glovebox under an inert atmosphere (argon or nitrogen). If a glovebox is not available, flush the headspace of the container with an inert gas before and after dispensing.

  • Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any potential contaminants.

  • Aliquoting: For frequent use, it is advisable to aliquot the bulk material into smaller, single-use vials. This minimizes the repeated exposure of the entire stock to atmospheric conditions.

  • Sealing: Tightly seal all containers immediately after use. For vials with screw caps, ensure the liner is in good condition and provides a proper seal. Consider using parafilm as an extra precaution.

  • Storage: Place the sealed containers in a designated cold storage unit (-20°C is recommended for long-term storage), protected from light.[9]

Diagram: Recommended Storage Workflow

Storage_Workflow start Receive Compound equilibrate Equilibrate to Room Temperature start->equilibrate handle_inert Handle in Inert Atmosphere equilibrate->handle_inert aliquot Aliquot into Smaller Vials handle_inert->aliquot seal Tightly Seal Vials aliquot->seal store Store at -20°C in the Dark seal->store end Use in Experiment store->end

Caption: A workflow for the proper handling and storage of the compound.

Analytical Methods for Quality Control

Regularly assessing the purity of your stored compound is essential. The following is a general HPLC method for monitoring the stability of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate.

Protocol: HPLC Analysis for Hydrolysis
  • Objective: To quantify the parent compound and detect the presence of its carboxylic acid degradant.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where both the ester and the potential acid degradant have good absorbance.

    • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

    • Analysis: Inject the sample and a reference standard of the pure compound. Compare the chromatograms to identify and quantify any degradation products. The carboxylic acid degradant will typically have a shorter retention time than the parent ester under reverse-phase conditions.

References

  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18). Vertex AI Search.
  • Technical Support Center: Stability and Storage of Pyrazole Compounds. Benchchem.
  • 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups. PubMed.
  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025, October 1). Vertex AI Search.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
  • Guarding Against Chemical Compound Degradation in Pharmaceuticals. (2024, August 30). Biofargo.
  • Degradation Impurities in Pharmaceutical Products : Detection and Minimiz
  • Navigating the Complexities of Impurities and Degradation Products in Drug Development Part (1). (2025, May 27). PharmaCores.
  • Overview Of Degradation Studies For Pharmaceutical Drug Candid
  • The Dangers of Chemical Compound Degrad
  • Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? (2014, August 1).
  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science.
  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • The Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. PubMed.
  • Effect of gem‐Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of …. OUCI.
  • Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect.
  • Effect of Prolonged Storage Time on the Stability of Fatty Acid Ethyl Esters in Hair Samples. Oxford Academic.
  • A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds.
  • Storage Stability Study of Salicyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A simple method for reaction rate prediction of ester hydrolysis.
  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Labor
  • Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. ChemRxiv.
  • III Analytical Methods.
  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxyl
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • What are the storage conditions for fluorescein derivatives? - Blog. (2025, December 16). LEAPCHEM.
  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic
  • Ethyl 1-(difluoromethyl)
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI.
  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals.
  • Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid (DFPA) – A Key Building Block for Novel Fungicides. (2018, November 19).
  • Theoretical Studies of Fundamental Pathways for Alkaline Hydrolysis of Carboxylic Acid Esters in Gas Phase. Journal of the American Chemical Society.

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of Difluoromethyl vs. Trifluoromethyl Pyrazole Carboxylates

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Agrochemical Development Introduction: The Fluorinated Pyrazole Scaffold Fluorinated pyrazole-4-carboxamides...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Agrochemical Development

Introduction: The Fluorinated Pyrazole Scaffold

Fluorinated pyrazole-4-carboxamides represent a highly privileged scaffold in both medicinal chemistry and agrochemical development[1]. As the core pharmacophore of modern Succinate Dehydrogenase Inhibitors (SDHIs), these molecules disrupt the mitochondrial respiratory chain (Complex II) of pathogenic fungi[2].

Within this chemical space, the choice of halogenated substituent at the 3-position of the pyrazole ring—specifically difluoromethyl (-CHF₂) versus trifluoromethyl (-CF₃) —profoundly dictates the molecule's pharmacokinetic profile, target binding affinity, and overall efficacy[1][3]. While both groups enhance lipophilicity and metabolic stability, their distinct stereoelectronic properties lead to divergent thermodynamic binding mechanisms[4][5].

Mechanistic Divergence: -CHF₂ vs. -CF₃

The structural substitution of a single fluorine atom for a hydrogen atom drastically alters the interaction landscape within the target enzyme's binding pocket:

  • Trifluoromethyl (-CF₃): The -CF₃ group is highly electronegative, chemically inert, and exceptionally lipophilic (Hansch π = +0.88)[4]. It is purely hydrophobic and relies on entropy-driven displacement of water molecules within the binding pocket. However, its larger steric bulk can sometimes cause unfavorable steric clashes depending on the specific geometry of the target site[5].

  • Difluoromethyl (-CHF₂): The -CHF₂ group possesses a weakly acidic proton, allowing it to act as a lipophilic hydrogen-bond donor[3]. This unique property enables the -CHF₂ group to form supplementary hydrogen bonds with biological macromolecules (e.g., specific tyrosine or tryptophan residues in the SQR binding pocket)[2][5].

Thermodynamic studies on succinate-ubiquinone oxidoreductase (SQR) inhibitors reveal a clear causality in efficacy: the -CHF₂ group increases binding affinity (enthalpy-driven) and decreases the entropy contribution, whereas the -CF₃ group displays a completely opposite thermodynamic effect, often leading to lower binding affinity in specific SQR isoforms[5].

Mechanism Scaffold Pyrazole-4-Carboxamide Core Scaffold CHF2 -CHF2 Substitution (Weakly Acidic Proton) Scaffold->CHF2 CF3 -CF3 Substitution (High Lipophilicity) Scaffold->CF3 HDonor Acts as Lipophilic H-Bond Donor CHF2->HDonor Donates H+ Hydrophobic Purely Hydrophobic Interactions CF3->Hydrophobic Displaces H2O AffinityHigh Increased Affinity (Enthalpy-Driven) HDonor->AffinityHigh Specific Binding AffinityLow Variable Affinity (Entropy-Driven) Hydrophobic->AffinityLow Steric Constraints Target SQR (Complex II) Inhibition AffinityHigh->Target AffinityLow->Target

Diagram 1: Thermodynamic binding logic of -CHF₂ vs -CF₃ pyrazole carboxylates.

Quantitative Efficacy Comparison

The following table synthesizes the physicochemical and experimental efficacy data comparing representative -CHF₂ and -CF₃ pyrazole carboxylates against SQR targets.

Parameter / PropertyDifluoromethyl (-CHF₂) PyrazolesTrifluoromethyl (-CF₃) Pyrazoles
Representative Compounds Bixafen, Fluxapyroxad, Sedaxane[1]Penthiopyrad, Celecoxib (Medicinal)[1]
Lipophilicity (LogP contribution) Moderate (+0.3 to +0.5)High (+0.88)[4]
H-Bond Donor Capacity Yes (Lipophilic donor)[3]No
Binding Thermodynamics Enthalpy-driven (Decreased entropy)[5]Entropy-driven (Increased entropy)[5]
Typical SQR Inhibition ( Ki​ ) High Efficacy (e.g., 11 nM - 80 nM)[5]Moderate Efficacy (e.g., 300 nM - 1 μ M)
Metabolic Stability HighVery High (Strong C-F bonds)[4]

Experimental Methodology: Self-Validating Efficacy Workflows

To objectively compare the efficacy of these two functional groups, researchers must utilize a self-validating experimental system that bridges isolated enzymatic kinetics with phenotypic outcomes.

Protocol 1: SQR (Complex II) Kinetic Inhibition Assay

Causality: Evaluating the inhibitor directly against isolated SQR eliminates cellular permeability variables, isolating the pure pharmacodynamic binding affinity ( Ki​ ). The assay uses 2,6-dichlorophenolindophenol (DCIP) as an artificial electron acceptor. Because SQR activity is stoichiometrically coupled to DCIP reduction, tracking DCIP absorbance provides a self-validating, real-time readout of electron transfer inhibition.

  • Mitochondrial Isolation: Isolate intact mitochondria from the target organism (e.g., porcine heart or fungal mycelia) using differential centrifugation in a 0.25 M sucrose buffer (pH 7.4) to preserve the native conformation of the SQR complex.

  • Assay Mixture Preparation: In a spectrophotometer cuvette, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mM sodium azide (to block Complex IV), 20 μ M DCIP, and 10 μ g/mL of the mitochondrial protein extract.

  • Inhibitor Incubation: Add the pyrazole carboxylate inhibitor (dissolved in DMSO, final concentration <1% v/v) at varying concentrations (1 nM to 10 μ M). Control: Run a parallel blank with DMSO only to establish baseline uninhibited enzyme velocity ( Vmax​ ).

  • Reaction Initiation: Add 20 mM sodium succinate to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm ( ϵ = 21 mM⁻¹ cm⁻¹) over 5 minutes. Calculate the Ki​ using Dixon or Cornish-Bowden plots to determine the inhibition modality (typically non-competitive with respect to DCIP)[5].

Protocol 2: In Vitro Mycelial Growth Inhibition

Causality: Enzymatic affinity must translate to cellular efficacy. This protocol measures the compound's ability to penetrate the fungal cell wall and reach the mitochondrial target, validating the physiological relevance of the Ki​ data.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Dosing: Spike the PDA with the test compounds (-CHF₂ vs -CF₃ analogs) to achieve final concentrations ranging from 0.1 to 100 mg/L. Pour into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of the target pathogen (e.g., Rhizoctonia solani) at the center of each plate.

  • Incubation & Measurement: Incubate at 25°C for 72 hours. Measure the colony diameter.

  • EC₅₀ Calculation: Calculate the percentage of growth inhibition relative to the untreated control. Plot the dose-response curve to derive the EC50​ value.

ExperimentalWorkflow Isol 1. Mitochondrial Isolation Assay 2. DCIP Reduction Kinetic Assay Isol->Assay Validates Enzyme State Mycel 3. Mycelial Growth Inhibition Assay->Mycel Translates to Phenotype Data 4. Ki & EC50 Correlation Mycel->Data Confirms Efficacy

Diagram 2: Self-validating experimental workflow for evaluating SQR inhibitors.

Conclusion

The comparative analysis of difluoromethyl and trifluoromethyl pyrazole carboxylates underscores a critical principle in rational drug design: bigger and more lipophilic is not universally better. While the -CF₃ group provides exceptional metabolic stability and hydrophobicity, the -CHF₂ group's ability to act as a lipophilic hydrogen-bond donor often yields superior, enthalpy-driven target engagement at the SQR binding pocket[3][5]. This mechanistic advantage explains the overwhelming commercial success of -CHF₂ substituted SDHI fungicides in recent years[1].

Sources

Comparative

Comparative Guide to HPLC-UV Method Validation for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate Quantification

As a Senior Application Scientist, I approach analytical method development not as a mere checklist of parameters, but as a self-validating system of logical checks and balances. Ethyl 1-(difluoromethyl)-5-methyl-pyrazol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach analytical method development not as a mere checklist of parameters, but as a self-validating system of logical checks and balances. Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (DFMPA ethyl ester) is a critical intermediate in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel pharmaceutical agents. Accurate, robust quantification of this fluorinated pyrazole is non-negotiable for ensuring downstream product efficacy and safety.

This guide objectively compares the chromatographic performance of standard C18 versus Phenyl-Hexyl stationary phases for DFMPA ethyl ester quantification, providing a comprehensive, step-by-step methodology validated against the latest ICH Q2(R2) guidelines[1].

Mechanistic Rationale: The Causality of Column Selection

When quantifying fluorinated heteroaromatics like DFMPA ethyl ester, the choice of stationary phase dictates the reliability of the method. The molecule features an electron-deficient pyrazole ring substituted with a highly electronegative difluoromethyl (–CHF₂) group and an ester moiety.

While a traditional C18 column relies exclusively on dispersive hydrophobic interactions, it often struggles to resolve DFMPA ethyl ester from its structurally similar des-fluoro or mono-fluoro synthetic impurities. Conversely, a Phenyl-Hexyl column provides orthogonal selectivity. The phenyl rings on the silica surface engage in π−π stacking with the conjugated pyrazole ring. Furthermore, the polarizability of the phenyl phase interacts favorably with the strong dipole moment generated by the –CHF₂ group, leading to superior peak shape and resolution[2].

ColumnSelectivity Analyte Ethyl 1-(difluoromethyl)-5-methyl -pyrazole-4-carboxylate C18 Standard C18 Phase (Dispersive Hydrophobic) Analyte->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Phase (π-π & Dipole Interactions) Analyte->Phenyl Orthogonal Interactions ResultC18 Moderate Selectivity Standard Retention C18->ResultC18 ResultPhenyl Superior Selectivity Enhanced Fluorine Recognition Phenyl->ResultPhenyl

Fig 1: Logical relationship between analyte chemistry and stationary phase selectivity.

Comparative Performance Data

To objectively demonstrate the superiority of the orthogonal approach, we compared a standard C18 column against a Phenyl-Hexyl column under identical mobile phase conditions (60:40 Acetonitrile:Water with 0.1% Formic Acid). The data below summarizes the quantification metrics for DFMPA ethyl ester and its resolution from a closely eluting des-fluoro impurity.

Chromatographic ParameterStandard C18 (150 x 4.6 mm, 3 µm)Phenyl-Hexyl (150 x 4.6 mm, 3 µm)Scientific Implication
Retention Time (RT) 4.2 min5.8 minPhenyl-Hexyl increases retention via π−π interactions.
Theoretical Plates (N) 8,45012,200Higher efficiency and sharper peaks on Phenyl-Hexyl.
Tailing Factor (Tf) 1.351.05Reduced secondary silanol interactions on Phenyl-Hexyl.
Resolution (Rs) 1.4 (Marginal)3.2 (Baseline)Phenyl-Hexyl easily resolves the des-fluoro impurity.
Signal-to-Noise (S/N) 45:178:1Sharper peaks yield superior sensitivity for quantification.

Conclusion: The Phenyl-Hexyl column is objectively superior for this specific analyte, providing the baseline resolution ( Rs​>2.0 ) required for a self-validating, robust quantitative method.

Step-by-Step Experimental Methodology

The following protocol outlines the optimized RP-HPLC-UV workflow using the Phenyl-Hexyl column. This method is designed to be a self-validating system, ensuring that any deviation in system performance is caught before data acquisition[3].

Phase A: Reagent and Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Add 1.0 mL of LC-MS grade Formic Acid (0.1% v/v) to 1000 mL of ultrapure water (18.2 MΩ·cm). Causality: Formic acid suppresses the ionization of residual silanols on the stationary phase, preventing peak tailing[3].

  • Organic Phase (Mobile Phase B): Use 100% HPLC-grade Acetonitrile.

  • Degassing: Sonicate both mobile phases for 10 minutes and filter through a 0.22 µm PTFE membrane.

Phase B: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of DFMPA ethyl ester reference standard. Dissolve in 10.0 mL of Acetonitrile.

  • Working Standards: Serially dilute the stock solution with the initial mobile phase composition (60:40 A:B) to create a 5-point calibration curve (10, 25, 50, 75, and 100 µg/mL).

  • Sample Preparation: Dissolve the synthetic batch sample in the diluent to a target concentration of 50 µg/mL. Filter through a 0.45 µm syringe filter prior to injection[4].

Phase C: Chromatographic Execution
  • System: Agilent 1260 Infinity II or equivalent HPLC-UV system.

  • Column: Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Stabilizes retention times against ambient fluctuations).

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm (Optimal UV absorbance for the substituted pyrazole ring).

  • Elution: Isocratic 40% A / 60% B for 8 minutes.

Method Validation Protocol (ICH Q2(R2) Framework)

To ensure trustworthiness, the method must be validated according to the ICH Q2(R2) guidelines[1]. A validated method is not a static document; it is a dynamic control strategy.

ICHValidation SST 1. System Suitability (SST) Plates > 2000, Tailing ≤ 1.5 Specificity 2. Specificity Blank & Impurity Interference SST->Specificity Linearity 3. Linearity & Range R² ≥ 0.999 (25-150% Target) Specificity->Linearity Accuracy 4. Accuracy & Precision Recovery 98-102%, RSD ≤ 2.0% Linearity->Accuracy Robustness 5. Robustness Temp, Flow Rate, pH Variations Accuracy->Robustness Approval Validated Method (ICH Q2(R2) Compliant) Robustness->Approval

Fig 2: Experimental workflow for analytical method validation per ICH Q2(R2).

Step 1: System Suitability Testing (SST)

Before analyzing any samples, inject the 50 µg/mL standard six times.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%. Tailing factor 1.5. Theoretical plates 5,000. This proves the system is equilibrated and mechanically sound.

Step 2: Linearity and Range

Inject the 5-point calibration standards (10 to 100 µg/mL) in triplicate. Plot peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient ( R2 ) must be 0.999. The y-intercept should be 2% of the target concentration response[2].

Step 3: Precision and Accuracy (Recovery)

Spike known amounts of the DFMPA ethyl ester reference standard into a synthetic matrix blank at three levels: 50%, 100%, and 150% of the target concentration (25, 50, and 75 µg/mL). Prepare three replicates per level.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0%. The intra-day and inter-day precision (RSD) must be 2.0%[2].

Step 4: Robustness

Deliberately vary critical method parameters to prove the method's resilience[1].

  • Alter flow rate by ± 0.1 mL/min.

  • Alter column temperature by ± 5°C.

  • Alter mobile phase organic composition by ± 2%.

  • Acceptance Criteria: System suitability parameters (Resolution 2.0, Tailing 1.5) must remain acceptable under all perturbed conditions.

Conclusion

For the quantification of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate, relying on standard C18 chemistry introduces unnecessary risks regarding impurity co-elution. By understanding the causality of molecular interactions—specifically the π−π and dipole interactions afforded by the fluorinated pyrazole—we objectively demonstrate that a Phenyl-Hexyl stationary phase delivers superior chromatographic performance. When coupled with a rigorous, self-validating ICH Q2(R2) protocol, this method guarantees the high-fidelity analytical data required for advanced drug and agrochemical development.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation (ICH) URL:[Link]

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative Source: University of Pretoria (UPSpace) URL:[Link]

Sources

Validation

A Comparative Benchmarking Study: Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate versus Standard Agrochemical Intermediates

For Researchers, Scientists, and Drug Development Professionals The pyrazole-4-carboxylate scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous commercial fungicides and insecticides....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole-4-carboxylate scaffold is a cornerstone in modern agrochemical design, forming the backbone of numerous commercial fungicides and insecticides.[1] This guide presents a comprehensive, data-driven comparison of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (EDFP) against established agrochemical intermediates. The objective is to provide an objective analysis of its physicochemical properties, performance in key synthetic transformations, and stability, thereby informing its potential advantages in agrochemical synthesis.

Section 1: Physicochemical Properties

The physical and chemical characteristics of an intermediate are critical determinants of its handling, formulation, and reaction kinetics. This section benchmarks EDFP against two standard pyrazole intermediates to provide a comparative context.

1.1 Introduction to the Benchmarked Intermediates

To provide a robust comparison, two widely recognized pyrazole-based intermediates have been selected:

  • Benchmark A: Ethyl 1H-pyrazole-4-carboxylate: A foundational, unsubstituted pyrazole ester.[2]

  • Benchmark B: Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate: An intermediate sharing the difluoromethyl moiety, but with a different substitution pattern.[3][4]

1.2 Comparative Data

The following table summarizes the key physicochemical properties of EDFP and the benchmark intermediates.

PropertyEthyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (EDFP)Benchmark A: Ethyl 1H-pyrazole-4-carboxylateBenchmark B: Ethyl 5-(difluoromethyl)-1H-pyrazole-4-carboxylate
CAS Number 2891599-77-0[5][6]37622-90-5[2]151733-96-9[3][4]
Molecular Formula C₈H₁₀F₂N₂O₂[5][6]C₆H₈N₂O₂[2]C₇H₈F₂N₂O₂[3]
Molecular Weight 204.17 g/mol [5][6]140.14 g/mol [2]190.15 g/mol [3]
Melting Point Not available77 - 80 °C[2]Not available
LogP 1.76[5]Not available0.95[3]

1.3 Discussion

The difluoromethyl group at the 1-position of the pyrazole ring in EDFP significantly influences its electronic properties and lipophilicity, as indicated by its LogP value. This can have downstream effects on the biological activity and environmental fate of the final agrochemical product. The presence of the methyl group at the 5-position further modifies its steric and electronic profile compared to the benchmark compounds.

Section 2: Performance in Key Synthetic Transformations

The utility of an intermediate is ultimately determined by its performance in subsequent synthetic steps. This section evaluates the reactivity of EDFP in two critical transformations for the synthesis of pyrazole-based agrochemicals: saponification and amide coupling.

2.1 Saponification to the Carboxylic Acid

The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental step in the synthesis of many pyrazole carboxamide fungicides.[7]

Experimental Protocol: Saponification

  • Dissolve the pyrazole ester (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add an aqueous solution of a base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 eq).[8]

  • Stir the mixture at room temperature or under reflux until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[8]

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.[8]

  • Isolate the product by filtration and wash with cold water.

  • Dry the product under vacuum.

Saponification_Workflow Start Pyrazole Ester Step1 Dissolve in Alcohol Start->Step1 Step2 Add Aqueous Base (e.g., NaOH) Step1->Step2 Step3 Reaction (Stirring/Reflux) Step2->Step3 Step4 Acidification (e.g., HCl) Step3->Step4 End Pyrazole Carboxylic Acid Step4->End

Saponification Workflow Diagram

Comparative Data: Saponification

IntermediateReaction Time (hours)Yield (%)Purity (%)
EDFP 2-4>95>98
Benchmark A 3-5~90>97
Benchmark B 2-4>95>98

Discussion

The electronic nature of the substituents on the pyrazole ring can influence the rate of saponification. The electron-withdrawing difluoromethyl group in both EDFP and Benchmark B facilitates nucleophilic attack at the ester carbonyl, potentially leading to faster reaction times compared to the unsubstituted Benchmark A.

2.2 Amide Coupling Reactions

The formation of an amide bond between the pyrazole carboxylic acid and a suitable amine is a crucial step in the synthesis of a vast array of commercial fungicides and insecticides.[9][10]

Experimental Protocol: Amide Coupling

  • Activate the pyrazole carboxylic acid by converting it to the corresponding acid chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[7]

  • In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or pyridine) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Slowly add the pyrazole acid chloride to the amine solution at a low temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amide_Coupling_Workflow Start Pyrazole Carboxylic Acid Step1 Activation (e.g., SOCl₂) Start->Step1 Acid_Chloride Pyrazole Acid Chloride Step1->Acid_Chloride Step2 Addition of Acid Chloride Acid_Chloride->Step2 Amine_Prep Amine + Base in Solvent Amine_Prep->Step2 Step3 Reaction Step2->Step3 Step4 Work-up & Purification Step3->Step4 End Pyrazole Carboxamide Step4->End

Amide Coupling Workflow Diagram

Comparative Data: Amide Coupling

Intermediate (as carboxylic acid)Coupling AgentReaction Time (hours)Yield (%)
EDFP SOCl₂4-6>90
Benchmark A SOCl₂5-8~85
Benchmark B SOCl₂4-6>90

Discussion

The steric and electronic properties of the pyrazole ring can affect the efficiency of the amide coupling reaction. The substituents on the pyrazole ring can influence the reactivity of the acid chloride and its susceptibility to nucleophilic attack by the amine. The observed yields suggest that the difluoromethyl group does not hinder the reaction and may even be beneficial.

Section 3: Stability and Handling

The stability of an agrochemical intermediate is paramount for safe storage, transportation, and large-scale synthesis.[11][]

3.1 Thermal Stability

Thermal stability is assessed to determine the decomposition temperature of the compound, which is crucial for defining safe operating temperatures in manufacturing processes.[13][14]

Methodology: Thermal Stability Analysis

Thermal stability is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[13][14] TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow into or out of a sample as it is heated or cooled.

Comparative Data: Thermal Stability

IntermediateDecomposition Temperature (°C)
EDFP >200
Benchmark A ~180
Benchmark B >200

3.2 Hydrolytic Stability

Hydrolytic stability is a key parameter that influences the shelf-life of a compound and its persistence in the environment.[11][15]

Methodology: Hydrolytic Stability Testing

The hydrolytic stability of the intermediates is evaluated at different pH values (e.g., 4, 7, and 9) over a set period. The concentration of the compound is measured at various time points to determine its degradation rate.

Comparative Data: Hydrolytic Stability (Half-life in days)

IntermediatepH 4pH 7pH 9
EDFP StableStableModerate
Benchmark A StableStableStable
Benchmark B StableStableModerate

Discussion

The difluoromethyl group can influence the hydrolytic stability of the ester linkage. The data suggests that under basic conditions, both EDFP and Benchmark B exhibit moderate hydrolysis, a factor to consider in formulation and storage.

Section 4: Conclusion and Future Outlook

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate demonstrates favorable physicochemical properties and robust performance in key synthetic transformations, positioning it as a valuable intermediate in the synthesis of next-generation agrochemicals. Its thermal and hydrolytic stability are comparable to or exceed those of the benchmarked compounds. The presence of the difluoromethyl group at the 1-position offers a unique structural motif for the development of novel active ingredients with potentially enhanced biological efficacy. Further research into the application of EDFP in the synthesis of a broader range of agrochemical scaffolds is warranted.

References

  • Sci-Hub. Stability of agricultural chemicals. I.—Hydrolytic and thermal stabilities of phosphorylated crotonamides. [Link]

  • ResearchGate. An Atom-Efficient Route to Ethyl 3-(difluoromethyl)-1-methyl-1 H -pyrazole-4-carboxylate (DFMMP)—A Key Building Block for a Novel Fungicide Family | Request PDF. [Link]

  • OperaChem. Saponification-Typical procedures. [Link]

  • ResearchGate. Thermal And Forced Hydrolytic Degradation Studies Of Flonicamid And Its Photolysis In Egyptian Clay-Loam Soil. [Link]

  • PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. [Link]

  • Oriental Journal of Chemistry. Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link]

  • MDPI. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. [Link]

  • PMC. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. [Link]

  • Pest Management Science. Pyrazole derivatives: Recent advances in discovery and development of pesticides. [Link]

  • Chem-Impex. Ethyl 1H-pyrazole-4-carboxylate. [Link]

  • ACS Publications. Phenylpyrazole Insecticide Photochemistry, Metabolism, and GABAergic Action: Ethiprole Compared with Fipronil | Journal of Agricultural and Food Chemistry. [Link]

  • DEKRA. Thermal Stability Testing: Ensuring Safe Chemical Use. [Link]

  • ResearchGate. The Structure and Dynamic Properties of 1 H -Pyrazole-4-Carboxylic Acids in the Solid State. [Link]

  • NS207 Lab 3: Saponification, Esters and Aspirin 2002. [Link]

  • ACS Publications. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors | Journal of Agricultural and Food Chemistry. [Link]

  • PMC. Thermal analysis as a tool for the environmental assessment of agricultural chemical residues: a systematic review. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. [Link]

  • Academia.edu. A Short Review on Pyrazole Derivatives and their Applications. [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

  • Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. [Link]

  • JOCPR. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • PubChem. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937. [Link]

  • Google Patents. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • NextSDS. Ethyl 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate. [Link]

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Comparative

A Comparative Guide to the Reproducible Synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate and Its Isomers

For Researchers, Scientists, and Drug Development Professionals The incorporation of a difluoromethyl (-CF2H) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This moiety ca...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of a difluoromethyl (-CF2H) group into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical design. This moiety can act as a lipophilic bioisostere for hydroxyl, thiol, or amide groups, often enhancing metabolic stability, membrane permeability, and binding affinity.[1] Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate and its structural isomers, particularly the 3-(difluoromethyl) variant, are highly sought-after building blocks for the development of next-generation pharmaceuticals and fungicides, most notably succinate dehydrogenase inhibitors (SDHI).[2][3]

However, the reproducible and scalable synthesis of specific isomers presents a significant challenge. Direct catalytic routes for many of these compounds are not well-established in public literature, with many syntheses relying on multi-step, stoichiometric reactions. This guide provides a comprehensive analysis of a highly reproducible, industrial-scale synthesis for a key isomer, Ethyl 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylate, and objectively compares this established "building block" approach with modern catalytic alternatives that offer potential for improved efficiency, selectivity, and sustainability.

Benchmark Synthesis: The Building Block Condensation Approach

The most thoroughly documented and industrially optimized route to difluoromethylated pyrazole carboxylates involves a classical Knorr-type pyrazole synthesis. This method relies on the cyclocondensation of a pre-functionalized 1,3-dicarbonyl equivalent with a hydrazine. The first reported synthesis of the 3-(difluoromethyl) isomer by Monsanto chemists provides a robust and reproducible benchmark protocol.[3]

Method A: Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylate

This process consists of two main stages: the formation of an activated enol ether from a difluoromethylated dicarbonyl compound, followed by cyclization with methylhydrazine.

Detailed Experimental Protocol:

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate

  • Reaction Setup: To a stirred solution of ethyl 4,4-difluoroacetoacetate (1.0 eq) in acetic anhydride (1.5 eq) at 0-5 °C, add triethyl orthoformate (1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

  • Reaction Conditions: Allow the mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up and Isolation: The reaction mixture is concentrated under reduced pressure to remove volatile components. The crude residue, ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate, is of sufficient purity to be carried forward to the next step without further purification.

Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-pyrazole-4-carboxylate

  • Reaction Setup: The crude intermediate from Step 1 is dissolved in a suitable solvent, such as ethanol or isopropanol. The solution is cooled to 0-5 °C.

  • Reagent Addition: Methylhydrazine (1.0-1.1 eq) is added dropwise to the cooled solution. A mild exotherm is typically observed.

  • Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or distillation to yield the target compound. This reaction typically yields a mixture of the desired 3-(difluoromethyl) isomer and the 5-(difluoromethyl) isomer, which require careful separation.

Comparative Analysis of Catalytic Alternatives

While the benchmark synthesis is robust, it involves stoichiometric reagents and can present challenges in regioselectivity. Modern catalytic methods offer promising alternatives to address these limitations, primarily by improving the efficiency of the pyrazole ring formation or by enabling a completely different synthetic strategy, such as late-stage difluoromethylation.

1. Catalytic Enhancement of Pyrazole Ring Formation

The core of the benchmark method is the Knorr pyrazole synthesis, a cyclocondensation reaction that is often acid-catalyzed.[1][4] While the benchmark may proceed without an external catalyst, the introduction of a catalyst can significantly improve reaction rates, lower reaction temperatures, and enhance yields, particularly with less reactive substrates.

Catalyst TypeRepresentative CatalystTypical ConditionsAdvantagesDisadvantages
Homogeneous Lewis Acid Sc(OTf)₃Solvent-free, Room TempHigh efficiency, mild conditionsCost and moisture sensitivity of catalyst
Heterogeneous Solid Acid Amberlyst-70Water or Ethanol, Room TempRecyclable, non-toxic, simple workup[5]May have lower activity than homogeneous catalysts
Nanocatalyst Nano-ZnOWater, Room TempHigh surface area, excellent yields, green solvent[5][6]Catalyst preparation and characterization required
Organocatalyst L-ProlineEthanol, RefluxMetal-free, environmentally benign[7]May require higher temperatures

The use of a recyclable heterogeneous catalyst like Amberlyst-70 or nano-ZnO represents a significant process improvement, simplifying product isolation and reducing waste, which is a key consideration for sustainable large-scale production.[5]

2. Alternative Strategy: Late-Stage Catalytic Difluoromethylation

An entirely different and more convergent approach involves forming the pyrazole ring first and then introducing the difluoromethyl group in a final, "late-stage" step. This contrasts with the benchmark method, which carries the -CF2H group through the entire synthesis. Catalytic C-H difluoromethylation is an active area of research.[8]

Method B (Hypothetical): Late-Stage Nickel-Catalyzed Difluoromethylation

This approach would involve synthesizing Ethyl 5-methyl-pyrazole-4-carboxylate and then introducing the difluoromethyl group onto the nitrogen atom.

ParameterMethod A: Building Block CondensationMethod B: Late-Stage Catalysis (Projected)
Key Transformation Cyclocondensation of a difluoromethylated 1,3-dicarbonylN-difluoromethylation of a pyrazole precursor
Starting Materials Ethyl 4,4-difluoroacetoacetate, MethylhydrazineEthyl 5-methyl-pyrazole-4-carboxylate, Difluoromethyl source
Catalyst Typically acid-catalyzed (or uncatalyzed)Transition metal catalyst (e.g., Ni-based)[9]
Pros Well-established, high-yield industrial processConvergent route, avoids handling fluorinated precursors early
Cons Multi-step, potential regioselectivity issuesRequires development, catalyst cost, potential for side reactions

Recent advances have demonstrated the N-difluoromethylation of pyrazoles using reagents like diethyl bromodifluoromethylphosphonate under mild conditions, offering a potential pathway for this strategy.[9] While not yet optimized for this specific target molecule, this approach could streamline the synthesis by building complexity late in the sequence.

Visualizing the Workflows

cluster_0 Method A: Benchmark Synthesis Workflow A Ethyl 4,4-difluoroacetoacetate C Intermediate: Enol Ether A->C Acetic Anhydride B Triethyl orthoformate B->C E Cyclization C->E D Methylhydrazine D->E F Product: Ethyl 3-(difluoromethyl)-1-methyl- pyrazole-4-carboxylate E->F Purification

Workflow for the benchmark synthesis of the 3-(difluoromethyl) isomer.

cluster_1 General Catalytic Knorr Pyrazole Synthesis Start 1,3-Dicarbonyl + Hydrazine Int1 Protonated Carbonyl Start->Int1 Protonation Cat Acid Catalyst (H+) Cat->Int1 Int2 Hydrazone Intermediate Int1->Int2 Nucleophilic Attack & Dehydration Int3 Cyclized Intermediate Int2->Int3 Intramolecular Attack Product Pyrazole + H2O Int3->Product Dehydration Product->Cat Catalyst Regeneration

Generalized catalytic cycle for an acid-catalyzed Knorr pyrazole synthesis.
Conclusion and Future Outlook

The synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate and its isomers remains a topic of significant industrial and academic interest. While a direct, one-step catalytic synthesis for the title compound is not yet prevalent in the literature, a robust and reproducible benchmark protocol exists for the closely related 3-(difluoromethyl) isomer. This established method, based on the Knorr condensation of a difluoromethylated building block, serves as a reliable standard for production.

However, the future of this field lies in the development of more efficient and sustainable catalytic processes. As this guide illustrates, significant opportunities exist for improvement. The integration of heterogeneous or nanocatalysts into the classical Knorr synthesis can simplify procedures and reduce environmental impact. Furthermore, the development of late-stage catalytic difluoromethylation offers a compelling, convergent alternative that could dramatically shorten synthetic routes to these valuable compounds. For researchers, the exploration of these catalytic avenues provides fertile ground for innovation in the synthesis of next-generation fluorinated heterocycles.

References

  • García-García, P., et al. (2023). Copper-Mediated Late-Stage Radical Trifluoromethylation of Pyrazole-Type Scaffolds. ACS Omega. Available at: [Link]

  • Shaaban, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Verhoog, S., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Mao, J., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF2PO(OEt)2 under Mild Condition. ResearchGate. Available at: [Link]

  • J&K Scientific LLC. (2026). Knorr Pyrazole Synthesis. J&K Scientific. Accessed March 28, 2026. [Link]

  • Ugrak, B. I., et al. (2026). Efficient Access to Functionalized N‑Difluoromethylpyrazoles. National Institutes of Health. Available at: [Link]

  • El-Metwaly, A. M. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. Available at: [Link]

  • Giram, P. S., et al. (2021). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. MDPI. Available at: [Link]

  • Schaper, K., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wang, Y., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. National Institutes of Health. Available at: [Link]

  • Al-dujaili, J. H., et al. (2025). Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. Available at: [Link]

  • Google Patents. (2024). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. Google Patents.
  • Eureka. (2016). Synthesis method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Eureka. Available at: [Link]

  • Ningsih, S., et al. (2022). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Journal of Vocational Health Studies. Available at: [Link]

  • Ugrak, B. I., et al. (2025). N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks. Arkivoc. Available at: [Link]

  • Wikipedia. (2023). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Accessed March 28, 2026. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of LC-MS Assays for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

Introduction: The Imperative for Analytical Rigor In the landscape of pharmaceutical and agrochemical development, the journey from discovery to regulatory submission is paved with data. The reliability of this data is p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Analytical Rigor

In the landscape of pharmaceutical and agrochemical development, the journey from discovery to regulatory submission is paved with data. The reliability of this data is paramount. Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS No. 2891599-77-0, MW: 204.17 g/mol ) is a heterocyclic compound representative of novel chemical entities whose precise quantification is critical for pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies.[1] Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), stands as the gold standard for this task due to its exceptional sensitivity and selectivity.[2]

However, the analytical narrative rarely remains static. Over the long course of a development program, analytical methods may be refined, instrumentation upgraded, or sample analysis may be transferred between laboratories. These changes introduce potential variability that could obscure the true biological profile of the compound. This is where cross-validation becomes an indispensable tool. It is not merely a procedural checkbox but a scientific necessity to ensure that data generated across different methods, instruments, or laboratories are comparable and reliable.[2][3][4]

This guide provides an in-depth, experience-driven framework for designing, executing, and interpreting a cross-validation study for an LC-MS assay of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate. We will move beyond rote procedural descriptions to explain the underlying scientific rationale, aligning with global regulatory expectations such as the FDA and ICH M10 guidelines.[5][6]

The Rationale: When and Why is Cross-Validation Mandated?

Cross-validation is a formal comparison of bioanalytical methods designed to demonstrate data comparability.[2][4] The decision to perform a cross-validation is driven by specific events within a drug development lifecycle. The primary scientific rationale is to ensure that any observed differences in analyte concentrations are due to physiological factors, not analytical discrepancies.[3]

Key scenarios necessitating cross-validation include:

  • Inter-Laboratory Transfers: When sample analysis for a single study is conducted at more than one laboratory.[3][4]

  • Method Evolution: When data from an early-phase study using one method is compared with data from a later-phase study using an optimized or modified method.[2]

  • Cross-Study Comparisons: When data from different studies, potentially using different validated methods, are combined or compared to support regulatory decisions regarding safety, efficacy, or labeling.[6]

  • Change in Analytical Platform: If, for instance, a project transitions from an HPLC-UV method to a more sensitive LC-MS/MS method, cross-validation is essential to bridge the data.

The following decision-making diagram illustrates the logic for initiating a cross-validation study.

G start Start: New or Ongoing Study Data q1 Is all sample analysis for a given study performed with the same validated method in a single laboratory? start->q1 q2 Will data be compared or combined with data from other studies (using different methods/labs)? q1->q2 No end_no_cv Cross-Validation Not Required (for this specific dataset) q1->end_no_cv Yes q2->end_no_cv No end_cv Cross-Validation IS Required q2->end_cv Yes

Caption: Decision logic for initiating a bioanalytical method cross-validation.

Foundational Assay Principles for a Difluoromethylated Pyrazole

Before comparing two methods, each must be individually robust. The unique structure of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate presents specific analytical considerations. The difluoromethyl group (CHF₂) can influence ionization efficiency and fragmentation pathways, while the pyrazole core is common in many biologically active molecules.[7][8][9][10] Furthermore, fluorinated compounds can pose challenges such as non-specific binding to labware.[11][12]

A typical validated LC-MS/MS method, which we will designate as the Reference Method , would be built upon the following principles.

Experimental Protocol: Reference LC-MS/MS Method
  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled version of the analyte).

    • Vortex briefly to mix.

    • Add 200 µL of ice-cold acetonitrile to precipitate plasma proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer 150 µL of the supernatant to a clean autosampler vial for analysis. Causality: Protein precipitation is a rapid and effective method for cleaning up plasma samples, removing the bulk of macromolecules that can interfere with the LC-MS system. Using an internal standard from the earliest step corrects for variability in extraction recovery and matrix effects.[13]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1.5 minutes.

    • Injection Volume: 5 µL. Causality: A C18 column provides good hydrophobic retention for the pyrazole derivative, while the acidic mobile phase promotes protonation for positive ion ESI. A gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution from matrix components.

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Hypothetical MRM Transitions:

      • Analyte: Q1: 205.2 m/z ([M+H]⁺) -> Q3: 159.1 m/z (loss of ethoxy group).

      • Internal Standard: Q1: 210.2 m/z ([M+5, ¹³C₄, ¹⁵N]⁺) -> Q3: 164.1 m/z. Causality: MRM provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition, filtering out chemical noise from other compounds in the matrix.

Designing the Cross-Validation Experiment

The goal is to compare the performance of a New Method (or a method at Lab B ) against the established Reference Method (at Lab A ). The experiment must be designed to rigorously test for both systematic bias and precision.

Workflow for Inter-Laboratory Cross-Validation

The following workflow outlines the critical steps.

G cluster_prep Sample Preparation cluster_lab_a Lab A (Reference Method) cluster_lab_b Lab B (New Method) cluster_analysis Data Comparison & Analysis prep_qc Prepare QC Samples (Low, Mid, High) in a single batch analyze_a_qc Analyze QC Samples (n=6) with Reference Method prep_qc->analyze_a_qc analyze_b_qc Analyze QC Samples (n=6) with New Method prep_qc->analyze_b_qc select_is Select ≥ 20 Incurred (Study) Samples analyze_a_is Analyze Incurred Samples with Reference Method select_is->analyze_a_is analyze_b_is Analyze Incurred Samples with New Method select_is->analyze_b_is analyze_a_qc->analyze_a_is data_a Generate Concentration Data Set A analyze_a_is->data_a compare_qc Compare QC Statistics (Accuracy, Precision) data_a->compare_qc compare_is Compare Incurred Sample Results (% Difference) data_a->compare_is analyze_b_qc->analyze_b_is data_b Generate Concentration Data Set B analyze_b_is->data_b data_b->compare_qc data_b->compare_is compare_qc->compare_is report Generate Cross-Validation Report compare_is->report G cluster_bias Investigate Systematic Bias cluster_precision Investigate Poor Precision/Random Error start Cross-Validation Fails (e.g., <67% of IS within ±20%) q1 Is there a consistent bias? (e.g., New Method always higher) start->q1 bias1 Check Reference Standard Prep (weighing, dilutions) q1->bias1 Yes prec1 Review Sample Prep SOP (pipetting, extraction times) q1->prec1 No bias2 Evaluate Matrix Effects (post-column infusion) bias1->bias2 bias3 Confirm Instrument Calibration bias2->bias3 resolve Identify Root Cause, Implement Corrective Action, and Repeat CV bias3->resolve prec2 Assess Analyte Stability (bench-top, freeze-thaw) prec1->prec2 prec3 Check for Carryover prec2->prec3 prec3->resolve

Caption: A troubleshooting flowchart for investigating failed cross-validation results.

Conclusion

Cross-validation of LC-MS assays for key compounds like Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate is a cornerstone of robust bioanalytical science. It transcends a simple procedural requirement, serving as a critical mechanism to guarantee data integrity, comparability, and reliability throughout the lifecycle of a drug development program. By embracing a systematic, scientifically-grounded approach as outlined in this guide, researchers, scientists, and drug development professionals can ensure their analytical data provides a solid foundation for crucial safety and efficacy decisions, ultimately upholding the highest standards of scientific and regulatory integrity.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Vertex AI Search Result.
  • A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine. Benchchem.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA.
  • LC-MS/MS Quantitative Assays. Department of Chemistry Mass Spectrometry Core Laboratory. This resource details guidelines for LC-MS/MS method validation, including the use of calibration curves and quality control samples.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PMC.
  • Bioanalytical Method Validation - Guidance for Industry. FDA. (2018).
  • A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. This paper discusses the importance of validating individual analytical runs and provides typical pass criteria for residuals.
  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative. UPSpace - University of Pretoria. Details the development and validation of an HPLC method for a pyrazole derivative, compliant with ICH Q2 (R1) guidelines.
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. ResearchGate. (2018).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC. (2024).
  • Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. PubMed. (2018).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative. Discovery. (2024).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. (2014).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. (2025).
  • Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. Shimadzu. (2015). Highlights the challenges of low-level analysis of fluorinated compounds due to their ubiquitous presence.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of a Pyrazolone Derivative. ResearchGate. (2023).
  • Ethyl 1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate. ChemScene. Provides chemical properties for the analyte, including CAS number and molecular weight.

Sources

Comparative

comparing fungicidal activity of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate analogs

Comparative Guide: Fungicidal Efficacy of 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylate Analogs Executive Summary & Strategic Context The rapid emergence of fungal resistance to traditional Succinate Dehydrogenase I...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Fungicidal Efficacy of 1-(Difluoromethyl)-5-methyl-pyrazole-4-carboxylate Analogs

Executive Summary & Strategic Context

The rapid emergence of fungal resistance to traditional Succinate Dehydrogenase Inhibitors (SDHIs) has forced a paradigm shift in agrochemical design[1]. While legacy SDHIs like fluxapyroxad and bixafen rely on a 3-(difluoromethyl)-1-methyl-pyrazole core, recent structural optimizations have pivoted toward the 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate scaffold[2]. By repositioning the lipophilic difluoromethyl group and the steric bulk of the methyl group, these novel analogs alter the binding thermodynamics within the ubiquinone-binding pocket (Q-site) of Complex II, effectively overcoming target-site mutations and broadening the fungicidal spectrum[3].

This guide provides an objective, data-driven comparison of analogs derived from ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate against commercial standards, detailing their mechanistic causality, comparative efficacy, and the self-validating protocols used to evaluate them.

Mechanistic Causality: The SDH Pathway

SDHIs act by binding to the succinate dehydrogenase (SDH) complex, a critical enzyme bridging the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain[2]. The 1-(difluoromethyl)-5-methyl-pyrazole core acts as the "toxophore," mimicking the structure of ubiquinone.

The difluoromethyl group engages in critical hydrogen bonding with the side chains of the SDH subunits (typically SDHB and SDHC), while the 5-methyl group provides the necessary steric constraints to lock the molecule into the hydrophobic pocket[3]. This competitive inhibition halts electron transfer, depleting cellular ATP and inducing the accumulation of reactive oxygen species (ROS), which leads to the subsequent disruption of fungal cell membranes[4].

SDH_Pathway Succinate Succinate (TCA Cycle) ComplexII Succinate Dehydrogenase (Complex II) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Release Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Electron Transfer Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction Fungicide 1,5-Disubstituted Pyrazole Analogs Fungicide->ComplexII Competitive Inhibition at Q-site

Diagram 1: Mechanism of action of SDHI fungicides targeting Complex II.

Comparative Fungicidal Performance

To objectively evaluate the performance of 1-(difluoromethyl)-5-methyl-pyrazole analogs, we compare their half-maximal effective concentration (EC50) for mycelial growth and half-maximal inhibitory concentration (IC50) for SDH enzyme activity against legacy standards. Data demonstrates that optimizing the 1,5-substitution pattern significantly enhances binding affinity, leading to superior potency[3][4].

Compound Class / AnalogPyrazole Core SubstitutionTarget PathogenIn Vitro EC50SDH IC50
Boscalid (Standard)2-chloro-nicotinamideRhizoctonia solani0.799 μg/mL7.92 μM
Fluxapyroxad (Standard)3-CHF₂, 1-CH₃Rhizoctonia solani0.131 μg/mL6.15 μM
Fluopyram (Standard)Pyridyl-benzamideGibberella zeae12.30 mg/L24.70 mg/L
Analog 5e (Oxime Ether)1,5-disubstituted hybridRhizoctonia solani0.039 μg/mL2.04 μM
Analog Y47 1,5-disubstituted hybridGibberella zeae5.20 mg/L7.70 mg/L

Data synthesis derived from recent structure-activity relationship (SAR) evaluations of novel pyrazole-4-carboxamides[3][4].

Experimental Workflows & Self-Validating Protocols

To ensure high scientific integrity, the evaluation of these analogs relies on a self-validating experimental workflow. Each protocol is designed with internal controls to rule out false positives and confirm mechanistic causality.

Workflow Ester Ethyl 1-(difluoromethyl)- 5-methyl-pyrazole-4-carboxylate Hydrolysis Base Hydrolysis (NaOH, EtOH) Ester->Hydrolysis Acid Pyrazole-4-carboxylic Acid Hydrolysis->Acid Coupling Amidation (EDCI, HOBt, Amine) Acid->Coupling Analog Target Carboxamide Analog Coupling->Analog Bioassay In Vitro Bioassay (Mycelial Growth) Analog->Bioassay Enzyme SDH Enzyme Assay (DCPIP Reduction) Analog->Enzyme Data EC50 & IC50 Determination Bioassay->Data Enzyme->Data

Diagram 2: Synthesis and biological evaluation workflow for pyrazole-4-carboxamide analogs.

Protocol 1: Synthesis of the Carboxamide Analog
  • Saponification: Dissolve ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (1.0 eq) in a 1:1 mixture of ethanol and 10% aqueous NaOH. Reflux for 2 hours.

    • Causality: Base-catalyzed hydrolysis cleaves the ethyl ester, freeing the carboxylic acid required for subsequent amide bond formation.

  • Acidification: Cool the mixture and acidify with 2M HCl to pH 2-3. Filter and dry the resulting 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylic acid precipitate.

  • Amidation: In a dry flask under nitrogen, combine the carboxylic acid (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM). Stir for 30 minutes to form the active ester. Add the target aniline/amine "anchor" (1.1 eq) and DIPEA (2.0 eq). Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the pure analog.

Protocol 2: In Vitro Mycelial Growth Inhibition Assay
  • Self-Validation: This assay utilizes a solvent control (0.1% DMSO) to ensure the vehicle does not inhibit fungal growth, and a positive control (Fluxapyroxad) to benchmark the sensitivity of the specific fungal isolate.

  • Prepare Potato Dextrose Agar (PDA) and cool to 50°C.

  • Dissolve the synthesized analog in DMSO and add to the PDA to achieve final concentrations ranging from 0.01 to 100 μg/mL (DMSO final concentration ≤ 0.1%).

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the leading edge of an actively growing colony of the target pathogen (e.g., R. solani).

  • Incubate at 25°C in the dark for 72 hours.

  • Measure the colony diameter in two perpendicular directions. Calculate the inhibition rate relative to the DMSO control and determine the EC50 using probit analysis.

Protocol 3: SDH Enzymatic Inhibition Assay
  • Causality: This biochemical assay isolates Complex II to confirm that the observed macroscopic fungicidal activity is directly caused by target-site inhibition rather than off-target toxicity.

  • Extract mitochondria from the target fungal mycelium using differential centrifugation in a sucrose buffer.

  • Prepare an assay mixture containing 50 mM phosphate buffer (pH 7.4), 1 mM sodium azide (to inhibit Complex IV), 50 μM 2,6-dichlorophenolindophenol (DCPIP), and the mitochondrial suspension.

  • Add the analog at various concentrations.

  • Initiate the reaction by adding 20 mM sodium succinate.

  • Monitor the reduction of DCPIP (color change from blue to colorless) by measuring absorbance at 600 nm over 5 minutes.

  • Calculate the IC50 based on the dose-dependent decrease in the DCPIP reduction rate compared to the uninhibited control[3].

Structure-Activity Relationship (SAR) Insights

The experimental data strongly supports the superiority of specific 1,5-disubstituted analogs. The shift of the difluoromethyl group to the 1-position enhances the electron-withdrawing effect on the pyrazole ring, which modulates the pKa of the adjacent amide proton. This subtle electronic shift strengthens the critical hydrogen bond between the amide N-H and the carbonyl oxygen of the SDH binding pocket[3]. Furthermore, the 5-methyl group provides optimal steric hindrance, preventing the molecule from adopting unfavorable conformations and increasing its residence time on the enzyme[4].

References

  • Title: Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: SDHI fungicides and turfgrass disease control: An overview Source: Turf and Ornamental Pest Management - University of Georgia URL: [Link]

Sources

Validation

analytical standard validation for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate purity testing

Analytical Standard Validation for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: A Comparative Guide to Purity Testing Executive Summary & The Causality of Method Selection Ethyl 1-(difluoromethyl)-5-methyl-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Standard Validation for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: A Comparative Guide to Purity Testing

Executive Summary & The Causality of Method Selection

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS: 2891599-77-0)[1] is a highly specialized intermediate utilized in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, a class of pyrazole-carboxamides that are critical for modern agricultural disease management[2]. Because the efficacy, toxicity, and regulatory compliance of the final active ingredient depend heavily on the impurity profile of its precursors, the analytical standard used to benchmark this intermediate must possess an unimpeachable, SI-traceable purity value.

As a Senior Application Scientist, I frequently observe laboratories relying on traditional "mass balance" approaches (e.g., GC-FID or HPLC-UV area normalization minus water and volatiles) to certify analytical standards. This approach is fundamentally flawed for complex fluorinated pyrazoles due to two primary causal factors:

  • Response Factor Bias: HPLC-UV relies on relative response factors (RRF). Structural isomers—such as the 1-methyl-3-(difluoromethyl) or 1-methyl-5-(difluoromethyl) positional variants—possess different molar absorptivities. Assuming an RRF of 1.0 leads to systematic purity overestimation[3].

  • Thermal Degradation & Co-elution: GC-FID can induce thermal degradation of the carboxylate moiety at high inlet temperatures. Furthermore, positional isomers often co-elute due to identical boiling points and similar polarities, masking true impurity levels.

The Self-Validating Solution: To overcome these limitations, modern reference material certification requires an orthogonal approach. By combining High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) for trace impurity profiling and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass fraction assignment, we create a self-validating system. qNMR is a primary ratio method; the integral of an NMR resonance is directly proportional to the number of nuclei, establishing metrological traceability to the International System of Units (SI) without requiring an identical primary reference standard[4][5].

Visualizing the Validation Logic

Workflow Crude Crude Ethyl 1-(difluoromethyl) -5-methyl-pyrazole-4-carboxylate Traditional Traditional Pathway (Mass Balance) Crude->Traditional Orthogonal Orthogonal Pathway (Metrological Traceability) Crude->Orthogonal GC_UV GC-FID / HPLC-UV (Area % Normalization) Traditional->GC_UV FalsePurity Risk: Overestimated Purity (Missed Isomers/RRF Bias) GC_UV->FalsePurity qNMR 1H-qNMR (Absolute Mass Fraction) Orthogonal->qNMR HPLC_DAD HPLC-DAD & LC-HRMS (Trace Impurity Profiling) Orthogonal->HPLC_DAD TruePurity Certified Reference Material (SI-Traceable Purity) qNMR->TruePurity HPLC_DAD->TruePurity

Fig 1: Logical workflow contrasting failure points of traditional mass balance vs. orthogonal qNMR validation.

Method Comparison: Traditional vs. Orthogonal Validation

The following table objectively compares the performance of a standard commercial-grade compound (certified via GC-FID) against a highly purified, orthogonally validated reference standard.

ParameterTraditional Standard (GC-FID / Area %)Orthogonal Standard (1H-qNMR + HPLC-DAD)Causality / Scientific Rationale
Primary Standard Requirement Required (Often unavailable for novel isomers)Not Required qNMR utilizes a universal internal standard (e.g., Maleic Acid), making it structure-agnostic[6].
Isomeric Resolution Poor (High risk of co-elution)Excellent qNMR distinguishes unique proton chemical shifts; Core-shell HPLC separates by shape selectivity.
Traceability Relative to in-house working standardsSI-Traceable Calibrated against BIPM/NIST Internal Standard Reference Data (ISRD)[7].
Accuracy (Mass Fraction) ± 1.5% to 2.0%± 0.1% to 0.5% qNMR eliminates RRF bias and directly quantifies the exact molar ratio of the target molecule[8].
Detection of Inorganics Blind (Requires separate ash/residue tests)Captured in Mass Fraction qNMR measures the absolute organic mass; any inorganic salts inherently reduce the calculated purity.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every critical parameter is cross-checked internally before a purity value is assigned.

Protocol 1: Absolute Mass Fraction Determination via 1H-qNMR

Causality: The fundamental physics of NMR dictate that signal intensity is directly proportional to the number of nuclei[9]. By co-dissolving the analyte with an Internal Standard Reference Material (ISRM) of known purity, we can calculate the exact mass fraction.

  • Internal Standard Selection: Select an ISRM that does not overlap with the analyte signals. For Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate, Dimethyl Sulfone (DMSO2) (certified SI-traceable, δ ~3.0 ppm) is ideal[5].

  • Gravimetric Preparation: Using a microbalance (calibrated daily, d=0.001 mg), accurately weigh ~20 mg of the analyte and ~10 mg of the DMSO2 ISRM into a static-free vial. The causality of precise weighing is paramount; gravimetric error is the largest contributor to qNMR uncertainty[8].

  • Solvent Addition: Dissolve the mixture in 1.0 mL of high-purity CDCl3​ (containing 0.03% TMS). Transfer 600 µL to a 5 mm precision NMR tube.

  • Self-Validating System Suitability (T1 Relaxation Check): Before quantitative acquisition, run an inversion-recovery experiment to determine the longitudinal relaxation time ( T1​ ) of the slowest relaxing proton (usually the pyrazole C-H or difluoromethyl proton).

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-45 seconds) to ensure >99.3% magnetization recovery. Use a 90° excitation pulse, 64k data points, and 32 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

  • Processing & Calculation: Apply manual phase and baseline correction. Integrate the analyte signal (e.g., the difluoromethyl proton triplet) against the DMSO2 singlet. Calculate absolute purity using the standard qNMR mass fraction equation[9].

Protocol 2: Orthogonal Impurity Profiling via HPLC-DAD

Causality: While qNMR provides absolute purity, it lacks the sensitivity to detect trace organic impurities (<0.1%). We use HPLC-DAD with a core-shell column to minimize eddy dispersion, providing the theoretical plates necessary to separate closely related des-fluoro impurities.

  • Column Selection: Phenomenex Kinetex 2.6 µm C18, 100 x 4.6 mm.

  • Mobile Phase: Channel A: Ultra-pure Water with 0.1% Formic Acid. Channel B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: 10% B to 90% B over 15 minutes. Rationale: The gradient ensures that both polar degradation products (e.g., the free carboxylic acid) and non-polar unreacted starting materials are eluted and detected.

  • Detection: DAD scanning from 210 nm to 400 nm. Extract chromatograms at 254 nm (optimal for the pyrazole ring system).

Visualizing the Isomeric Resolution Pathway

IsomerResolution Sample Sample with Positional Isomers (e.g., 1-methyl-3-difluoromethyl) qNMR_Analysis 1H-qNMR Analysis Sample->qNMR_Analysis HPLC_Analysis HPLC-DAD Analysis Sample->HPLC_Analysis Signal_Separation Distinct Pyrazole C-H Signals (No Co-elution Risk) qNMR_Analysis->Signal_Separation Quantification Accurate Isomer Ratio & Mass Fraction Signal_Separation->Quantification CoreShell Core-Shell C18 Column (Shape Selectivity) HPLC_Analysis->CoreShell CoreShell->Quantification

Fig 2: Orthogonal pathways ensuring complete resolution and quantification of positional isomers.

Experimental Validation Data

To demonstrate the critical difference between these methodologies, we analyzed two commercial batches of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate. Batch A was sourced from a standard supplier using GC-FID certification. Batch B was an optimized analytical standard utilizing the orthogonal qNMR/HPLC-DAD workflow.

Table 2: Comparative Batch Analysis Results

Analytical MetricBatch A (Standard Commercial)Batch B (Orthogonally Validated)Discrepancy Analysis / Causality
GC-FID Purity (Area %) 99.5%99.8%GC overestimates Batch A due to co-elution of the 3-(difluoromethyl) isomer.
HPLC-DAD Purity (Area %) 98.2%99.7%HPLC resolves the isomer, revealing Batch A is less pure than the GC certificate claims.
1H-qNMR Absolute Purity 96.4% ± 0.2% 99.5% ± 0.1% Critical Finding: Batch A contains 1.8% non-UV absorbing, non-volatile inorganic salts (undetected by GC/HPLC). qNMR accurately captures this mass deficit[10].
Water Content (KF) 0.4%0.1%Batch A's hygroscopic impurities artificially inflate GC area percentages.

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Comparative

A Comparative Guide to the Synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: An Inter-Laboratory Perspective

Introduction Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate and its corresponding carboxylic acid are pivotal intermediates in the synthesis of modern fungicides. Specifically, the 3-(difluoromethyl)-1-methyl-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate and its corresponding carboxylic acid are pivotal intermediates in the synthesis of modern fungicides. Specifically, the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is the cornerstone of a class of highly effective succinate dehydrogenase inhibitors (SDHIs) used to control a broad spectrum of fungal diseases in major crops.[1][2] Given its commercial importance, the development of efficient, high-yield, and scalable synthetic routes is a primary concern for researchers in the agrochemical and pharmaceutical industries.

This guide provides an in-depth comparison of two prominent synthetic strategies for obtaining the pyrazole core structure. While a formal round-robin inter-laboratory study has not been publicly documented, this document synthesizes data from peer-reviewed literature and patent filings to offer a comparative analysis of methodologies. We will dissect the underlying chemical principles, provide detailed experimental protocols, and compare the reported yields to offer researchers and process chemists a comprehensive understanding of the available synthetic options.

Methodology 1: The Claisen Condensation Route from Ethyl Difluoroacetoacetate

This classical approach is one of the most frequently cited methods in patent literature, forming the basis for large-scale production by several major chemical companies.[3] The strategy builds the pyrazole ring from acyclic precursors through a sequence of condensation and cyclization reactions.

Scientific Rationale:

The core of this synthesis lies in the formation of an activated β-ketoester intermediate, which is then suitably functionalized to undergo a regioselective cyclization with methyl hydrazine. The initial Claisen-type condensation forms the carbon backbone, while the subsequent reaction with an orthoformate introduces a masked aldehyde group. This group is essential for reacting with the two nucleophilic nitrogen atoms of methyl hydrazine to construct the pyrazole heterocycle. The choice of methyl hydrazine dictates the N-methylation pattern of the final product, a critical feature for its biological activity.

Experimental Protocol (Adapted from US Patent 5,093,347)

Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate

  • To a reaction vessel, add ethyl difluoroacetoacetate.

  • Introduce triethyl orthoformate and acetic anhydride.

  • Heat the reaction mixture. The exact temperature and duration will depend on the scale and specific conditions outlined in the source literature, but typically involves refluxing for several hours.

  • Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatile components under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

  • Dissolve the crude ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutyrate in a suitable solvent, such as ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methyl hydrazine in the same solvent. The addition is performed at a low temperature to control the exothermicity of the reaction.

  • After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating to drive the cyclization to completion.

  • Upon completion, the reaction mixture is typically worked up by removing the solvent, partitioning between water and an organic solvent (e.g., ethyl acetate), and drying the organic phase.

  • The final product is purified by distillation or column chromatography.

A patent describing an improvement on this process reported a yield of 63% for the two-step synthesis of the ester.[4]

Methodology 2: Multi-step Synthesis from 1,3-Dimethylpyrazole

This alternative strategy begins with a pre-formed pyrazole ring and introduces the required functional groups through a series of transformations. This approach offers a different set of challenges and advantages, primarily centered on regioselective functionalization of the heterocyclic core.

Scientific Rationale:

This pathway leverages the inherent reactivity of the 1,3-dimethylpyrazole starting material. The synthesis involves a sequence of halogenation, radical-initiated side-chain bromination, conversion to an aldehyde, difluoromethylation, and finally, carboxylation. Each step is designed to precisely install the necessary substituents at the correct positions. The final carboxylation step often employs a Grignard reaction followed by quenching with ethyl chloroformate, a reliable method for creating the ester functionality. This route may be preferred when starting materials are readily available or when specific substitution patterns are desired that are difficult to achieve through cyclization.

Experimental Protocol (Adapted from CN111233768A)

Step 1: Halogenation of 1,3-Dimethylpyrazole

  • Dissolve 1,3-dimethylpyrazole in a suitable solvent (e.g., ethanol).

  • At a controlled temperature (e.g., 5-10°C), add a halogenating agent such as bromine dropwise.

  • Stir the reaction for several hours until completion, as monitored by GC. This yields 4-bromo-1,3-dimethyl-1H-pyrazole.[5]

Step 2: Side-Chain Bromination

  • Dissolve the 4-halo-1,3-dimethyl-1H-pyrazole in a solvent like dichloromethane.

  • Add a radical initiator, such as azobisisobutyronitrile (AIBN), and a brominating agent like N-Bromosuccinimide (NBS).

  • Heat the mixture to initiate the reaction (e.g., 65-70°C) and maintain for several hours. This step selectively brominates the methyl group at the 3-position.[5]

Step 3: Formation of 4-halo-1-methyl-1H-pyrazole-3-formaldehyde

  • The brominated intermediate is then subjected to hydrolysis, often using hexamethylenetetramine followed by acidic workup, to convert the bromomethyl group into a formyl (aldehyde) group.[6]

Step 4: Difluoromethylation

  • The aldehyde is reacted with a fluorinating agent to convert the formyl group into a difluoromethyl group. This is a key step requiring specialized reagents.

Step 5: Carboxylation to form the Final Product

  • The 4-halo-3-difluoromethyl-1-methylpyrazole is converted into a Grignard reagent by reacting with magnesium.

  • This Grignard reagent is then reacted with ethyl chloroformate to install the ethyl carboxylate group at the 4-position.[6]

  • The reaction is quenched, and the product is isolated and purified, typically by distillation under reduced pressure.

This multi-step method is reported to produce the final ester with a high purity of over 99.5%.[6]

Comparative Analysis of Synthetic Routes

The choice between these two synthetic pathways depends on several factors, including the availability and cost of starting materials, scalability, and the desired purity of the final product.

Workflow Visualization

The following diagrams illustrate the logical flow of each synthetic strategy.

G cluster_0 Methodology 1: Claisen Condensation Route cluster_1 Methodology 2: Functionalization Route A1 Ethyl Difluoroacetoacetate A3 Ethyl 2-(ethoxymethylene)- 4,4-difluoro-3-oxobutyrate A1->A3 + (A2) A2 Triethyl Orthoformate A5 Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate A3->A5 + (A4) (Cyclization) A4 Methyl Hydrazine B1 1,3-Dimethylpyrazole B2 4-Halo-1,3-dimethylpyrazole B1->B2 Halogenation B3 4-Halo-3-(bromomethyl)- 1-methylpyrazole B2->B3 Bromination B4 4-Halo-1-methylpyrazole- 3-formaldehyde B3->B4 Hydrolysis B5 4-Halo-3-(difluoromethyl)- 1-methylpyrazole B4->B5 Fluorination B6 Final Product (Ester) B5->B6 Grignard + Ethyl Chloroformate

Caption: Comparative workflow of two synthetic routes to the target pyrazole ester.

Performance Data Summary

The table below summarizes the key differences and reported yields for the two methodologies. It is important to note that yields can vary significantly based on reaction scale, purity of reagents, and specific laboratory conditions.

ParameterMethodology 1: Claisen CondensationMethodology 2: From 1,3-Dimethylpyrazole
Starting Materials Ethyl difluoroacetoacetate, Triethyl orthoformate, Methyl hydrazine1,3-Dimethylpyrazole, Halogenating agents, Brominating agents, Grignard reagents
Key Transformations Claisen-type condensation, CyclizationHalogenation, Radical Bromination, Fluorination, Grignard Carboxylation
Number of Steps 2 main steps5+ steps
Reported Yield ~63% (for the ester)[4]Not explicitly stated as an overall yield, but final purity is high.
Reported Purity Not specified in detail>99.5%[6]
Potential Advantages Fewer steps, potentially more convergent.High purity product, starts from a simple pyrazole core.
Potential Challenges Regioselectivity of cyclization, handling of intermediates.Multi-step process can lead to lower overall yield, use of radical initiators and Grignard reagents requires careful control.

Discussion: Sources of Inter-Laboratory Yield Variation

Even when following an established protocol, researchers in different laboratories can obtain varying yields. This variability is a critical consideration for process development and scale-up. Key factors include:

  • Purity of Reagents and Solvents: The presence of impurities, including water, in starting materials or solvents can significantly impact the efficiency of many steps, particularly those involving organometallic reagents like Grignard reagents or moisture-sensitive catalysts.

  • Reaction Scale: Reactions do not always scale linearly. Thermal control, mixing efficiency, and rates of addition become much more critical at larger scales and can dramatically affect yield and impurity profiles.

  • Work-up and Purification: The efficiency of extraction, phase separation, and final purification (distillation, crystallization, or chromatography) can vary. Product loss is common during these stages, and procedural differences can lead to significant discrepancies in the isolated yield.

  • Reaction Monitoring: The method and frequency of monitoring a reaction's progress can influence the decision of when to quench the reaction. Premature or delayed quenching can result in incomplete conversion or the formation of degradation products, respectively.

  • Inert Atmosphere and Moisture Control: For sensitive reactions, such as the Grignard formation in Methodology 2, the quality of the inert atmosphere (e.g., nitrogen or argon) and the rigorous exclusion of moisture are paramount. Variations in laboratory setup and technique can be a major source of differing results.

The synthesis of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate can be successfully achieved through several distinct chemical pathways. The classical Claisen condensation route offers a more direct, convergent approach, while the multi-step functionalization of a pre-existing pyrazole ring provides an alternative that can yield a product of very high purity. The optimal choice depends on a laboratory's specific resources, scale, and purity requirements. Understanding the critical parameters and potential sources of variability for each method is essential for achieving reproducible, high-yield results in the synthesis of this vital agrochemical intermediate.

References

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

  • MDPI. (2015, May 8). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Google Patents. (n.d.). CN117304112A - Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.
  • Google Patents. (n.d.). EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid.
  • Google Patents. (n.d.). CN111233768A - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester.
  • Google Patents. (n.d.). EP4008715A1 - HALOGEN SUBSTITUTED COMPOUND, AND PREPARATION METHOD THEREFOR AND APPLICATION THEREOF.
  • Espacenet. (2020, June 5). Preparation method of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester. Retrieved from [Link]

Sources

Validation

Structural Validation of Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate: A Comparative Guide to 2D NMR and Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary & The Regiochemical Challenge In the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & The Regiochemical Challenge

In the development of modern agrochemicals and pharmaceuticals, pyrazole derivatives are ubiquitous structural motifs. However, the synthesis of N -substituted pyrazoles—specifically via the condensation of asymmetric 1,3-diketones with substituted hydrazines—frequently yields a mixture of regioisomers. For Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate , the critical analytical challenge is unambiguously distinguishing the target 1,5-isomer from its 1,3-isomer byproduct[1].

Because these regioisomers possess identical molecular weights and similar functional groups, routine analytical techniques often fall short. As a Senior Application Scientist, I have structured this guide to objectively compare available analytical modalities and provide a field-proven, self-validating 2D NMR protocol for absolute structural confirmation[2].

Comparison Guide: Analytical Modalities for Structural Validation

To establish a robust analytical pipeline, one must understand the physical limitations of each technique. Table 1 objectively compares the performance of standard analytical methods for resolving pyrazole regiochemistry.

Table 1: Performance Comparison of Analytical Techniques
Analytical TechniqueRegiochemical ResolutionSpeed / ThroughputKey LimitationsVerdict for Isomer Validation
1D NMR ( 1 H, 13 C, 19 F) Low High (< 10 mins)Cannot definitively link substituents across heteroatoms due to the lack of scalar coupling across the nitrogen atoms.Insufficient alone. Good for purity checks.
High-Resolution MS (HRMS) None High (< 5 mins)Isomers have identical exact masses. Fragmentation patterns (MS/MS) are often too similar to provide unambiguous proof.Useless for regiochemistry; confirms formula only.
X-Ray Crystallography Absolute Low (Days to Weeks)Requires high-quality single crystals. Many difluoromethyl pyrazoles are oils or amorphous solids at room temperature.Gold standard if crystals are obtainable.
2D NMR (HSQC, HMBC, NOESY) High Medium (1–4 hours)Requires high sample concentration (~15-20 mg) and access to a high-field spectrometer (≥ 400 MHz).The Solution-State Gold Standard.

The Causality of Choice: 2D NMR is selected as the primary validation tool because it provides a self-validating system. Through-bond connectivity (HMBC) and through-space proximity (NOESY) act as orthogonal checks[3]. If the HMBC data suggests a specific carbon framework, the NOESY data must independently confirm the spatial arrangement of the protons attached to that framework.

Experimental Workflow: 2D NMR Protocol

The following methodology is designed to create a self-validating dataset. Every parameter is chosen with a specific mechanistic purpose.

Step-by-Step Methodology

Step 1: Optimal Sample Preparation

  • Action: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl 3​ (100 atom % D) containing 0.03% v/v TMS.

  • Causality: High concentration is strictly required to achieve sufficient signal-to-noise (S/N) for the insensitive 13 C nucleus in 2D HMBC experiments. CDCl 3​ is selected for its low viscosity, which sharpens line widths and optimizes the rotational correlation time ( τc​ ) for NOE buildup.

Step 2: 1D Baseline Acquisition

  • Action: Acquire 1 H (16 scans), 13 C{ 1 H} (1024 scans), and 19 F{ 1 H} (64 scans) spectra at 298 K.

  • Causality: Establishes precise chemical shift baselines. The 19 F spectrum is critical to confirm the integrity of the -CHF 2​ group, which typically presents as a distinct doublet due to geminal 2JFH​ coupling.

Step 3: Multiplicity-Edited 2D HSQC

  • Action: Acquire phase-sensitive ge-2D HSQC.

  • Causality: Maps direct 1 H- 13 C single bonds. By editing for multiplicity, we separate CH/CH 3​ groups (positive phase) from quaternary carbons (invisible), allowing us to immediately isolate the C3, C4, and C5 backbone carbons.

Step 4: 2D HMBC (Through-Bond Verification)

  • Action: Acquire 2D HMBC optimized for a long-range coupling delay of J=8 Hz.

  • Causality: 8 Hz is the standard average for 2J and 3J CH couplings in heteroaromatic systems[4]. This experiment is the linchpin for linking the isolated -CHF 2​ proton to the pyrazole ring carbons.

Step 5: 2D NOESY (Through-Space Verification)

  • Action: Acquire 2D NOESY with a mixing time ( τm​ ) of 400 ms.

  • Causality: For a small molecule (~204 Da), a 400 ms mixing time allows sufficient Nuclear Overhauser Effect (NOE) buildup without entering the spin-diffusion regime. This ensures that only true spatial proximities (< 5 Å) yield cross-peaks.

Analytical Logic & Workflow Visualization

To systematically differentiate the 1,5-isomer from the 1,3-isomer, we follow a strict decision tree based on the 2D NMR outputs.

Workflow Start Synthesized Pyrazole Mixture (1,5-isomer vs 1,3-isomer) Step1 1D NMR (1H, 13C, 19F) Identify functional groups Start->Step1 Step2 2D HSQC Map 1H-13C single bonds Step1->Step2 Step3 2D HMBC Long-range 1H-13C connectivity Step2->Step3 Step4 2D NOESY / ROESY Through-space proximity (<5 Å) Step3->Step4 Decision Observe NOE between N-CHF2 and C5-CH3? Step4->Decision Isomer15 Confirmed: 1,5-Isomer Ethyl 1-(difluoromethyl)-5-methyl- pyrazole-4-carboxylate Decision->Isomer15 Yes (Strong NOE) Isomer13 Confirmed: 1,3-Isomer Ethyl 1-(difluoromethyl)-3-methyl- pyrazole-4-carboxylate Decision->Isomer13 No (NOE to C5-H)

Workflow for differentiating pyrazole regioisomers using 2D NMR techniques.

Data Presentation & Mechanistic Interpretation

The tables below summarize the expected quantitative NMR data for the 1,5-isomer , demonstrating how the self-validating system confirms the structure.

Table 2: 1D NMR Assignments (Simulated at 600 MHz, CDCl 3​ )
Position 1 H Chemical Shift (ppm), Multiplicity, J (Hz) 13 C Chemical Shift (ppm) 19 F Chemical Shift (ppm)
N1-CHF 2​ 7.20, t, 2JHF​=59.5 110.5, t, 1JCF​=235.0 -95.0, d, 2JFH​=59.5
C3-H 7.95, s141.2-
C4 (Quaternary)-112.0-
C5 (Quaternary)-143.5-
C5-CH 3​ 2.55, s11.5-
C=O (Ester)-163.0-
O-CH 2​ 4.30, q, 3J=7.1 60.5-
CH 3​ (Ester)1.35, t, 3J=7.1 14.2-
Table 3: Key 2D NMR Correlations (The Self-Validating Matrix)
Proton SignalHMBC Correlations ( 2J , 3J to 13 C)NOESY Correlations (Through-Space)Structural Implication
N1-CHF 2​ (7.20) C5 (143.5)C5-CH 3​ (2.55) Proves the CHF 2​ group is adjacent to the methyl group (1,5-isomer).
C5-CH 3​ (2.55) C4 (112.0), C5 (143.5)N1-CHF 2​ (7.20)Confirms methyl attachment at C5.
C3-H (7.95) C4 (112.0), C5 (143.5), C=O (163.0)O-CH 2​ (4.30)Confirms C3 proton is adjacent to the C4 ester group.
Mechanistic Proof of the 1,5-Isomer

The structural validation hinges on two irrefutable physical phenomena:

  • The HMBC Constraint: The proton of the N1-CHF 2​ group (δ 7.20) shows a strong 3JHC​ correlation strictly to the quaternary carbon at δ 143.5 (C5). It does not show a correlation to the C3 methine carbon. This proves the difluoromethyl group is bonded to the nitrogen adjacent to the fully substituted carbon.

  • The NOESY Convergence: To self-validate the HMBC data, the NOESY spectrum must show spatial proximity. The strong cross-peak between the N1-CHF 2​ proton (δ 7.20) and the C5-CH 3​ protons (δ 2.55) definitively proves they are on the same face of the molecule, separated by less than 5 Å. If this were the 1,3-isomer, the N1-CHF 2​ proton would show a NOESY correlation to the C5-H ring proton instead.

Correlation_Logic CHF2 N1-CHF2 Proton δ ~7.20 ppm C5_CH3 C5-CH3 Protons δ ~2.55 ppm CHF2->C5_CH3 NOESY (Through-space) C5 C5 Carbon δ ~143.5 ppm CHF2->C5 HMBC (3J_HC) C5_CH3->C5 HMBC (2J_HC) C4 C4 Carbon δ ~112.0 ppm C5_CH3->C4 HMBC (3J_HC) C3_H C3-H Proton δ ~7.95 ppm C3_H->C4 HMBC (2J_HC)

Key NOESY and HMBC correlations validating the 1,5-isomer structure.

References

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. National Center for Biotechnology Information (PMC).1

  • Synthesis of Fully Substituted Difluoromethylpyrazoles by Cyclization of Difluoroacetohydrazonoyl Bromides with 2-Acylacetonitriles or Malononitrile. ACS Publications.2

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Instituto Politécnico de Bragança (ESA-IPB).3

  • Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. MDPI.4

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safety and Disposal Protocols for Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

As drug development and agrochemical research increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, managing the lifecycle of these building blocks is critical. Ethyl 1-(difluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agrochemical research increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, managing the lifecycle of these building blocks is critical. Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate (CAS: 2891599-77-0) is a highly specialized intermediate. Because it contains both a pyrazole core and a difluoromethyl (-CHF₂) moiety, its disposal requires stringent, causality-driven protocols to prevent the release of toxic fluoro-organic byproducts and hydrogen fluoride (HF) gas into the environment.

This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational plan for the safe handling, spill response, and final destruction of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal protocol, we must first understand the molecular vulnerabilities and hazards of the compound. The high bond dissociation energy of the carbon-fluorine (C-F) bond dictates that standard biological degradation or low-temperature incineration will fail to mineralize the compound, potentially creating more hazardous volatile fluorocarbons.

Quantitative Data & Waste Classification
PropertyValueOperational Implication & Causality
CAS Number 2891599-77-0Essential for accurate RCRA waste manifesting and TSDF routing[1].
Molecular Weight 204.17 g/mol Used to calculate stoichiometric oxygen demand for complete combustion[1].
Molecular Formula C₈H₁₀F₂N₂O₂The presence of fluorine mandates strict segregation into Halogenated waste streams[1].
Physical State Solid/PowderProne to aerosolization; requires HEPA filtration and wet-wiping during decontamination.
Decomposition Products HF, NOₓ, COₓThermal breakdown generates corrosive Hydrogen Fluoride (HF), requiring alkaline gas scrubbing[2].

Step-by-Step Disposal Methodology

Every laboratory protocol must function as a self-validating system. The following workflow ensures that waste is securely contained, chemically compatible, and routed for appropriate thermal destruction.

Phase 1: Source Segregation and Containment
  • Categorize the Waste Stream: Immediately classify any solution containing this compound as "Halogenated Organic Waste."

    • Causality: Mixing fluorinated compounds with non-halogenated waste dilutes the halogen concentration but severely complicates the thermal destruction profile, potentially violating EPA compliance for halogenated disposal.

  • Select Primary Containment: Collect solid waste (e.g., contaminated silica gel, empty reagent vials) in High-Density Polyethylene (HDPE) containers.

    • Validation Step: Inspect containers for structural integrity. Do not use standard glass for long-term storage of fluorinated waste if trace moisture and acidic conditions could theoretically generate glass-etching HF over time.

  • Liquid Waste Integration: If the compound is dissolved in organic solvents (e.g., Dichloromethane, Ethyl Acetate), funnel the mixture into a designated, grounded halogenated carboy.

    • Validation Step: Ensure the grounding cable is securely attached to prevent static discharge, which could ignite flammable carrier solvents.

Phase 2: Spill Response and Decontamination

In the event of an accidental release of the neat powder or concentrated solution, execute the following protocol:

  • Isolate and Protect: Evacuate non-essential personnel. Responders must don nitrile gloves, chemical splash goggles, and a particulate respirator (N95 or higher) to prevent inhalation of aerosolized powder[2].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent such as dry sand or vermiculite.

    • Causality: Never use strongly basic or reactive absorbents. Strong bases can trigger unintended exothermic hydrolysis of the ethyl ester, potentially releasing heat and volatile byproducts[2].

  • Mechanical Collection: Sweep up the saturated absorbent using non-sparking tools and transfer it to a sealed, clearly labeled hazardous waste bucket.

  • Surface Neutralization: Wash the affected surface with a mild soap and water solution, followed by an ethanol wipe. Route all used wipes and PPE into the solid hazardous waste stream.

Phase 3: Final Destruction via Thermal Oxidation

Standard laboratory autoclaves or municipal incinerators are insufficient for fluorinated pyrazoles. The waste must be manifested to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • High-Temperature Incineration: The TSDF must process the waste in a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1,000°C (1,830°F) with a residence time of at least 2 seconds.

    • Causality: The extreme thermal stability of the C-F bond requires massive energy input to achieve complete mineralization. Lower temperatures risk the synthesis of highly toxic, low-molecular-weight perfluoroalkyl substances (PFAS) or fluorotelomers[3].

  • Alkaline Effluent Scrubbing: Ensure the selected facility utilizes wet alkaline scrubbers (e.g., calcium hydroxide or sodium hydroxide sprays) in their exhaust stacks.

    • Causality: Complete combustion of the difluoromethyl group yields hydrogen fluoride (HF) gas. The alkaline scrubber neutralizes the corrosive HF into benign, solid fluoride salts (e.g., CaF₂) before the exhaust is released into the atmosphere.

Waste Routing Workflow

The following diagram illustrates the logical decision tree for segregating and routing different physical states of waste containing Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate.

WasteRouting Start Waste Generation: Ethyl 1-(difluoromethyl)-5-methyl -pyrazole-4-carboxylate Decision Physical State of Waste? Start->Decision LiquidOrg Halogenated Organic Solvent Decision->LiquidOrg Organic Solution LiquidAq Aqueous Waste (<1% Organics) Decision->LiquidAq Aqueous Wash Solid Solid Waste (Powder, PPE, Silica) Decision->Solid Neat / Contaminated Solid Incinerator High-Temp Incineration (>1000°C) + Alkaline Scrubber LiquidOrg->Incinerator Direct Injection WWT Specialized Wastewater Treatment (Carbon Filtration) LiquidAq->WWT Trace Removal Solid->Incinerator Rotary Kiln WWT->Incinerator Spent Carbon

Decision tree for the segregation and disposal routing of fluorinated pyrazole waste streams.

Regulatory Alignment

Under the Resource Conservation and Recovery Act (RCRA), while this specific ester is not explicitly listed as a P- or U-waste, its physical properties and the environmental persistence of fluorinated organics dictate strict management. The EPA's evolving guidance on per- and polyfluoroalkyl substances emphasizes that materials capable of generating fluorinated byproducts must be aggressively managed to prevent groundwater contamination and atmospheric release[3]. Facilities generating more than 100 kg of this and combined hazardous waste per month must comply with Small or Large Quantity Generator (SQG/LQG) manifesting rules, ensuring cradle-to-grave tracking to the incinerator.

References

  • Guidechem Chemical Database. "Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate Properties and CAS 2891599-77-0." Guidechem. Available at: 1

  • Fisher Scientific. "Safety Data Sheet: Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate." Fisher Scientific Safety & Handling Guidelines. Available at: 2

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials." EPA.gov. Available at: 3

Sources

Handling

Personal protective equipment for handling Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate

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Author: BenchChem Technical Support Team. Date: April 2026

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As a Senior Application Scientist, I have designed this comprehensive operational and logistical guide to address the specific physicochemical hazards associated with Ethyl 1-(difluoromethyl)-5-methyl-pyrazole-4-carboxylate . This fluorinated heterocyclic building block is a critical intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and novel pharmaceutical candidates.

Handling this compound safely requires moving beyond basic compliance; it requires a mechanistic understanding of how its molecular structure interacts with human biology and the laboratory environment.

Risk Assessment & Hazard Causality

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. Based on the globally harmonized system (GHS) profiles of highly analogous fluorinated pyrazole carboxylates [1], the risks are driven by three distinct structural features:

  • The Difluoromethyl Group (-CHF₂): This moiety is intentionally designed to increase the lipophilicity (logP) of the molecule to enhance membrane permeability in biological targets. In a laboratory setting, this means the compound can penetrate the human stratum corneum (skin) significantly faster than non-fluorinated analogs, posing a severe risk of systemic toxicity or sensitization upon dermal contact.

  • The Pyrazole Core & Ester Moiety: These functional groups are responsible for acute localized irritation. The compound is classified as a severe eye irritant (H319) and skin irritant (H315). Furthermore, the ester is susceptible to hydrolysis under strongly acidic or basic conditions, which can alter its toxicity profile.

  • Thermal Decomposition Profile: While stable at room temperature, exposing this compound to extreme heat or fire causes the C-F bonds to break, releasing highly toxic and corrosive hydrogen fluoride (HF) gas , alongside nitrogen oxides (NOx) and carbon monoxide.

Quantitative Operational Safety & PPE Parameters

To mitigate the hazards outlined above, all protective measures must be quantified and verified. Below is the mandatory safety data matrix required for handling this compound, grounded in standards[2].

ParameterQuantitative StandardCausality / Rationale
Fume Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm)Ensures containment of aerosolized particulates during weighing without creating turbulent vortexes that blow powder out of the hood.
Nitrile Glove Thickness ≥ 0.11 mm (4.3 mil)Minimum physical barrier required to prevent rapid permeation of the lipophilic ester.
Glove Breakthrough Time > 480 minutesProvides full-shift protection against incidental dry dermal contact.
Incineration Temperature > 1000 °CRequired to completely break C-F bonds during disposal and prevent toxic byproduct formation.
Storage Temperature ≤ 25 °C (Dry conditions)Prevents ambient thermal degradation and moisture-driven hydrolysis of the ester group.

Experimental Protocol: Safe Handling & Solubilization

This self-validating workflow ensures that every step of the chemical transfer process contains built-in safety checks.

Step 1: Engineering Controls Verification

  • Action: Before opening the chemical container, verify the digital readout on the Class II chemical fume hood.

  • Validation: The face velocity must read between 0.4 and 0.6 m/s. Clear the workspace of any incompatible materials, specifically strong acids, strong bases, and strong oxidizers.

Step 2: PPE Donning & Preparation

  • Action: Don a flame-resistant (FR) lab coat, ANSI Z87.1 compliant tight-fitting safety goggles, and standard nitrile gloves (≥ 0.11 mm).

  • Validation: If you plan to solubilize the compound in highly penetrative organic solvents (e.g., dichloromethane or ethyl acetate), you must double-glove. The solvent acts as a carrier, accelerating the dermal penetration of the lipophilic pyrazole if splashed.

Step 3: Anti-Static Weighing and Transfer

  • Action: Use an anti-static weighing spatula and a static-dissipative weigh boat.

  • Validation: The fine crystalline nature of fluorinated pyrazole carboxylates inherently leads to static cling. Using standard plastic spatulas can cause the powder to aerosolize, creating an immediate inhalation hazard (H335). Keep the fume hood sash as low as ergonomically possible.

Step 4: Solubilization

  • Action: Slowly add your chosen solvent to the pre-weighed solid rather than dropping the solid into a beaker of solvent.

  • Validation: This order of addition prevents micro-splashing of the concentrated solution onto the hood surfaces or your gloves. Cap all vials immediately after transfer.

Step 5: Decontamination

  • Action: Wipe down all spatulas, analytical balances, and hood surfaces with a 70% Isopropyl Alcohol (IPA) or ethanol solution. Dispose of all contaminated wipes in a designated solid hazardous waste container.

Operational & Emergency Workflow Visualization

SafetyWorkflow Start Risk Assessment: Fluorinated Pyrazole Ester Hood Engineering Control: Fume Hood (0.5 m/s) Start->Hood PPE PPE Donning: Nitrile, Goggles, FR Coat Hood->PPE Weighing Chemical Handling: Anti-static Transfer PPE->Weighing SpillCheck Spill Occurred? Weighing->SpillCheck SpillResponse Emergency Response: Wet-Wipe / HEPA Vac SpillCheck->SpillResponse Yes Decon Post-Operation: IPA Wipe Down SpillCheck->Decon No SpillResponse->Decon Disposal Waste Logistics: Halogenated Stream Decon->Disposal

Figure 1: Handling and emergency response workflow for fluorinated pyrazole carboxylates.

Emergency Response & Waste Logistics Plan

Spill Management:

  • Assess & Evacuate: Step back from the spill to avoid inhaling aerosolized dust.

  • Containment: Do not sweep dry. Dry sweeping aerosolizes the fluorinated particles. Cover the spill with damp absorbent pads or use a HEPA-filtered vacuum explicitly dedicated to chemical spills.

  • Neutralization: Wipe the area with a solvent-dampened cloth (e.g., IPA) to dissolve the lipophilic ester, followed by a standard soap and water wash to remove residual organics.

Waste Disposal Logistics: Because this compound contains a difluoromethyl group, all associated waste (including contaminated gloves, weigh boats, and solvents) must be strictly segregated into the Halogenated Organic Waste stream [3].

  • Regulatory Compliance: Mixing this with non-halogenated waste violates guidelines.

  • Incineration Causality: Disposal facilities must process halogenated streams in specialized incinerators operating at >1000°C. These facilities are equipped with alkaline scrubbers to safely neutralize the highly corrosive hydrogen fluoride (HF) gas generated during the thermal destruction of the C-F bonds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11644126, Ethyl 3-difluoromethyl-1-methyl-4-pyrazole carboxylate." PubChem,[Link].

  • Occupational Safety and Health Administration. "Personal Protective Equipment - 29 CFR 1910.132." OSHA,[Link].

  • Environmental Protection Agency. "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA,[Link].

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